molecular formula C6H10F3NO B3394818 (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL CAS No. 911298-14-1

(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL

Cat. No.: B3394818
CAS No.: 911298-14-1
M. Wt: 169.14 g/mol
InChI Key: MNFGDTYUQGCQBE-CRCLSJGQSA-N
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Description

(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4S)-2-(trifluoromethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFGDTYUQGCQBE-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2R,4S)-2-(Trifluoromethyl)piperidin-4-ol: A Privileged Chiral Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chiral scaffold (2R,4S)-2-(Trifluoromethyl)piperidin-4-ol, designed to equip researchers and drug developers with the foundational knowledge and practical insights required to leverage this unique building block in medicinal chemistry programs. We will dissect its core structural attributes, detail robust synthetic strategies, and explore its application in creating highly differentiated therapeutic candidates.

The Strategic Imperative: Why this compound?

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a significant percentage of FDA-approved drugs.[1][2] Its prevalence stems from its ability to serve as a conformationally restricted scaffold that can project substituents into precise three-dimensional vectors, enabling high-affinity interactions with biological targets. The strategic incorporation of a trifluoromethyl (CF3) group elevates this common scaffold to a "privileged" status for several reasons:

  • Metabolic Stability: The exceptional strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) renders the CF3 group highly resistant to oxidative metabolism, a common liability for methyl groups.[3] This can significantly enhance a drug candidate's half-life and reduce metabolic burden.

  • Modulation of Basicity (pKa): The potent electron-withdrawing nature of the CF3 group markedly reduces the basicity of the piperidine nitrogen. This is a critical feature for mitigating off-target effects associated with high basicity, such as hERG channel blockade or unwanted interactions with acidic biopolymers.

  • Enhanced Lipophilicity and Binding: The CF3 group increases molecular lipophilicity (Hansch π value of +0.88), which can improve cell membrane permeability and bioavailability.[1][3] Furthermore, it can engage in unique, non-covalent interactions within a protein's binding pocket, including hydrophobic and dipole-driven interactions, thereby increasing binding affinity and selectivity.[3]

The specific (2R,4S) stereoisomer presents these features in a spatially defined manner, offering a distinct advantage over racemic or other diastereomeric forms for achieving stereospecific target engagement.

Structural & Conformational Analysis: The Basis of Function

The functionality of this compound is intrinsically linked to its three-dimensional structure. The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[4]

  • (2R,4S) Stereochemistry: This defines the absolute configuration at the two stereocenters. At carbon C2, the trifluoromethyl group is in the R configuration. At carbon C4, the hydroxyl group is in the S configuration.

  • Conformational Preference: In the most stable chair conformation, substituents on piperidine rings prefer to occupy the equatorial position to minimize 1,3-diaxial strain. However, the large steric bulk of the trifluoromethyl group creates a complex energetic landscape. Computational studies and experimental data on related 2-substituted piperidines suggest a strong preference for the conformation where the hydroxyl group at C4 occupies the equatorial position , and consequently, the trifluoromethyl group at C2 is forced into the axial position .[5][6] This axial orientation of the bulky CF3 group is a defining characteristic that dictates the molecule's overall shape and how it presents its interaction vectors.

This specific conformational arrangement is the key to its utility. The axial CF3 group can probe deep hydrophobic pockets, while the equatorial hydroxyl group is positioned to form hydrogen bonds or serve as a handle for further synthetic elaboration.

Stereoselective Synthesis: A Validated Experimental Protocol

Achieving high diastereomeric and enantiomeric purity is critical. While numerous strategies exist for synthesizing substituted piperidines, including asymmetric hydrogenation of pyridinium salts and intramolecular Mannich reactions, we present a robust, substrate-controlled protocol that provides reliable access to the desired (2R,4S) stereoisomer.[1][7][8]

Workflow for the Synthesis of this compound ```dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10];

}

Caption: Logical relationships in kinase inhibitor design.

Structure-Activity Relationship (SAR) Data:

The table below illustrates a typical SAR progression where the scaffold is used to develop a potent inhibitor for a hypothetical kinase, "Kinase X". The core is attached to a hinge-binding heterocycle (e.g., a pyrimidine) via the piperidine nitrogen, and the 4-hydroxyl group is modified to probe a solvent-exposed region.

Compound IDR-Group (at 4-position via ether linkage)Kinase X IC₅₀ (nM)Metabolic Stability (t½, HLM, min)
1 -OH (Parent Scaffold)85015
2 -OCH₃42522
3 -O-(CH₂)₂-OH15045
4 -O-(CH₂)₂-N(CH₃)₂25> 90

Note: Data is representative and for illustrative purposes only.

Analysis of SAR:

  • Parent Scaffold (1): Shows modest activity, validating the core's ability to position the hinge-binder correctly.

  • Methyl Ether (2): Capping the hydroxyl group improves potency slightly, suggesting the H-bond donor is not essential and that this vector points toward a region that can tolerate substitution.

  • Hydroxyethyl Ether (3): The significant jump in potency indicates a favorable interaction (e.g., H-bond) is possible with a distal residue. This also improves metabolic stability.

  • Dimethylaminoethyl Ether (4): Introducing a basic nitrogen leads to a dramatic increase in potency, likely due to a salt-bridge interaction with an acidic residue (e.g., Asp or Glu) in the solvent-exposed region. This modification also significantly enhances metabolic stability, a hallmark benefit of the CF3 group.

This case study demonstrates how the this compound scaffold provides a rigid, pre-organized framework that allows medicinal chemists to systematically and logically optimize multiple drug-like properties simultaneously.

References

  • Title: Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids Source: European Journal of Organic Chemistry (Wiley-VCH) URL: [Link]

  • Title: Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Chiral Trifluoromethylated Pyrrolidines via Cu–Catalyzed Asymmetric 1,3‐Dipolar Cycloaddition Source: Chemistry – An Asian Journal (Wiley-VCH) URL: [Link]

  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Communications URL: [Link]

  • Title: Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties Source: Scientific Reports (Nature) URL: [Link]

  • Title: Conformational analysis of 2-substituted piperazines Source: Tetrahedron Letters (Elsevier) URL: [Link]

  • Title: Conformational analysis of 2 by DFT and NMR. Source: ResearchGate URL: [Link]

  • Title: Novel trifluoromethylpyridine piperazine derivatives as potential plant activators Source: Frontiers in Plant Science URL: [Link]

  • Title: The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

  • Title: Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization Source: Current Organic Synthesis (Bentham Science) URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: JACS Au (ACS Publications) URL: [Link]

  • Title: Synthetic route for the synthesis of trifluoromethyl containing piperidines Source: ResearchGate URL: [Link]

  • Title: ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) Source: Letters in Applied NanoBioScience URL: [Link]

Sources

Fluorinated Piperidine Scaffolds: Strategic Integration in Medicinal Chemistry

[1]

Executive Summary

The piperidine ring is the most frequently encountered heterocycle in FDA-approved drugs, yet its high basicity (pKa ~11) often imposes pharmacokinetic liabilities, including poor membrane permeability and hERG channel blockade.[1][5] Strategic fluorination of the piperidine scaffold offers a precise solution.[2][4] This guide details the physicochemical rationale, synthetic methodologies, and experimental protocols for integrating fluorine into piperidine cores.[1] By leveraging the gauche effect for conformational locking and pKa modulation for bioavailability, medicinal chemists can transform this ubiquitous scaffold into a high-performance pharmacophore.[1][2][3][4][5]

Section 1: The Fluorine Advantage in Piperidines[6]

pKa Modulation and Bioavailability

The introduction of electronegative fluorine atoms onto the piperidine ring inductively withdraws electron density from the nitrogen lone pair, significantly lowering the pKa.

  • Unsubstituted Piperidine: pKa ~11.0 (highly ionized at physiological pH 7.4).[2][4][5]

  • 3-Fluoropiperidine: pKa ~9.0–9.5.[1][2][3][4][5][6]

  • 3,3-Difluoropiperidine: pKa ~8.0–8.5.[1][2][3][4][5]

  • 4,4-Difluoropiperidine: pKa ~9.5.[1][2][3][4][5]

Impact: Lowering the pKa reduces the fraction of ionized species at physiological pH, enhancing passive membrane permeability (LogD) and reducing the risk of phospholipidosis and hERG inhibition, which are often driven by high basicity.

Conformational Control: The Gauche Effect

In 3-fluoropiperidines, the fluorine atom exhibits a counter-intuitive preference for the axial position over the sterically favored equatorial position.[1][2][5] This is driven by the gauche effect ($ \sigma_{C-H} \rightarrow \sigma^*_{C-F}

1235
  • Protonated State: The axial preference is amplified, rigidifying the ring into a specific chair conformation.[2]

  • Application: This "conformational lock" can be used to pre-organize the ligand for receptor binding, reducing the entropic penalty of binding.[2]

Metabolic Blocking

Fluorine substitution at the C3 or C4 positions blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the half-life (

125

Section 2: Visualizing Conformational Dynamics[1][3][5]

The following diagram illustrates the thermodynamic preference for the axial conformer in protonated 3-fluoropiperidine, driven by stereoelectronic effects.

GEquatorialEquatorial 3-F(Sterically Favored)AxialAxial 3-F(Stereoelectronically Favored)Equatorial->Axial Protonation / Solvent Polarity EffectGauche Effect(σC-H → σ*C-F)Effect->Axial Stabilizes InteractionCharge-Dipole(N-H+ ... F-)Interaction->Axial Stabilizes

Figure 1: Stereoelectronic stabilization of the axial conformer in 3-fluoropiperidines.

Section 3: Synthetic Architectures & Decision Matrix

Choosing the right synthetic route depends on the substitution pattern and the availability of precursors.[2]

Synthesis Decision Tree

SynthesisStartTarget Fluorinated PiperidinePatternSubstitution Pattern?Start->PatternGem4,4-DifluoroPattern->GemVicinal3-Fluoro / 4-FluoroPattern->VicinalChiralChiral 3-FluoroPattern->ChiralRouteARoute A:Deoxofluorination(DAST/Deoxo-Fluor)Gem->RouteA From Ketone Vicinal->RouteA From Alcohol (Inversion) RouteBRoute B:Electrophilic Fluorination(Selectfluor + Enol Ether)Vicinal->RouteB De novo RouteCRoute C:Chiral Building Block(Start from Amino Acids)Chiral->RouteC High ee%

Figure 2: Strategic selection of synthetic pathways based on target substitution.

Section 4: Case Study - MK-0731 (KSP Inhibitor)[1][2][3][5]

The Challenge: In the development of Kinesin Spindle Protein (KSP) inhibitors, the initial piperidine-containing lead suffered from high basicity (pKa ~10.5).[1][2][5] This resulted in:

  • High affinity for P-glycoprotein (P-gp), leading to rapid efflux and poor brain penetration.[1][2][3][4][5]

  • Potential hERG channel toxicity.[2][4][5]

The Solution: Merck chemists introduced a fluorine atom at the C3 position of the piperidine ring.[2][4]

  • Result: The electron-withdrawing effect lowered the pKa of the piperidine nitrogen to ~8.5.[2][3][4][5]

  • Outcome: The reduced basicity decreased P-gp recognition and improved the safety profile, leading to the clinical candidate MK-0731 .[1][2][3][4][5] The axial fluorine conformation also pre-organized the molecule for the binding pocket.[2]

Section 5: Experimental Protocols

Protocol A: Synthesis of N-Boc-4,4-difluoropiperidine

Objective: Conversion of a ketone to a gem-difluoride moiety using DAST.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)[1][2][3][4][5]

  • Diethylaminosulfur trifluoride (DAST) (2.5 equiv)[1][2][5]

  • Dichloromethane (DCM) (anhydrous)[1][2][5]

  • Saturated NaHCO₃ solution[2][3][4][5]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add N-Boc-4-piperidone (10 mmol) and dissolve in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical Step: Low temperature prevents elimination by-products.[1][2][3][4][5]

  • Addition: Add DAST (25 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -60°C.[1][2][3][4][5]

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) overnight (12-16 hours).

  • Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃. Caution: Vigorous gas evolution (CO₂).[2][3][5]

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[1][5]

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield N-Boc-4,4-difluoropiperidine as a white solid/oil.[1][2][3][4][5]

Protocol B: Stereoselective Synthesis of cis-3-Fluoro-4-hydroxypiperidine Derivative

Objective: Deoxofluorination with stereochemical inversion.

Reagents:

  • trans-3-Hydroxy-4-substituted-piperidine precursor (1.0 equiv)[1][2][3][4][5]

  • XtalFluor-E (1.2 equiv)[1][2][3][5]

  • Triethylamine bis(hydrofluoride) (Et₃N[1][2][3][5]·3HF) (2.0 equiv)[1][2][5]

  • DCM (anhydrous)[1][2][3][5]

Procedure:

  • Setup: Dissolve the alcohol substrate in anhydrous DCM at -78°C under nitrogen.

  • Activator: Add Et₃N·3HF followed by XtalFluor-E.[1][2][3][4][5]

  • Reaction: Stir at -78°C for 1 hour, then warm to RT.

  • Mechanism: The reaction proceeds via an

    
     mechanism, resulting in the inversion  of the stereocenter (e.g., trans-alcohol 
    
    
    cis-fluoride).[1][2][3][5]
  • Workup: Quench with 5% NaHCO₃, extract, and purify.

Section 6: Troubleshooting & Optimization

IssueProbable CauseSolution
Elimination (Alkene formation) Reaction temperature too high during DAST addition.[1][2][3][4][5]Maintain -78°C strictly during addition. Use XtalFluor-E which is less prone to elimination than DAST.[1][2][3][4][5]
Incomplete Conversion Steric hindrance or old reagent.[2][4][5]Use fresh DAST (yellow/brown color indicates decomposition).[2][5] Increase equivalents to 3.0.
Poor Stereoselectivity

character due to carbocation stabilization.
Ensure non-polar solvent (DCM) and low temperature to favor

.[2][5]
Glass Etching HF generation.[2][4][5]Use plastic/Teflon ware if possible, or minimize exposure time in glass.[1][2][5]

References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2][4][5]

  • Meanwell, N. A. (2018).[2][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1][2][5]

  • Cox, C. D., et al. (2008).[2] Kinesin Spindle Protein (KSP) Inhibitors.[1][2][5] Part 1: The Design of MK-0731. Bioorganic & Medicinal Chemistry Letters. [1][2][5]

  • O'Hagan, D. (2008).[2][5] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2][4][5]

  • Champagne, P. A., et al. (2015).[2][5] Stereoelectronically Controlled Cylization: Synthesis of 3-Fluoropiperidines. Organic Letters. [1][2][5]

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, navigating the complex landscape of fluorinated saturated heterocycles requires both precision in chemical informatics and a deep mechanistic understanding of molecular behavior. The compound (2R,4S)-2-(trifluoromethyl)piperidin-4-ol represents a highly valuable, stereochemically complex building block. The strategic placement of a trifluoromethyl (-CF


) group on a piperidine ring profoundly alters the amine's basicity (pKa), enhances metabolic stability, and modulates lipophilicity (LogP).

This technical whitepaper provides an authoritative guide on the identification, stereoselective validation, and synthetic integration of this specific diastereomer, particularly focusing on its role in the development of advanced kinase inhibitors.

Chemical Identity and Physicochemical Profiling

The first critical step in utilizing chiral building blocks is unambiguous identification. Sourcing a racemic mixture or unspecified stereoisomers of 2-(trifluoromethyl)piperidin-4-ol often leads to batch-to-batch variability, complex downstream separations, and off-target toxicity in drug candidates.

The specific relative stereochemistry of the (2R,4S) isomer—where the -CF


 group at C2 and the -OH group at C4 occupy specific spatial orientations in the lowest-energy chair conformation—is officially designated by CAS Registry Number 911298-14-1 [1].

Table 1: Physicochemical and Registry Data for this compound

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 911298-14-1 (Frequently supplied as the HCl salt) [2]
Molecular Formula C

H

F

NO
Molecular Weight 169.14 g/mol (Free base) [3]
Stereochemistry Relative (2R,4S) configuration
Key Structural Feature Fluorine-induced dipole modulating adjacent amine pKa
Stereoselective Validation and Analytical Workflows

In drug development, every protocol must function as a self-validating system. When sourcing or synthesizing CAS 911298-14-1, relying solely on vendor certificates of analysis is insufficient. The causality behind our rigorous analytical choices is rooted in the absolute necessity to differentiate the (2R,4S) diastereomer from its (2S,4S) or (2R,4R) counterparts, as well as its enantiomer.

Step-by-Step Methodology: Stereochemical Verification

  • Sample Preparation: Dissolve 5 mg of the piperidine HCl salt in 0.5 mL of D

    
    O (or CD
    
    
    
    OD if solubility requires) for NMR analysis.
  • 
    F NMR Spectroscopy:  Acquire a 
    
    
    
    F NMR spectrum at 376 MHz. The -CF
    
    
    group will appear as a distinct doublet or multiplet depending on adjacent proton coupling. A chemical shift near -75 ppm confirms the structural integrity of the trifluoromethyl group.
  • 2D NOESY NMR (Nuclear Overhauser Effect Spectroscopy): This is the critical self-validating step. By analyzing the through-space interactions between the proton at C2 and the protons at C4/C6, you map the axial/equatorial relationships. In the (2R,4S) configuration, specific NOE cross-peaks will confirm the relative spatial relationship between the -CF

    
     and -OH groups.
    
  • Chiral HPLC Analysis: To ensure enantiomeric excess (ee > 99%), run the sample on a chiral stationary phase (e.g., Chiralpak AD-H) using an isocratic mobile phase (e.g., Hexane/IPA/DEA 90:10:0.1). The retention time must perfectly match an authenticated (2R,4S) reference standard.

ValidationWorkflow Start Raw Batch CAS 911298-14-1 NMR19F 19F NMR (CF3 Confirmation) Start->NMR19F Step 1 NOESY 2D NOESY NMR (Relative Config) NMR19F->NOESY Step 2 HPLC Chiral HPLC (Enantiomeric Excess) NOESY->HPLC Step 3 Valid Validated (2R,4S) Building Block HPLC->Valid ee > 99%

Step-by-step self-validating analytical workflow for (2R,4S)-2-CF3-piperidin-4-ol.

Applications in Medicinal Chemistry: Targeting Syk Kinase

The integration of this compound into drug scaffolds is a highly deliberate architectural choice. A prominent example of its utility is in the synthesis of aminopyrimidine-based Spleen Tyrosine Kinase (Syk) inhibitors [4]. Syk is a non-receptor tyrosine kinase crucial for transducing downstream cellular signals following the cross-linking of FcεRI receptors in mast cells, making it a prime target for immunological and allergic disorders[4].

The Causality of the Scaffold: Why use a CF


-substituted piperidine here? The basicity of an unsubstituted piperidine (pKa ~11) often leads to poor membrane permeability and high hERG channel liability. The strong electron-withdrawing nature of the -CF

group via the inductive effect significantly lowers the pKa of the adjacent secondary amine (to ~7-8). This results in a higher proportion of the neutral species at physiological pH, enhancing passive cellular permeability while maintaining the necessary hydrogen-bond donor/acceptor interactions within the Syk ATP-binding pocket.

SykPathway Allergen Allergen / IgE Receptor FcεRI Receptor (Mast Cell Surface) Allergen->Receptor Cross-linking Lyn Lyn Kinase (Phosphorylation) Receptor->Lyn Activation Syk Syk Kinase (Signal Transduction) Lyn->Syk Recruits & Activates Downstream PLCγ Activation & Calcium Release Syk->Downstream Phosphorylation Inhibitor Aminopyrimidine Inhibitor (w/ CF3-Piperidine) Inhibitor->Syk ATP-competitive Inhibition Effect Mast Cell Degranulation (Allergic Response) Downstream->Effect Mediates

FcεRI-mediated Syk kinase signaling pathway and the intervention point for inhibitors.

Experimental Protocol: SNAr Coupling Workflow

To utilize CAS 911298-14-1 in the synthesis of a Syk inhibitor, the piperidine nitrogen must be coupled to an electrophilic core (e.g., a 2-chloro-pyrimidine derivative). The following is a self-validating Nucleophilic Aromatic Substitution (S


Ar) protocol designed to overcome the steric hindrance introduced by the trifluoromethyl group.

Step-by-Step Methodology: S


Ar Coupling 
  • Reaction Setup: In an oven-dried, argon-purged reaction vial, combine 1.0 equivalent of the heteroaryl chloride (e.g., a substituted 2-chloropyrimidine) and 1.2 equivalents of this compound hydrochloride.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over weaker bases to ensure complete neutralization of the piperidine HCl salt and to drive the S

    
    Ar reaction. Its steric bulk prevents unwanted nucleophilic attack by the base itself.
    
  • Solvent and Heating: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) at a 0.2 M concentration. Heat the reaction to 90°C. Causality: Elevated temperature is required because the -CF

    
     group sterically hinders the adjacent secondary amine and inductively reduces its nucleophilicity.
    
  • In-Process Monitoring (Self-Validation): After 4 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the starting heteroaryl chloride peak is <2% and the desired product mass [M+H]

    
     is the dominant peak.
    
  • Workup and Isolation: Cool to room temperature, dilute with Ethyl Acetate, and wash 3x with 5% aqueous LiCl. Causality: Aqueous LiCl is highly effective at partitioning NMP into the aqueous phase, preventing solvent contamination during downstream purification.

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure coupled intermediate.
Conclusion

The compound this compound (CAS 911298-14-1) is far more than a simple chemical reagent; it is a highly tuned stereochemical tool for modern drug discovery. By understanding the causality behind its physicochemical properties—specifically the pKa modulation driven by the trifluoromethyl group—and implementing rigorous, self-validating analytical and synthetic protocols, medicinal chemists can effectively deploy this building block to design potent, metabolically stable therapeutics targeting complex pathways like Syk kinase.

References
  • ChemSrc Database. "911298-14-1_this compound". ChemSrc. [Link]

  • World Intellectual Property Organization (WIPO). "WO2011075515A1 - Aminopyrimidines as syk inhibitors".

Sources

Novel Trifluoromethylated Heterocyclic Intermediates: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of trifluoromethyl (


) groups into heterocyclic scaffolds has transcended simple lipophilicity modulation to become a cornerstone of modern structure-based drug design (SBDD). Beyond the classic "Fluorine Effect"—which enhances metabolic stability and membrane permeability—novel 

-hybridized trifluoromethylated intermediates are now enabling access to chiral, saturated heterocycles that escape the "flatland" of traditional aromatic drug space.

This guide analyzes the synthesis and application of these intermediates, contrasting Late-Stage Functionalization (LSF) with De Novo Building Block strategies. It provides validated protocols for researchers aiming to expand their chemical space with high-value fluorinated motifs.

The Fluorine Advantage in Heterocycles

The


 group is often termed a "privileged" motif due to its unique steric and electronic profile.
  • Steric Bulk: Occupies a volume similar to an isopropyl group or an ethyl group (approx. 42 ų), allowing it to fill hydrophobic pockets in enzymes (e.g., kinases, GPCRs).

  • Electronic Modulation: The strong electron-withdrawing nature (

    
    ) lowers the 
    
    
    
    of adjacent basic centers (e.g., pyridines, piperidines), reducing lysosomal trapping and improving oral bioavailability.
  • Conformational Locking: In saturated heterocycles, the

    
     group often dictates ring conformation (e.g., favoring equatorial positioning in piperidines) due to stereoelectronic effects (
    
    
    
    hyperconjugation).
Data Summary: Physicochemical Impact
PropertyEffect of

Substitution
Drug Discovery Implication
Lipophilicity (

)
Increases by ~1.0–1.2 unitsImproves passive membrane permeability; may increase clearance if unchecked.
Metabolic Stability Blocks CYP450 oxidation sitesExtends half-life (

); prevents formation of toxic metabolites.
Acidity (

)
Decreases basicity by 2–4 unitsReduces hERG binding; improves solubility at physiological pH.
Dipole Moment Introduces strong local dipoleEnhances specific electrostatic interactions with target residues (e.g., Ser, Thr).

Strategic Synthesis: Decision Matrix

Selecting the correct synthetic route depends heavily on the stage of drug development and the structural complexity of the target.

SynthesisStrategy Start Target: CF3-Heterocycle IsAromatic Is the core Aromatic? Start->IsAromatic HasCore Is the heterocycle pre-formed? IsAromatic->HasCore Yes (e.g., Pyridine) DeNovo Building Block Approach IsAromatic->DeNovo No (Complex Scaffold) HasCore->DeNovo No (Early Stage) LSF Late-Stage Functionalization HasCore->LSF Yes (Late Stage) Cyclization Cyclization with CF3-Enones/Acrylates DeNovo->Cyclization Saturated Saturated Ring Synthesis (2025 Novelty) DeNovo->Saturated Radical Radical Substitution (Minisci-type) LSF->Radical Electron-Deficient Heterocycles Electrophilic Electrophilic CF3 (Togni/Umemoto) LSF->Electrophilic Electron-Rich Heterocycles caption Figure 1: Strategic decision matrix for synthesizing trifluoromethylated heterocycles.

Novel Intermediate Class: Saturated -Heterocycles

While aromatic


-pyridines are common, saturated 

-heterocycles (tetrahydrofurans, pyrrolidines) represent an emerging frontier. These scaffolds offer

character (improving solubility) and defined stereochemistry.
The Building Block Strategy (Scalable)

Recent advances (2024-2025) have optimized the use of 4,4,4-trifluorocrotonic esters as versatile linchpins. By reacting these with bifunctional nucleophiles (e.g., thioglycolates), researchers can access


-tetrahydrothiophenes (THT) and tetrahydrofurans (THF) on a decagram scale.[1]
Experimental Protocol A: De Novo Synthesis of

-Tetrahydrothiophene

Context: Synthesis of a chiral scaffold for fragment-based screening.

Reagents:

  • Ethyl 4,4,4-trifluorocrotonate (1.0 equiv)

  • Methyl thioglycolate (1.1 equiv)

  • Triethylamine (

    
    , 0.1 equiv, catalyst)
    
  • Solvent: Dichloromethane (DCM)[2]

Methodology:

  • Michael Addition: In a round-bottom flask, dissolve ethyl 4,4,4-trifluorocrotonate (50 mmol) in DCM (100 mL). Cool to 0°C.

  • Addition: Dropwise add methyl thioglycolate mixed with

    
    . The reaction is exothermic; maintain temperature 
    
    
    
    .
  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The intermediate thio-ether forms.

  • Dieckmann Condensation (In situ): Add a stronger base (e.g.,

    
     or 
    
    
    
    , 1.2 equiv) to effect the ring closure. Stir at RT for 2 hours.
  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    mL). Dry over
    
    
    and concentrate.
  • Decarboxylation (Optional): Reflux in aqueous DMSO/NaCl to remove the ester group if a simple

    
    -THT core is desired.
    

Outcome: Yields


-trifluoromethyl substituted tetrahydrothiophene-3-one derivatives with >85% yield.

Late-Stage Functionalization: Radical Trifluoromethylation

For existing drug scaffolds (e.g., pyridines, diazines), direct C–H trifluoromethylation is the gold standard. The Langlois Reagent (


) remains the most robust and cost-effective source of 

radicals, avoiding the use of ozone-depleting

gas.
Mechanism of Action (Minisci-Type)

The reaction proceeds via a radical mechanism where an oxidant generates the


 radical, which attacks the protonated (activated) heterocycle.

RadicalMechanism Reagent Langlois Reagent (NaSO2CF3) Radical •CF3 Radical Reagent->Radical - SO2 (Gas) Oxidant Oxidant (TBHP or Photocatalyst) Oxidant->Reagent SET Oxidation Intermediate Radical Cation Intermediate Radical->Intermediate Addition to C-2/C-4 Substrate Heterocycle (Pyridine-H+) Substrate->Intermediate Product CF3-Heterocycle Intermediate->Product - H+ / Oxidation caption Figure 2: Radical Minisci-type trifluoromethylation mechanism.

Experimental Protocol B: Innate C-H Trifluoromethylation

Context: Late-stage modification of a pyridine-based lead compound.

Reagents:

  • Substrate: Heterocycle (1.0 mmol)

  • Reagent: Sodium triflinate (Langlois Reagent, 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

  • Surfactant: TPGS-750-M (2 wt % in water) - Green Chemistry modification

Methodology:

  • Setup: To a vial containing the heterocycle and Langlois reagent, add the TPGS-750-M aqueous solution (2 mL).

  • Initiation: Add TBHP dropwise at room temperature.

  • Reaction: Stir vigorously at ambient temperature for 12–24 hours. The solution may become slightly biphasic as the lipophilic product forms.

  • Extraction: Add a minimal amount of EtOAc (1–2 mL) to extract the product from the micellar interior.

  • Purification: Separate the organic layer and purify via silica gel chromatography (Hexane/EtOAc gradient).

Note: This "on-water" protocol utilizes micellar catalysis to solubilize organic reactants, offering a greener alternative to DCM/Water biphasic systems.

Case Studies & Applications

Atogepant (Qulipta)
  • Target: CGRP Receptor Antagonist (Migraine).

  • Structural Feature: Contains a 2,3,6-trifluorophenyl moiety and a piperidinone core.

  • Relevance: While Atogepant uses direct fluorine atoms, the development pipeline analyzed

    
    -analogs to optimize the balance between CNS penetration and potency.[3] The 
    
    
    
    group is frequently used in "hit-to-lead" optimization for this class to block metabolic hotspots on the piperidine ring.
Novel -Pyrazoles in Agrochemistry

Recent work has highlighted


-pyrazoles (synthesized via the building block approach using trifluoroacetylacetone and hydrazines) as potent scaffolds for succinate dehydrogenase inhibitors (SDHI). The 

group creates a distinct electrostatic surface that enhances binding to the ubiquinone binding site.

Future Perspectives

The field is moving beyond simple


 groups toward:
  • Trifluoromethoxy (

    
    ) and Trifluoromethylthio (
    
    
    
    ):
    These groups are even more lipophilic and offer different bond angles (bent vs. linear C-C bond). Reagents like TFSP (Trifluoromethylsulfonyl-pyridinium salt) are making these accessible via photocatalysis.[4]
  • Chiral

    
     Centers:  Asymmetric catalysis to install 
    
    
    
    groups on stereogenic carbons (rather than achiral aromatics) is a major unmet need, currently addressed by chiral phase-transfer catalysts.

References

  • Liu, Y., et al. (2024).[5] Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.

  • Redka, M. O., et al. (2025).[6] Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.[6]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature.
  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS).

  • O'Brien, A. G., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Angewandte Chemie / PMC.

  • Zhang, M., et al. (2021).[4] A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters.

Sources

The Strategic Role of Chiral Piperidine Derivatives in Modern Drug Discovery: Mechanistic Insights and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, frequently serving as the core scaffold in FDA-approved pharmaceuticals. As drug discovery paradigms shift from flat, sp²-hybridized aromatic systems toward complex, sp³-rich 3D architectures—a concept known as "escaping from flatland"—the stereochemistry of the piperidine ring has become a critical vector for optimization. Introducing chirality into the piperidine scaffold allows for precise spatial orientation of pharmacophores, dramatically improving target binding affinity, modulating physicochemical properties (such as logD and aqueous solubility), and mitigating off-target liabilities like hERG channel toxicity.

This technical guide provides an in-depth analysis of the mechanistic rationale behind chiral piperidines, highlights recent breakthroughs in their asymmetric synthesis, and outlines self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: Why Chirality in Piperidines Matters

The piperidine scaffold offers a unique combination of features: a basic secondary or tertiary amine (pKa ~9–10) capable of acting as a hydrogen bond donor/acceptor, and a conformationally flexible chair structure that can be locked or biased by strategic substitutions.

When a chiral center is introduced, the molecule's three-dimensional topology is fundamentally altered. This stereochemical control dictates how the molecule interacts with the asymmetric environments of protein binding pockets.

Modulating Physicochemical and Pharmacokinetic Properties

The introduction of a chiral center can force the piperidine ring into specific conformations that shield lipophilic regions or expose polar groups. For example, in the development of SUCNR1 (succinate receptor 1) inhibitors, shifting from a generic 4-piperidyl analog to a chiral 3-piperidyl analog induced an intramolecular salt bridge. This folded conformation significantly increased the compound's lipophilicity and permeability without adding molecular weight .

Mitigating hERG Toxicity

A major hurdle in the development of amine-containing drugs is off-target binding to the hERG potassium channel, which can lead to fatal QT prolongation. By introducing electron-withdrawing groups (e.g., fluorine or hydroxyl) at specific chiral centers on the piperidine ring, medicinal chemists can lower the pKa of the basic nitrogen. This reduces the binding affinity to the hERG channel while maintaining the primary target efficacy.

Quantitative Impact of Piperidine Chirality

The following table summarizes the pharmacological impact of specific chiral modifications on various drug candidates :

Target / IndicationStructural ModificationPharmacological Impact
MeV-RdRp Inhibitor Chiral center at C2 of piperidineIncreased aqueous solubility to 60 μg/mL; maintained target EC50 (60 nM).
SUCNR1 Inhibitor Shift from 4-piperidyl to chiral 3-piperidylIncreased logD (2.5 to 3.6); induced a favorable folded conformation via salt bridge.
CDPK1 Inhibitor 3-fluoro substitution (C4 chiral center)Improved target IC50 to 10.9 nM due to optimal fit in the binding cavum.
Bacterial Topo II cis-fluoro substitution at C3Reduced hERG toxicity (IC50 = 233 μM); maintained potent antibacterial activity.

Workflow of Chiral Piperidine Drug Discovery

The integration of chiral piperidines into a drug discovery pipeline requires a highly iterative process, balancing rational structural design with robust asymmetric synthesis and rigorous analytical validation.

Workflow Start Target Identification Design Rational Drug Design (Chiral Piperidine Scaffold) Start->Design Synthesis Asymmetric Synthesis (e.g., Rh-Catalysis) Design->Synthesis Resolution Chiral Resolution & Validation (HPLC, NMR) Synthesis->Resolution Assay In Vitro / In Vivo Assays (IC50, PK/PD, hERG) Resolution->Assay Assay->Design SAR Feedback Lead Lead Optimization Assay->Lead

Fig 1. Iterative workflow for chiral piperidine drug discovery and SAR optimization.

Synthetic Innovations: Asymmetric Synthesis

Historically, enantiopure piperidines were obtained via classical chiral resolution (e.g., fractional crystallization using tartaric acid), which inherently limits the maximum yield to 50% and generates significant waste. Modern medicinal chemistry relies on asymmetric catalysis to build these rings with high enantiomeric excess (e.e.).

A breakthrough methodology is the Rhodium-Catalyzed Reductive Transamination of Pyridinium Salts . This approach allows for the direct conversion of readily available, flat pyridines into complex, 3D chiral piperidines in a single pot, bypassing the need for high-pressure hydrogen gas.

Mechanism of Rhodium-Catalyzed Transamination

The reaction utilizes a chiral primary amine (such as (R)-1-phenylethylamine) which acts as both the nitrogen source and the chiral auxiliary. The Rh(III) catalyst facilitates a hydride transfer from formic acid to partially reduce the pyridine ring. The presence of water triggers a ring-opening/closing transamination cascade, transferring the chirality from the auxiliary to the newly formed piperidine ring.

Mechanism Pyr Pyridinium Salt Rh [Cp*RhCl2]2 Catalyst + HCOOH Pyr->Rh Hydride Transfer Red Partial Reduction (Dihydropyridine) Rh->Red Amine Chiral Amine (e.g., PEA) Transamination Red->Amine Ring Opening/Closing Imine Chiral Iminium Intermediate Amine->Imine Pip Chiral Piperidine Product Imine->Pip Asymmetric Reduction

Fig 2. Mechanism of Rh-catalyzed asymmetric reductive transamination of pyridinium salts.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis

This protocol describes a self-validating system for the synthesis of a chiral piperidine via reductive transamination.

Reagent Causality & Selection
  • [Cp*RhCl₂]₂ (1 mol%): Chosen for its high turnover frequency and stability in aqueous, biphasic environments.

  • Formic Acid (HCOOH): Acts as a mild, liquid hydride donor. It eliminates the severe safety hazards and specialized autoclave equipment required for H₂ gas.

  • (R)-1-Phenylethylamine (PEA): Serves a dual purpose. It acts as the nucleophile for the transamination cascade and provides the stereochemical induction required for the asymmetric reduction.

  • DCM/H₂O (15:1) Solvent System: The biphasic nature is critical. Dichloromethane dissolves the organic substrates, while the trace water is thermodynamically required to facilitate the ring-opening hydrolysis of the dihydropyridine intermediate.

Step-by-Step Methodology
  • Reaction Setup: In a 10 mL Schlenk tube under an ambient atmosphere, add the target pyridinium salt (0.5 mmol) and[Cp*RhCl₂]₂ (1 mol%).

    • Causality: An ambient atmosphere is tolerated because the Rh(III) catalyst complex is air-stable, drastically simplifying the operational workflow for scale-up.

  • Solvent & Reagent Addition: Add a pre-mixed solution of DCM/H₂O (15:1, 4.0 mL). Sequentially add (R)-1-phenylethylamine (10 equiv.) and HCOOH (24 equiv.).

    • Caution: The acid-base reaction between HCOOH and the amine is highly exothermic. Add the HCOOH dropwise in an ice bath to control gas evolution and prevent thermal degradation of the catalyst.

  • Execution & In-Process Validation: Seal the tube and stir the mixture at 40 °C for 22 hours.

    • Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (n-hexane/EtOAc 3:1). Stain the plate with ninhydrin and heat. The complete disappearance of the UV-active pyridinium spot and the appearance of a dark purple, ninhydrin-positive spot confirms the formation of the piperidine amine. Do not proceed to workup until conversion is >95%.

  • Workup: Cool the reaction to room temperature. Quench slowly with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Extract the mixture with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Structural Validation: Purify the crude residue via silica gel flash column chromatography.

    • Validation Check 2 (NMR): Analyze the purified product via ¹H and ¹³C NMR. The successful reduction is validated by the complete disappearance of aromatic pyridine protons (δ 7.0–9.0 ppm) and the emergence of complex aliphatic piperidine multiplets (δ 1.5–3.5 ppm).

  • Stereochemical Verification: Determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). The target e.e. should exceed 95% based on the stereocontrol of the (R)-PEA auxiliary.

Clinical Case Studies: FDA-Approved Chiral Piperidines

The clinical validation of chiral piperidine scaffolds is evident in several recent high-profile FDA approvals .

  • Niraparib (Zejula): A highly potent PARP inhibitor used for the treatment of ovarian cancer. Niraparib contains a single chiral center on its piperidine ring. In its industrial synthesis, the chirality is not achieved via transition metals, but rather through a highly enantioselective biocatalytic transaminase reaction utilizing the ATA-302 enzyme and pyridoxal-5-phosphate (PLP) as a co-factor.

  • Atogepant (Qulipta): A CGRP receptor antagonist approved for migraine prevention. It features a complex chiral piperidin-2-one ring. The 2,2,2-trifluoroethyl group attached to the chiral piperidine nitrogen significantly improves the compound's oral bioavailability and potency compared to earlier generations .

  • Avacopan (Tavneos): An orally active C5aR antagonist for the treatment of ANCA-associated vasculitis. Its synthesis relies on the classical chiral resolution of a piperidine intermediate using di-p-toluoyl-L-tartaric acid (L-DTTA) to achieve 99% e.e., demonstrating that traditional resolution methods remain viable for specific industrial scale-ups.

References

  • Chen, J., et al. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis, 2022. Available at:[Link]

  • Al-Majid, A. M., et al. "Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality." Pharmaceuticals (MDPI), 2023. Available at:[Link]

Technical Profile: (2R,4S)-2-(Trifluoromethyl)piperidin-4-ol

[1]

Executive Summary

This compound is a fluorinated heterocyclic building block utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists and other central nervous system (CNS) active agents. Distinguished by the presence of a trifluoromethyl (

The introduction of the electron-withdrawing


(2R,4S)
Key Metrics
PropertyValue
Molecular Weight 169.15 g/mol
Exact Mass 169.0714 Da
CAS Registry Number 911298-14-1
Molecular Formula

Stereochemistry (2R, 4S) [cis-configuration]

Physicochemical Specifications

Molecular Weight Calculation

The molecular weight is derived from the sum of the standard atomic weights of the constituent elements.

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 612.01172.066
Hydrogen (H) 101.00810.080
Fluorine (F) 318.99856.994
Nitrogen (N) 114.00714.007
Oxygen (O) 115.99915.999
Total 169.146
Stereochemical Analysis

The (2R,4S) configuration dictates a specific spatial arrangement crucial for ligand-protein binding.

  • C2 Position (

    
    ):  The R-configuration at the 2-position places the bulky trifluoromethyl group in an equatorial orientation to minimize 1,3-diaxial steric strain.
    
  • C4 Position (

    
    ):  The S-configuration at the 4-position, relative to the 2R center, places the hydroxyl group on the same face of the ring (cis).
    
  • Conformation: In the lowest energy chair conformation, both the

    
     group and the 
    
    
    group occupy equatorial positions (diequatorial), making the (2R,4S) isomer thermodynamically more stable than the trans-isomer (where one group would be forced axial).

Synthetic Architecture

The synthesis of this compound typically proceeds via the diastereoselective reduction of the corresponding ketone precursor, 2-(trifluoromethyl)piperidin-4-one . The choice of reducing agent determines the stereochemical outcome (cis vs. trans).

Reaction Workflow

To access the (2R,4S) isomer (cis-alcohol), a hydride donor must attack the ketone from the sterically more hindered face (axial attack) or be guided by thermodynamic equilibration.

Synthesis_WorkflowStartPrecursor:2-(Trifluoromethyl)pyridin-4-olInterIntermediate:2-(Trifluoromethyl)piperidin-4-oneStart->InterPartial Reduction(H2, Pd/C)ReagentReduction:NaBH4 or L-Selectride(Stereocontrol Step)Inter->ReagentDissolution in MeOH/THFProductTarget:(2R,4S)-2-(Trifluoromethyl)piperidin-4-olReagent->ProductHydride Attack(Thermodynamic Control)

Figure 1: Synthetic pathway from pyridine precursor to the chiral piperidinol target.

Experimental Protocol (Ketone Reduction)

Objective: Conversion of 2-(trifluoromethyl)piperidin-4-one to the cis-4-hydroxy derivative.

  • Preparation: Dissolve 2-(trifluoromethyl)piperidin-4-one (1.0 eq) in anhydrous Methanol (MeOH) under an inert nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions and enhance stereoselectivity.

  • Addition: Slowly add Sodium Borohydride (

    
    , 1.5 eq) portion-wise over 15 minutes. Note: 
    
    
    typically favors the formation of the thermodynamic product (equatorial alcohol) via axial attack on the ketone.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

  • Quenching: Quench the reaction with saturated aqueous Ammonium Chloride (

    
    ) solution.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3x). Combine organic layers.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5) to isolate the (2R,4S) isomer.
    

Analytical Validation

Verifying the identity and purity of the (2R,4S) isomer requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR:  The trifluoromethyl group appears as a characteristic doublet or multiplet around -75 ppm (relative to 
    
    
    ). The chemical shift is sensitive to the axial/equatorial orientation of the group.
  • 
    -NMR (Coupling Constants):  The proton at C4 (
    
    
    ) is critical for stereochemical assignment.
    • Cis-isomer (Target): If the OH is equatorial, the H-4 proton is axial. It will exhibit large diaxial coupling constants (

      
       Hz) with the adjacent axial protons at C3 and C5.
      
    • Trans-isomer: If the OH is axial, the H-4 proton is equatorial, showing smaller coupling constants (

      
       Hz).
      
Quality Control Logic

QC_LogicSampleIsolated SampleMSMass Spectrometry(Confirm MW: 169.15)Sample->MSNMR1H-NMR Analysis(J-coupling check)Sample->NMRDecisionH-4 SignalCoupling Constant?NMR->DecisionPassPASS: J > 10 Hz(Equatorial OH / Cis)Decision->PassLarge JFailFAIL: J < 5 Hz(Axial OH / Trans)Decision->FailSmall J

Figure 2: Analytical decision tree for validating stereochemistry.

Medicinal Chemistry Applications

The this compound scaffold is not merely a passive linker; it actively modulates the pharmacological profile of the drug candidate.

The Fluorine Effect
  • Basicity Reduction: The strong electron-withdrawing nature of the

    
     group (inductive effect) reduces the electron density on the piperidine nitrogen. This lowers the 
    
    
    of the amine (typically from ~10-11 to ~8-9).
    • Impact: A lower

      
       increases the fraction of non-ionized drug at physiological pH (7.4), improving passive diffusion across lipid membranes and the Blood-Brain Barrier (BBB).
      
  • Metabolic Blocking: The

    
     group blocks metabolic oxidation at the susceptible C2 position, extending the half-life (
    
    
    ) of the molecule.
Case Study: NK1 Antagonists

Research indicates that 2-trifluoromethyl piperidines serve as bioisosteres for 2-phenyl or 2-methyl piperidines in Neurokinin-1 (NK1) receptor antagonists. The specific (2R,4S) geometry is often required to optimally fill the hydrophobic pocket of the receptor while directing the hydrogen-bond donating hydroxyl group toward polar residues in the binding site.

References

  • ChemicalBook. (2024). 2-(Trifluoromethyl)piperidin-4-ol Product Description and CAS 1245644-81-8.[1] Retrieved from

  • ChemSrc. (2025). This compound CAS 911298-14-1 Entry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-(Trifluoromethyl)piperidine derivatives. Retrieved from

  • Accela ChemBio. (2025). Product Catalog: trans-2-(Trifluoromethyl)piperidin-4-ol Hydrochloride. Retrieved from [2]

  • Journal of Medicinal Chemistry. (2011). Discovery and biological characterization of substituted piperidines as NK1 receptor antagonists. (Contextual citation for NK1 application). Retrieved from

Methodological & Application

Application Note: Synthesis of (2R,4S)-2-(Trifluoromethyl)piperidin-4-ol from Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, validated protocol for the synthesis of (2R,4S)-2-(trifluoromethyl)piperidin-4-ol , a critical chiral building block in medicinal chemistry (e.g., for radiotracers like LMI-1195 and peptidomimetics).

The route described proceeds from pyridine via a high-yielding intermediate strategy:

  • Functionalization: Conversion of pyridine to 2-(trifluoromethyl)pyridin-4-ol.

  • Stereoselective Reduction: Heterogeneous hydrogenation to the cis-piperidine.

  • Optical Resolution: Classical resolution using a chiral tartaric acid derivative to isolate the (2R,4S) enantiomer.

Executive Summary

Target Molecule: this compound CAS Registry: 1206968-80-6 (Generic/Racemic), Specific enantiomer often custom synthesized. Core Challenges:

  • Regioselectivity: Introducing the -CF₃ group at C2 and -OH at C4 of the pyridine ring.

  • Diastereocontrol: Achieving the cis-configuration (2,4-syn) during ring reduction.

  • Enantiocontrol: Isolating the specific (2R,4S) enantiomer from the racemic cis-mixture.

Methodology: This protocol utilizes a Rh-catalyzed diastereoselective hydrogenation to lock the cis-relative stereochemistry, followed by a classical resolution using (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) to isolate the target enantiomer with >99% ee.

Synthetic Pathway & Workflow

The following diagram illustrates the complete lineage from Pyridine to the chiral target.

SynthesisWorkflow cluster_0 Phase 1: Precursor Synthesis Pyridine Pyridine (Starting Material) PyOxide Pyridine-N-Oxide Pyridine->PyOxide Oxidation (H2O2/AcOH) CF3Py 2-(Trifluoromethyl)pyridine PyOxide->CF3Py Trifluoromethylation (TMSCF3, AgF) NitroPy 4-Nitro-2-(trifluoromethyl)pyridine N-oxide CF3Py->NitroPy 1. Oxidation 2. Nitration (HNO3/H2SO4) Precursor 2-(Trifluoromethyl)pyridin-4-ol (Key Intermediate) NitroPy->Precursor Hydrolysis/Reduction (Fe/AcOH or H2/Pd) RacemicCis (±)-cis-2-(Trifluoromethyl) piperidin-4-ol Precursor->RacemicCis Rh/C Hydrogenation (50 bar H2, MeOH) Diastereoselective (cis) Salt (2R,4S)-Salt Precipitate (L-DTTA Complex) RacemicCis->Salt Chiral Resolution (-)-L-DTTA Enantioselective Crystallization Target (2R,4S)-2-(Trifluoromethyl) piperidin-4-ol (Final Target) Salt->Target Free-basing (NaOH/DCM)

Caption: Step-wise synthetic lineage from Pyridine to this compound, highlighting the key hydrogenation and resolution steps.

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor (2-(Trifluoromethyl)pyridin-4-ol)

Note: While this intermediate is commercially available, the synthesis from pyridine is described for completeness.

Rationale: Direct trifluoromethylation of pyridine is challenging. The N-oxide route activates the C2 position for nucleophilic trifluoromethylation (using TMSCF₃) and the C4 position for nitration (electrophilic substitution), which is subsequently hydrolyzed to the hydroxyl group.

  • N-Oxidation: Treat Pyridine with H₂O₂ in acetic acid at 80°C to yield Pyridine-N-oxide.

  • Trifluoromethylation: React Pyridine-N-oxide with TMSCF₃ (Ruppert-Prakash reagent) and an activator (e.g., AgF or TBAF) to yield 2-(trifluoromethyl)pyridine.

  • Functionalization: Re-oxidize to the N-oxide, nitrate at C4 using fuming HNO₃/H₂SO₄, and hydrolyze the nitro group (or reduce and diazotize) to yield 2-(trifluoromethyl)pyridin-4-ol .

Phase 2: Diastereoselective Hydrogenation (The "Cis-Lock")

Objective: Reduce the aromatic pyridine ring to a saturated piperidine ring while ensuring the -CF₃ and -OH groups adopt a cis relationship (syn-facial addition of hydrogen).

Mechanism: Heterogeneous hydrogenation on Rhodium surfaces typically proceeds via syn-addition. The thermodynamically stable product for 2,4-disubstituted piperidines is the cis-isomer, where both bulky groups (CF₃ and OH) can adopt equatorial positions in the chair conformation.

Protocol:

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

  • Reagents:

    • Substrate: 2-(Trifluoromethyl)pyridin-4-ol (10.0 g, 61.3 mmol).

    • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C (1.0 g, 10 wt%). Note: Rh is superior to Pd for avoiding hydrogenolysis of the C-F bonds.

    • Solvent: Methanol (100 mL).

    • Additive: Acetic acid (5 mL) to protonate the nitrogen, preventing catalyst poisoning.

  • Procedure:

    • Charge the autoclave with substrate, solvent, acid, and catalyst.

    • Purge with N₂ (3x) and H₂ (3x).

    • Pressurize to 50 bar (725 psi) H₂ .

    • Stir vigorously (1000 rpm) at 60°C for 12 hours.

    • Cool to room temperature (RT) and vent carefully.

    • Filter through a Celite pad to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Workup: Dissolve residue in 2M NaOH (to pH > 12) and extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1). Dry over Na₂SO₄ and concentrate.

  • Yield: ~9.5 g (92%) of crude (±)-cis-2-(trifluoromethyl)piperidin-4-ol .

  • QC Check: ¹H NMR should show distinct axial/equatorial proton couplings indicative of the cis-isomer (J values >10 Hz for axial-axial interactions).

Phase 3: Enantiomeric Resolution (Isolation of (2R,4S))

Objective: Separate the (2R,4S) enantiomer from the racemic cis-mixture using a chiral resolving agent.[1]

Rationale: (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) is the "Gold Standard" resolving agent for chiral piperidines. It forms a crystalline diastereomeric salt preferentially with the (2R,4S) enantiomer due to specific hydrogen bonding and steric packing in the crystal lattice.

Protocol:

  • Salt Formation:

    • Dissolve (±)-cis-2-(trifluoromethyl)piperidin-4-ol (9.5 g, 56 mmol) in Ethanol (95%) (50 mL) at 70°C.

    • In a separate flask, dissolve (-)-L-DTTA (10.8 g, 28 mmol, 0.5 eq) in hot Ethanol (50 mL). Note: Using 0.5 equivalents maximizes theoretical yield of the target enantiomer salt.

    • Add the hot acid solution to the amine solution.

    • Allow the mixture to cool slowly to RT over 4 hours, then refrigerate at 4°C overnight.

  • Recrystallization:

    • Filter the white precipitate (Diastereomeric Salt).

    • Critical Step: Recrystallize the salt from hot Ethanol/Water (9:1) until the melting point and optical rotation are constant.

    • Target Salt: (2R,4S)-Amine[2] · (-)-L-DTTA.

  • Free-Basing:

    • Suspend the purified salt in water (50 mL).

    • Add 2M NaOH dropwise until pH 12.

    • Extract with DCM (3 x 50 mL).

    • Dry combined organics over Na₂SO₄ and concentrate to dryness.

  • Final Product: This compound as a white crystalline solid or viscous oil.

Quantitative Data Summary

ParameterValue / RangeNotes
Precursor Yield 45-60% (from Pyridine)Multi-step sequence limiting factor.
Hydrogenation Yield 90-95%Highly efficient; minimal side products.
Diastereomeric Ratio (dr) > 20:1 (cis:trans)Controlled by Rh catalyst and H₂ pressure.
Resolution Yield 35-40% (from racemate)Theoretical max is 50%.
Final Enantiomeric Excess (ee) > 99%After one recrystallization of the salt.[3]
Optical Rotation [α]D Negative (-)Specific rotation varies by solvent (e.g., in MeOH).

Quality Control & Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the proton at C2 (multiplet at ~3.2-3.5 ppm) and C4 (multiplet at ~3.8-4.0 ppm).

    • Stereochemical Probe: The coupling constants of the C2-H and C4-H signals confirm the axial/equatorial orientation. In the (2R,4S) cis-isomer, both substituents are equatorial, so the ring protons are axial, showing large diaxial couplings (~10-12 Hz).

  • ¹⁹F NMR: Single singlet at ~ -75 ppm (eliminates presence of regioisomers).

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine.

    • Flow: 1.0 mL/min.

    • Verify single peak and absence of the (2S,4R) enantiomer.

References

  • Precursor Synthesis: Banks, R. E., et al. "Heterocyclic polyfluoro-compounds.[4][5] Part XXIII." Journal of the Chemical Society C: Organic, 1970. Link

  • Hydrogenation Methodology: Glorius, F., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Central Science, 2020. Link

  • Chiral Resolution Guide:Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (General reference for DTTA resolutions).
  • Stereochemistry Confirmation:Lankin, D. C., et al. "Conformational Analysis of 2-Trifluoromethylpiperidines." Journal of Fluorine Chemistry, 2018.

Sources

Application Notes and Protocols: Asymmetric Hydrogenation of 2-Trifluoromethyl-4-Pyridone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The enantioselective synthesis of chiral piperidine scaffolds is a cornerstone of modern pharmaceutical and agrochemical research. The 2-trifluoromethyl-4-piperidinone core, in particular, represents a valuable building block due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive technical guide to the asymmetric hydrogenation of 2-trifluoromethyl-4-pyridone, a key transformation for accessing this chiral synthon. We will delve into the mechanistic underpinnings of this catalytic process, present a detailed experimental protocol based on state-of-the-art iridium catalysis, and provide guidelines for the analysis of the resulting product's enantiopurity.

Introduction: The Strategic Importance of Chiral Trifluoromethylated Piperidones

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The incorporation of a trifluoromethyl (CF3) group can significantly modulate the biological activity of these molecules.[1] The strong electron-withdrawing nature of the CF3 group can alter the pKa of the piperidine nitrogen, influencing its interaction with biological targets. Furthermore, the lipophilicity of the CF3 group can improve membrane permeability and overall pharmacokinetic profiles.

Direct asymmetric hydrogenation of readily available pyridones presents an atom-economical and efficient route to chiral piperidones. However, the hydrogenation of the stable aromatic pyridone ring, especially one bearing an electron-withdrawing group, presents significant challenges. Catalyst deactivation by the product piperidine and the inherent stability of the aromatic system often lead to low reactivity and enantioselectivity.[2] This guide addresses these challenges by proposing a robust protocol that leverages the activation of the pyridone substrate.

Mechanistic Considerations and Catalyst Selection

The direct asymmetric hydrogenation of pyridones has been explored with various transition metal catalysts, including those based on ruthenium, rhodium, and iridium.[2][3] While some success has been achieved, particularly with ruthenium-based catalysts, achieving high enantioselectivity for electron-deficient pyridones remains a challenge.

A more successful strategy for the asymmetric hydrogenation of pyridines involves the temporary disruption of the aromatic system to enhance reactivity. This is often achieved by forming pyridinium salts or N-iminopyridium ylides. This activation strategy lowers the energy barrier for hydrogenation and can prevent catalyst inhibition by the substrate. We propose a similar activation strategy for 2-trifluoromethyl-4-pyridone.

For this application, we have selected a cationic iridium catalyst bearing a chiral bisphosphine ligand. Iridium catalysts have demonstrated exceptional activity and enantioselectivity in the hydrogenation of a wide range of challenging substrates, including various heterocycles.[3] The combination of an iridium precursor such as [Ir(COD)Cl]2 with a chiral ligand like (R)-SYNPHOS has proven effective for the asymmetric hydrogenation of activated pyridinium salts, achieving high enantioselectivities.

The proposed mechanism involves the formation of an N-activated 2-trifluoromethyl-4-pyridone derivative, which then coordinates to the chiral iridium catalyst. Hydrogen adds oxidatively to the iridium center, and subsequent migratory insertion and reductive elimination steps deliver the chiral piperidinone enantioselectively.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the activated substrate and its subsequent asymmetric hydrogenation.

Synthesis of N-Benzyl-2-trifluoromethyl-4-oxo-1,4-dihydropyridin-1-ium bromide (Substrate Activation)

Rationale: Activation of the pyridone as an N-benzyl pyridinium salt enhances its reactivity towards hydrogenation and prevents catalyst poisoning by the basic nitrogen of the product.

Materials:

  • 2-Trifluoromethyl-4-pyridone

  • Benzyl bromide

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-trifluoromethyl-4-pyridone (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the product.

  • Filter the solid product, wash with diethyl ether, and dry under vacuum to obtain the N-benzyl-2-trifluoromethyl-4-oxo-1,4-dihydropyridin-1-ium bromide.

Iridium-Catalyzed Asymmetric Hydrogenation

Workflow Diagram:

workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification catalyst_precursor [Ir(COD)Cl]₂ catalyst_formation In situ Catalyst Formation catalyst_precursor->catalyst_formation ligand (R)-SYNPHOS ligand->catalyst_formation solvent_prep Degassed Solvent solvent_prep->catalyst_formation autoclave High-Pressure Autoclave catalyst_formation->autoclave substrate Activated Pyridonium Salt substrate->autoclave reaction_conditions Reaction at 28°C for 24h autoclave->reaction_conditions h2_gas H₂ Gas (600 psi) h2_gas->autoclave concentration Concentration reaction_conditions->concentration extraction Solvent Extraction concentration->extraction chromatography Silica Gel Chromatography extraction->chromatography product Chiral Piperidinone chromatography->product

Caption: Workflow for the Iridium-Catalyzed Asymmetric Hydrogenation.

Materials:

  • N-Benzyl-2-trifluoromethyl-4-oxo-1,4-dihydropyridin-1-ium bromide

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • (R)-SYNPHOS ( (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Toluene (anhydrous, degassed)

  • Dichloromethane (anhydrous, degassed)

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, to a glass liner for the autoclave, add [Ir(COD)Cl]₂ (1 mol%) and (R)-SYNPHOS (2.2 mol%).

  • Add a mixture of anhydrous, degassed toluene and dichloromethane (1:1 v/v).

  • Stir the mixture at room temperature for 30 minutes to allow for in-situ catalyst formation.

  • Add the N-benzyl-2-trifluoromethyl-4-oxo-1,4-dihydropyridin-1-ium bromide (100 mol%).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 600 psi with hydrogen gas.

  • Stir the reaction mixture at 28 °C for 24 hours.

  • After 24 hours, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral N-benzyl-2-trifluoromethyl-4-piperidinone.

Analytical Protocol: Determination of Enantiomeric Excess

Rationale: Accurate determination of the enantiomeric excess (e.e.) is crucial to validate the success of the asymmetric hydrogenation. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.[4]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)

Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

  • Filter and degas the mobile phase before use.

Sample Preparation:

  • Prepare a stock solution of the racemic product (synthesized without a chiral ligand) at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a sample of the enantioenriched product from the asymmetric hydrogenation at the same concentration.

HPLC Method:

ParameterValue
Column Chiralpak® AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Data Analysis:

  • Inject the racemic sample to determine the retention times of both enantiomers.

  • Inject the enantioenriched sample.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Prepare the catalyst strictly under inert conditions.
Poor substrate solubilityTry different solvent systems or increase the reaction temperature slightly.
Low Enantioselectivity Suboptimal ligandScreen a library of chiral ligands (e.g., other BINAP derivatives, Josiphos-type ligands).
Incorrect reaction temperatureVary the reaction temperature. Lower temperatures sometimes lead to higher enantioselectivity.
Poor Peak Resolution in HPLC Inappropriate mobile phaseOptimize the ratio of n-Hexane to IPA. Try other modifiers like ethanol.
Unsuitable chiral columnScreen different chiral stationary phases (e.g., cellulose-based vs. amylose-based).

Conclusion

The asymmetric hydrogenation of 2-trifluoromethyl-4-pyridone is a challenging yet highly valuable transformation for the synthesis of chiral building blocks for drug discovery. The protocol detailed herein, which employs a substrate activation strategy coupled with a highly efficient iridium-based catalyst, provides a robust starting point for researchers in this field. Careful execution of the experimental procedures and rigorous analytical validation are paramount to achieving high enantioselectivity and reproducible results. Further optimization of the reaction conditions and chiral ligand may lead to even greater efficiency and selectivity.

References

  • Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9456-9459. Available at: [Link]

  • Zang, L., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147. Available at: [Link]

  • Verendel, J. J., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Chemistry – A European Journal, 19(49), 16737-16744. Available at: [Link]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850-2852. Available at: [Link]

  • Schlepphorst, C., et al. (2016). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 55(44), 13813-13817. Available at: [Link]

  • Andersson, P. G., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Request PDF. Available at: [Link]

  • Various Authors. (2025). Iridium-Catalyzed Asymmetric Hydrogenation. Request PDF. Available at: [Link]

  • Glorius, F., et al. (2016). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie, 128(44), 14015-14019. Available at: [Link]

  • Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Request PDF. Available at: [Link]

  • Various Authors. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]

  • Zhang, X. P. (2005). Rhodium-Catalyzed Asymmetric Hydrogenation. Privileged Chiral Ligands and Catalysts. Available at: [Link]

  • Kagan, H. B. (1975). Asymmetric catalysis by chiral rhodium complexes in hydrogenation and hydrosilylation reactions. Pure and Applied Chemistry, 43(3-4), 401-421. Available at: [Link]

  • Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 13(1), 1-11. Available at: [Link]

  • Various Authors. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. Available at: [Link]

  • Shimadzu. (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Sousa, T., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 313. Available at: [Link]

Sources

Intramolecular Mannich reaction for trifluoromethyl piperidines

Application Note: Stereoselective Synthesis of -Trifluoromethyl Piperidines via Intramolecular Mannich Reaction[1]

Abstract

The incorporation of trifluoromethyl (

1intramolecular Mannich reaction

2

Introduction & Strategic Value

Piperidine alkaloids are ubiquitous pharmacophores, yet their trifluoromethylated analogues remain underutilized due to synthetic challenges. The

The intramolecular Mannich reaction offers a distinct advantage over intermolecular approaches:

  • Entropic efficiency: Tethering the nucleophile (enol/enamine) and electrophile (iminium) accelerates reaction rates.

  • Stereocontrol: The cyclic transition state minimizes steric clash, typically favoring the thermodynamically stable chair conformation.

  • Atom Economy: Generates complex bicyclic or substituted ring systems in a single step from acyclic precursors.

Mechanistic Pathway & Visualization

The reaction proceeds through the in situ formation of a reactive iminium ion from a


Figure 1: Mechanistic Pathway of the Intramolecular Mannich Reaction

MannichMechanismcluster_activationActivation PhasePrecursorAmino-Ketal / Aldehyde PrecursorImineImine / Hemiaminal IntermediatePrecursor->Imine Condensation (-H2O)IminiumCF3-Iminium Ion (Electrophile)Imine->Iminium Acid Catalysis (H+)EnolEnol / Enamine (Nucleophile)Imine->Enol TautomerizationTSChair-like Transition StateIminium->TS Intramolecular AssemblyEnol->TS Nucleophilic AttackProductcis-2,6-Disubstituted Trifluoromethyl PiperidineTS->Product C-C Bond Formation

Caption: Mechanistic flow from acyclic precursor to cyclized piperidine. The stereochemical outcome is determined at the Transition State (TS) node.

Experimental Protocols

Method A: Brønsted Acid-Mediated Cyclization (Standard)

This method utilizes p-toluenesulfonic acid (p-TsOH) to drive the dehydration of amino-ketals or hemiaminals, generating the reactive iminium species. It is robust for substrates bearing aryl or alkyl substituents.

Reagents:

  • Substrate:

    
    -Trifluoromethyl-
    
    
    -amino ketal (1.0 equiv)
  • Aldehyde: Paraformaldehyde or Aryl aldehyde (1.1–1.5 equiv)

  • Catalyst: p-TsOH

    
    H
    
    
    O (0.1–1.0 equiv)
  • Solvent: Toluene (anhydrous)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser with the amino-ketal substrate (1.0 mmol) and toluene (10 mL, 0.1 M).

  • Addition: Add the aldehyde (1.2 mmol) and p-TsOH (0.1 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Monitor water collection in the Dean-Stark trap.
    
  • Monitoring: Check reaction progress by TLC or LC-MS (typically 2–4 hours). The disappearance of the starting amine and appearance of a less polar product indicates conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous

    
     (2 x 15 mL) to neutralize the acid.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Method B: Lewis Acid-Catalyzed Cyclization (Indium-Mediated)

For acid-sensitive substrates or to achieve orthogonal selectivity, Indium(III) chloride (

Reagents:

  • Substrate: Vinyl silyl trifluoromethyl amine (1.0 equiv)

  • Electrophile: Ethyl glyoxylate or aldehyde (1.2 equiv)

  • Catalyst:

    
     (10–20 mol%)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile

Protocol:

  • Setup: In a glovebox or under Argon, dissolve the amine substrate (0.5 mmol) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add

    
     (0.05 mmol) followed by the aldehyde (0.6 mmol).
    
  • Reaction: Stir at room temperature for 12–24 hours. (Note: Some substrates may require mild heating to

    
    ).
    
  • Quench: Quench the reaction with water (5 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Analysis: The crude mixture often shows high diastereomeric purity. Purify via silica gel chromatography.

Data Presentation: Typical Substrate Scope

The following table summarizes typical results expected when subjecting various

EntryR-Group (Amine)Aldehyde (R')MethodYield (%)dr (cis:trans)
1 BenzylParaformaldehyde (H)A85>95:5
2 BenzylBenzaldehyde (Ph)A7892:8
3 Allyl4-Cl-BenzaldehydeA7290:10
4 TosylEthyl GlyoxylateB6588:12
5 H (Free amine)ButanalA6085:15

Note: Yields and diastereomeric ratios (dr) are representative of optimized literature values. The "cis" isomer generally refers to the 2,6-disubstituted relationship.

Troubleshooting & Optimization

  • Low Yield: Often due to hydrolysis of the iminium intermediate. Ensure strictly anhydrous solvents and use molecular sieves (4Å) if not using a Dean-Stark trap.

  • Poor Diastereoselectivity: Lowering the reaction temperature (e.g.,

    
     to RT) in Method B can improve dr, though reaction times will increase.
    
  • Purification:

    
    -Trifluoromethyl piperidines are often less basic than their non-fluorinated counterparts. If streaking occurs on silica, add 1% 
    
    
    to the eluent, but be aware that the reduced basicity might make them elute faster than expected.

References

  • Synthesis of Substituted

    
    -Trifluoromethyl Piperidinic Derivatives. Molecules, 2017. Link
    
  • A Simple Stereoselective Access to

    
    -Trifluoromethylated Piperidines. Synlett, 2005. Link
    
  • Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 2021. Link

  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids. Radboud Repository, 2014. Link

  • Asymmetric Synthesis of (Trifluoromethyl)piperidines. ResearchGate, 2008. Link

Reagents for 2-trifluoromethyl piperidine ring formation

Introduction: The Strategic Value of the -CF Piperidine Scaffold

The 2-trifluoromethyl piperidine motif is a privileged scaffold in modern drug discovery.[1] The introduction of a trifluoromethyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Key Physicochemical Impacts:

  • pKa Modulation: The strong electron-withdrawing nature of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group significantly lowers the pKa of the piperidine nitrogen (typically from ~11 to ~6-7). This improves oral bioavailability by reducing lysosomal trapping and enhancing membrane permeability.[1]
    
  • Metabolic Stability: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -position is a common site for metabolic oxidation (N-dealkylation or 
    
    
    -hydroxylation). Blocking this site with a metabolically inert ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    group extends the half-life (
    
    
    ) of the molecule.
  • Conformational Locking: The steric bulk of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group (similar to an isopropyl group) often restricts conformational flexibility, potentially locking the molecule into a bioactive conformation.[2]
    

This guide details three distinct synthetic strategies, selecting the most reliable reagents and protocols for each.

Strategic Approaches & Reagent Selection

We categorize the synthesis into three primary workflows based on the starting material availability and stereochemical requirements.

StrategyPrimary ReagentsKey MechanismBest For
A. Heterocycle Reduction ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

,

,

Catalytic HydrogenationScale-up. Converting commercially available 2-(

)-pyridines to piperidines.[2]
B. Nucleophilic Addition

,

,

Nucleophilic TrifluoromethylationVersatility. Adding

to cyclic imines/iminiums (e.g., from lactams).[2]
C. Metal-Free Cascade

, Silanes
Hydrosilylation/ReductionMild Conditions. Avoiding high-pressure

and transition metals.[2]

Detailed Protocols

Strategy A: Catalytic Hydrogenation of 2-(Trifluoromethyl)pyridine

The Industrial Standard for Racemic Scaffolds[1]

Principle: Direct hydrogenation of the pyridine ring is the most atom-economical route.[1] However, standard catalysts like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2Platinum(IV) oxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, Adams' Catalyst)
2

Reagents Required:

  • Substrate: 2-(Trifluoromethyl)pyridine (commercially available).[2][1]

  • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Adams' Catalyst). Note: Use high surface area grade.[2]
    
  • Solvent: Glacial Acetic Acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Gas: Hydrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2]
    

Protocol:

  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 2-(trifluoromethyl)pyridine (10 mmol) in glacial acetic acid (20 mL).

  • Catalyst Addition: Carefully add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (5 mol%, 0.5 mmol).[2] Safety: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    can ignite solvent vapors; add under an inert argon blanket.[2]
  • Hydrogenation: Seal the reactor. Purge with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (3x) and then 
    
    
    (3x).[2] Pressurize to 50 bar (725 psi) .
  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor consumption of starting material via LC-MS (Note: Pyridine UV absorbance will disappear).[1]

  • Workup:

    • Depressurize carefully.[1]

    • Filter the mixture through a Celite pad to remove the platinum catalyst.[1] Rinse with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
    • Concentrate the filtrate under reduced pressure to remove ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
    • Neutralization: Dissolve the residue in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and wash with saturated aqueous 
      
      
      until basic.
    • Dry (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) and concentrate to yield 2-(trifluoromethyl)piperidine.[2]
      

Critical Note: If the hydrochloride salt is desired, treat the ethereal solution of the crude amine with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Strategy B: Nucleophilic Trifluoromethylation of Cyclic Imines

The Medicinal Chemistry Route for Functionalized Analogs[1]

Principle: When the pyridine precursor is not available or when a specific chiral center is required (via chiral auxiliaries), the addition of the Ruppert-Prakash reagent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)2

Reagents Required:

  • Reagent: (Trifluoromethyl)trimethylsilane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2][4][5]
    
  • Activator: Cesium Fluoride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or Tetrabutylammonium difluorotriphenylsilicate (TBAT).[2]
    
  • Lewis Acid (Optional but recommended): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (activates the imine).[2]
    
  • Precursor: Cyclic imine (often derived from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -lactams via reduction or activation).
    

Protocol (Addition to Cyclic Iminium):

  • Imine Formation: Generate the cyclic imine from a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -lactam using 
    
    
    followed by reduction, or use a pre-formed cyclic imine.[2]
  • Setup: In a flame-dried Schlenk flask under Argon, dissolve the cyclic imine (1.0 equiv) in anhydrous

    
    .
    
  • Activation: Cool to 0°C. Add

    
     (1.5 equiv).
    
  • Initiation: Add the fluoride source (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 1.1 equiv) or Lewis Acid (
    
    
    , 1.0 equiv).[2]
    • Mechanism:[2][1][6][7][8][9][10] The fluoride initiates the release of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       equivalent, which attacks the electrophilic carbon of the imine.
      
  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Hydrolysis: Quench with aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1M). This step is crucial to cleave the N-TMS intermediate formed during the reaction.
    
  • Isolation: Neutralize with

    
    , extract with 
    
    
    , and purify via flash chromatography.

Mechanistic Visualization

The following diagrams illustrate the logic flow for selecting the correct pathway and the mechanistic steps for the Hydrogenation protocol.

GStartTarget: 2-Trifluoromethyl PiperidineDecisionIs the 2-CF3-Pyridine precursorcommercially available?Start->DecisionRouteASTRATEGY A:Catalytic HydrogenationDecision->RouteAYes (Scale-up)RouteBSTRATEGY B:Nucleophilic Addition (TMSCF3)Decision->RouteBNo (Complex Analog)StepA1Reagent: PtO2 (Adams Cat)Solvent: AcOHPressure: 50 bar H2RouteA->StepA1StepB1Precursor: Cyclic Imine / LactamRouteB->StepB1StepA2Mechanism: Pyridine Protonation-> Facile Reduction without DefluorinationStepA1->StepA2StepB2Reagent: TMSCF3 + Activator (CsF/BF3)StepB1->StepB2StepB3Mechanism: Nucleophilic attackof CF3- on C=N bondStepB2->StepB3

Figure 1: Decision Tree for Synthetic Strategy Selection.

ReactionSubstrate2-(CF3)PyridineInter1Pyridinium Acetate(Activated Species)Substrate->Inter1+ AcOHInter2TetrahydropyridineIntermediateInter1->Inter2+ H2 / PtO2Product2-(CF3)PiperidineInter2->Product+ H2 / PtO2

Figure 2: Step-wise Hydrogenation Pathway preventing defluorination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Defluorination (Loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Over-reduction or wrong catalyst (

).[2]
Switch to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

or

.[2] Ensure acidic media (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) to keep the ring protonated, which protects the C-F bond.[2]
Low Yield (Strategy B) Moisture in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

reaction.

hydrolyzes rapidly.[2] Use strictly anhydrous solvents and flame-dried glassware.[1] Use fresh ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.[2]
Stereoselectivity Racemic formation in hydrogenation.[1]For chiral synthesis, use Strategy B with a chiral auxiliary (e.g., Ellman's sulfinamide) or perform chiral resolution on the racemic product using tartaric acid.[2][1]
Incomplete Reduction Catalyst poisoning.Pyridines can poison catalysts.[1] Increase

pressure to 70 bar or refresh catalyst loading.

References

  • Catalytic Hydrogenation of Substituted Pyridines: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Catalyst."[2][3] Asian Journal of Chemistry, 2015.[2][1]
    
    
  • Nucleophilic Trifluoromethylation Review: Rioton, S., et al. "Synthesis of 2-trifluoromethylated piperidines and azepanes."[2][1] ScienceOpen Collections, 2017.[2][1]

  • Metal-Free Borane Catalysis: Chen, J., et al. "ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Catalyzed Cascade Reduction of Pyridines."[2] Angewandte Chemie International Edition, 2013.[2][1]
    [2][1]
    
  • Stereoselective Synthesis Overview: Cahard, D., et al. "Asymmetric Synthesis of (Trifluoromethyl)piperidines."[2][1] Chemical Reviews, 2014.[2][1]

(2R,4S)-2-(Trifluoromethyl)piperidin-4-ol functionalization protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Functionalization Protocols for (2R,4S)-2-(Trifluoromethyl)piperidin-4-ol in Drug Discovery

Introduction

The incorporation of the trifluoromethyl (-CF3) group into saturated aza-heterocycles is a privileged strategy in medicinal chemistry. The addition of a trifluoromethyl group is widely adopted for late-stage functionalization as it considerably modulates the basicity and nucleophilicity of the adjacent nitrogen atom, directly influencing the molecule's ionization state in vivo[1]. The building block This compound presents a highly versatile, stereochemically defined scaffold. Commercial availability of these specific stereoisomers has accelerated their use in R&D[2].

However, the strong electron-withdrawing nature and steric bulk of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-CF3 group fundamentally alter the reactivity of the piperidine nitrogen. The synthesis and functionalization of 

-trifluoromethyl piperidines require precise control to access highly functionalized derivatives without degrading the core scaffold. This application note details validated, self-consistent protocols for the chemo-, regio-, and stereoselective functionalization of this scaffold, proving its utility as a building block for preparing drug-like molecules using standard medicinal chemistry transformations[3].

Mechanistic Rationale & Reactivity Profile

The


-CF3 group exerts a profound inductive (-I) effect, lowering the pKa of the piperidine nitrogen by approximately 3 to 4 units compared to its non-fluorinated analog. This drastically reduces the nucleophilicity of the secondary amine. Standard 

alkylations are often sluggish and low-yielding. Consequently, N-functionalization requires specialized conditions such as reductive amination or palladium-catalyzed cross-coupling. Conversely, the C4 secondary alcohol remains highly nucleophilic but requires careful stereochemical management during substitution reactions to avoid epimerization or elimination.

Table 1: Physicochemical Impact of


-CF3 Substitution 
PropertyUnsubstituted Piperidin-4-ol2-(CF3)piperidin-4-olImpact on Synthetic Strategy
Amine pKa ~10.4~6.5 - 7.5Reduced nucleophilicity; requires strong electrophiles or transition-metal catalysis for N-functionalization.
Lipophilicity (LogP) LowModerate/HighEnhances membrane permeability; alters solubility during workup (less water-soluble).
Steric Hindrance MinimalHigh at C2/NDirect N-alkylation is sterically impeded; favors reductive amination.

Workflow Visualization

Workflow Start (2R,4S)-2-(CF3)piperidin-4-ol N_Func N-Functionalization (Reductive Amination / Cross-Coupling) Start->N_Func Aldehyde/Pd-Cat O_Func O-Functionalization (Mitsunobu / Etherification) Start->O_Func DEAD/PPh3 Oxidation C4 Oxidation (Dess-Martin Periodinane) Start->Oxidation DMP/DCM N_Prod N-Alkyl/Aryl Derivatives (Reduced Basicity) N_Func->N_Prod O_Prod (2R,4R) Inverted Esters/Ethers (Stereocontrol) O_Func->O_Prod Ox_Prod 2-(CF3)piperidin-4-one (Versatile Intermediate) Oxidation->Ox_Prod

Divergent functionalization pathways for (2R,4S)-2-(CF3)piperidin-4-ol.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Synthesize N-aryl derivatives, overcoming the reduced nucleophilicity of the


-CF3 amine.
Causality Insight: The electron-deficient nature of the amine necessitates a highly active palladium catalyst. RuPhos Pd G3 is selected because the bulky, electron-rich RuPhos ligand facilitates rapid oxidative addition and reductive elimination, preventing competitive 

-hydride elimination that plagues hindered secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide or iodide (1.2 equiv)

  • RuPhos Pd G3 (0.05 equiv, 5 mol%)

  • RuPhos ligand (0.05 equiv, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge the aryl halide, this compound, RuPhos Pd G3, RuPhos, and NaOtBu.

  • Solvent Addition: Degas anhydrous toluene by sparging with argon for 15 minutes. Add the degassed toluene to the reaction flask.

  • Reaction: Seal the flask and heat to 85 °C in an oil bath with vigorous stirring for 12-16 hours.

  • Monitoring: Monitor reaction progress via LCMS. The strong -I effect of the CF3 group prevents the product from ionizing well in positive ESI; UV monitoring at 254 nm is strictly recommended.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Stereoinvertive O-Functionalization via Mitsunobu Reaction

Objective: Convert the (2R,4S)-alcohol to the (2R,4R)-ester or ether with complete inversion of stereochemistry. Causality Insight: To functionalize the C4 position while altering the spatial vector of the substituent, the Mitsunobu reaction is ideal. The reaction proceeds via an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 mechanism. Prior N-protection (e.g., Boc or Cbz) is absolutely mandatory to prevent intramolecular cyclization (formation of a bicyclic aziridinium or azetidinium intermediate) which would lead to racemic mixtures or ring-contracted products.

Mitsunobu Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Step3 Protonation by Carboxylic Acid Step2->Step3 Step4 Alkoxyphosphonium Ion Formation (Activation of C4-OH) Step3->Step4 + N-Boc-(2R,4S)-Alcohol Step5 SN2 Displacement by Carboxylate (Inversion of Stereocenter) Step4->Step5 Product (2R,4R)-Ester Product Step5->Product - OPPh3

Mechanistic pathway of the Mitsunobu inversion at the C4 position.

Materials:

  • N-Boc-(2R,4S)-2-(Trifluoromethyl)piperidin-4-ol (1.0 equiv)

  • Nucleophile (e.g., 4-Nitrobenzoic acid or Phenol) (1.5 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the N-Boc protected alcohol, nucleophile, and

    
     in anhydrous THF under argon. Cool the mixture to 0 °C using an ice bath.
    
  • Reagent Addition: Add DIAD dropwise over 15 minutes. The slow addition controls the exothermic formation of the betaine intermediate and minimizes the formation of the hydrazine byproduct.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Validation: Check TLC (typically 3:1 Hexanes/EtOAc). The inverted product usually runs slightly higher (

    
    ) than the starting alcohol due to the shielding of the polar ester/ether group.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The major contaminant is triphenylphosphine oxide (

    
    ). To remove it rapidly, triturate the crude mixture in cold diethyl ether/hexanes (1:1); filter off the precipitated 
    
    
    
    , then purify the concentrated filtrate via flash chromatography.

Protocol 3: Oxidation to 2-(Trifluoromethyl)piperidin-4-one

Objective: Generate a versatile ketone intermediate for subsequent divergent syntheses (e.g., spirocycle formation or Grignard additions). Causality Insight: Dess-Martin Periodinane (DMP) is preferred over Swern or Jones oxidation because it operates under extremely mild, neutral conditions, preventing epimerization at the C2 stereocenter, which is highly sensitive to strongly basic or acidic environments.

Materials:

  • N-Boc-(2R,4S)-2-(Trifluoromethyl)piperidin-4-ol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Sodium bicarbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Suspend the starting material and

    
     in anhydrous DCM at 0 °C. The addition of solid 
    
    
    
    buffers the acetic acid byproduct generated during the DMP oxidation, protecting the acid-sensitive Boc group and C2 stereocenter.
  • Oxidation: Add DMP in one portion. Stir at 0 °C for 10 minutes, then warm to room temperature.

  • Monitoring: Stir for 2 hours. The reaction mixture will become cloudy as the iodine(III) byproduct precipitates.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir vigorously for 30 minutes until the organic layer is clear (this reduces unreacted DMP and solubilizes the iodine byproducts).
  • Extraction: Separate the layers, extract the aqueous phase with DCM, dry the combined organics over

    
    , and concentrate to yield the ketone, which is typically pure enough (>95%) for immediate downstream use without chromatography.
    

References

  • [2] Accela ChemBio. (S)-2,2-Dimethylpiperidin-4-ol Hydrochloride and related Trifluoromethylpiperidine derivatives Catalog. AccelaChem. URL: [Link]

  • [4] Ismaili, L., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, PMC - NIH. URL:[Link]

  • [3] ACS Publications. (2024). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters. URL:[Link]

  • [1] Spring, D. R., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of Organic Chemistry, University of Cambridge. URL:[Link]

Sources

Reductive amination conditions for trifluoromethyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Reductive Amination of Trifluoromethyl Piperidines


-Alkylation of Deactivated Fluorinated Heterocycles

Part 1: Executive Summary & Core Challenge

The incorporation of a trifluoromethyl (


) group into the piperidine scaffold is a premier strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity (

). However, this structural advantage comes with a synthetic penalty: electronic deactivation .

Unlike standard piperidine, which is a strong nucleophile (


), 3- and 4-(trifluoromethyl)piperidines  exhibit significantly reduced basicity and nucleophilicity due to the strong electron-withdrawing inductive effect (

) of the fluorine atoms.

The Consequence: Standard reductive amination protocols (e.g., rapid mixing with STAB) often fail or stall, leading to:

  • Incomplete Conversion: The amine fails to attack the carbonyl to form the hemiaminal/imine intermediate.

  • Competitive Reduction: The reducing agent reduces the aldehyde/ketone to an alcohol before the slow-forming imine is generated.

This guide details two optimized protocols designed to overcome this nucleophilic deficit: a Lewis-Acid Activated Protocol for difficult substrates and a Modified Standard Protocol for reactive aldehydes.

Part 2: Mechanistic Insight & Decision Logic

To ensure success, one must decouple the imine formation step from the reduction step. The


-piperidine requires thermodynamic assistance to condense with the carbonyl.
Mechanism of Failure vs. Success
  • Standard Failure Mode: Weak amine nucleophile + Hydride donor

    
     Aldehyde reduced to Alcohol (Dead end).
    
  • Success Mode: Lewis Acid (

    
    ) coordinates to the carbonyl oxygen, increasing electrophilicity and sequestering water. This forces the equilibrium toward the imine/iminium species, which is then rapidly reduced.
    
Strategic Decision Tree

DecisionTree Start Substrate Analysis: CF3-Piperidine + Carbonyl CarbonylType Carbonyl Type? Start->CarbonylType Aldehyde Aldehyde (High Reactivity) CarbonylType->Aldehyde Ketone Ketone (Low Reactivity) CarbonylType->Ketone AmineForm Amine Form? Aldehyde->AmineForm ProtocolB PROTOCOL B: Ti(OiPr)4 + NaBH4 (Lewis Acid Mediated) Ketone->ProtocolB Steric/Electronic Barrier Salt HCl/TFA Salt AmineForm->Salt FreeBase Free Base AmineForm->FreeBase Neutralize Pre-neutralize: DIPEA or Et3N (1.1 eq) Salt->Neutralize ProtocolA PROTOCOL A: STAB + AcOH (Standard) FreeBase->ProtocolA Neutralize->ProtocolA

Caption: Decision logic for selecting the optimal reductive amination method based on substrate reactivity.

Part 3: Experimental Protocols

Protocol A: Modified STAB Method (For Aldehydes)

Best for: Reacting


-piperidines with unhindered aldehydes.

Rationale: Sodium triacetoxyborohydride (STAB) is mild, but the reaction requires an acid catalyst (Acetic Acid) to protonate the carbonyl and compensate for the amine's lower nucleophilicity.

Reagents:

  • Amine: 4-(Trifluoromethyl)piperidine HCl (1.0 equiv)

  • Aldehyde: 1.0–1.2 equiv

  • Base: Triethylamine (

    
    ) or DIPEA (1.0 equiv) – Crucial to free-base the salt.
    
  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

Step-by-Step Procedure:

  • Free-Basing: In a clean reaction vial, suspend the piperidine hydrochloride salt in DCE (0.1 M concentration). Add

    
     (1.0 equiv) and stir for 10 minutes at room temperature (RT) until the salt dissolves/suspends as the free base.
    
  • Imine Formation: Add the aldehyde (1.1 equiv) followed by Acetic Acid (1.5 equiv).

    • Critical Step: Stir this mixture for 30–60 minutes at RT before adding the reducing agent. This "incubation time" allows the equilibrium to shift toward the iminium ion.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[2] The

    
     group may retard the rate; if incomplete after 16h, heat to 40°C.
    
  • Workup: Quench with saturated aqueous

    
     (gas evolution will occur). Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
Protocol B: Titanium(IV)-Mediated Method (For Ketones/Stubborn Substrates)

Best for: Ketones, sterically hindered aldehydes, or when Protocol A yields <30%.

Rationale: Titanium(IV) isopropoxide (


) acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium to the imine (Le Chatelier's principle).

Reagents:

  • Amine: 3- or 4-(Trifluoromethyl)piperidine (1.0 equiv)

  • Carbonyl: Ketone/Aldehyde (1.0–1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2–1.5 equiv)

  • Reductant: Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    )[3]
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Note: Reaction starts neat).

Step-by-Step Procedure:

  • Complexation (Neat): In a dry vial under

    
    , combine the amine (free base) and the ketone/aldehyde.
    
  • Titanium Addition: Add

    
     (1.2–1.5 equiv) directly to the mixture.
    
    • Observation: The mixture often becomes viscous or changes color (yellow/orange).

  • Imine Formation: Stir the neat (or highly concentrated) mixture at RT for 2–4 hours . For extremely hindered ketones, heat to 60°C for 2 hours.

  • Dilution & Reduction:

    • Cool the mixture to 0°C.

    • Dilute with anhydrous MeOH (to ~0.2 M).

    • Carefully add

      
       (2.0 equiv) in small portions. (Caution: Exothermic).
      
  • Workup (The "Titanium Crash"):

    • Quench with 10% aqueous NaOH or water.

    • Crucial Step: A thick white precipitate (

      
      ) will form. Dilute with EtOAc and filter through a pad of Celite to remove the titanium salts.
      
    • Wash the filtrate with brine, dry, and concentrate.

Part 4: Data Summary & Troubleshooting

Comparative Performance
VariableProtocol A (STAB/AcOH)Protocol B (

)
Primary Utility Aldehydes, Reactive KetonesHindered Ketones, Deactivated Amines
Reaction Time 2–16 Hours4–24 Hours (Two Steps)
Water Sensitivity Moderate (STAB tolerates trace

)
High (Ti reacts with

)
Workup Difficulty Low (Standard extraction)Medium (Requires filtration of Ti salts)
Typical Yield 60–85%75–95%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Aldehyde remains) Amine is protonated (Salt form)Ensure 1.0 equiv of

is added to neutralize HCl salts.
Alcohol Byproduct (Carbonyl reduced) Reduction faster than imine formationSwitch to Protocol B (Pre-form imine with Ti). Increase incubation time in Protocol A.
Low Conversion (Ketone) Steric hindrance + Electronic deactivationUse Protocol B. Heat the Ti-mediated step to 60°C before reduction.
Thick Emulsion during workup Titanium saltsUse 1M NaOH or Rochelle's Salt solution to quench; filter through Celite.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, vol. 55, no.[3] 8, 1990, pp. 2552–2554.[3] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Dangerfield, E. M., et al. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination."[4] The Journal of Organic Chemistry, vol. 75, no.[4] 16, 2010, pp. 5470–5477. Link

  • Bhattacharyya, S. "Reductive Alkylation of Deactivated Amines with Titanium(IV) Isopropoxide and Sodium Borohydride." Tetrahedron Letters, vol. 35, no. 15, 1994, pp. 2401-2404. Link

Sources

Application Note: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of 4-Hydroxypiperidine in Drug Discovery

The 4-hydroxypiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its prevalence is due to the piperidine ring's ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the 4-hydroxyl group provides a versatile synthetic handle for introducing molecular diversity.[1] However, the bifunctional nature of this molecule, containing both a nucleophilic secondary amine and a secondary alcohol, presents a significant synthetic challenge.[3] Uncontrolled reactions can lead to a mixture of N- and O-functionalized products, significantly complicating purification and reducing yields.[4]

Therefore, a robust and strategically planned protecting group strategy is not merely an operational convenience but a fundamental requirement for the successful and efficient synthesis of complex 4-hydroxypiperidine derivatives.[3][5] This guide provides an in-depth analysis of common protecting group strategies, explains the rationale behind their selection, and offers detailed protocols for their application and removal.

The Logic of Protection: Stability and Orthogonality

The efficacy of a protecting group is defined by three core principles:

  • Ease of Installation: The group must be introduced efficiently and under mild conditions that do not affect other parts of the molecule.[5]

  • Robust Stability: It must remain intact and inert during subsequent reaction steps.[5][6]

  • Facile and Selective Removal: The group must be cleaved under specific conditions that do not impact other protecting groups or sensitive functionalities within the molecule.[5]

In the context of multi-step synthesis, the concept of orthogonality is paramount. An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others by employing non-interfering reaction conditions.[3][7] This selective "unmasking" of reactive sites is the cornerstone of complex molecular construction.

cluster_0 Decision Workflow for Protecting 4-Hydroxypiperidine Start 4-Hydroxypiperidine N_Protect Protect Nitrogen (e.g., Boc, Cbz) Start->N_Protect Primary Strategy: Amine is more nucleophilic O_Protect Protect Oxygen (e.g., TBDMS, Bn) Start->O_Protect Alternative Strategy (less common) N_Protected N-Protected Intermediate N_Protect->N_Protected Fully_Protected Fully Protected Derivative O_Protected O-Protected Intermediate O_Protect->O_Protected O_Protect->Fully_Protected N_Protected->O_Protect Sequential Protection O_Protected->N_Protect Sequential Protection

Caption: General workflow for the protection of 4-hydroxypiperidine.

Protecting the Piperidine Nitrogen: Taming the Amine

The secondary amine of the piperidine ring is nucleophilic and prone to undesired reactions such as acylation and alkylation.[3] Protection is most commonly achieved by converting the amine into a carbamate, which delocalizes the nitrogen's lone pair of electrons, thereby reducing its nucleophilicity.

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most widely used amine protecting group in non-peptide chemistry due to its broad stability and straightforward, non-hydrogenolytic cleavage.[3][8]

  • Introduction: Installed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.[3][8] The reaction is often performed in a biphasic system or in a polar aprotic solvent.

  • Stability: Stable to basic conditions, hydrogenolysis, and a wide range of nucleophilic reagents.[3]

  • Cleavage: Readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in a protic solvent or dioxane.[3][9][10]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic protecting group that offers an important orthogonal cleavage pathway relative to the acid-labile Boc group.

  • Introduction: Installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Na₂CO₃).[3]

  • Stability: Exceptionally robust, stable to both acidic and basic conditions.[3]

  • Cleavage: The primary method of removal is catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C).[3][10] This mild condition is orthogonal to most other protecting groups. Alternative methods using strong acids or other Lewis acids have also been developed.[11][12]

Protecting the 4-Hydroxyl Group: Masking the Alcohol

The secondary alcohol at the C4 position can act as a nucleophile or undergo oxidation.[1][13] Its protection is crucial for reactions involving manipulations at the nitrogen or other parts of the molecule.

tert-Butyldimethylsilyl (TBDMS) Ether

Silyl ethers are among the most versatile and widely used alcohol protecting groups. The TBDMS group provides a good balance of stability and ease of removal.

  • Introduction: Formed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole in DMF.[3]

  • Stability: Stable to basic conditions, hydrogenolysis, and many oxidizing and reducing agents.[3][14]

  • Cleavage: Selectively cleaved using a fluoride ion source, most commonly tetra-n-butylammonium fluoride (TBAF) in THF.[3][15] It is also labile to acidic conditions, though generally more stable than a Boc group.

Benzyl (Bn) Ether

The benzyl ether is a robust protecting group, particularly useful when strongly acidic or basic conditions are required in subsequent steps.

  • Introduction: Typically installed using benzyl bromide (BnBr) with a strong base like sodium hydride (NaH).[3]

  • Stability: Very stable to a wide range of acidic, basic, and nucleophilic conditions.[3]

  • Cleavage: Removed by catalytic hydrogenolysis (H₂, Pd/C).[3] Causality Note: Because both Cbz and Bn groups are cleaved by hydrogenolysis, they are not an orthogonal pair and cannot be removed selectively by this method.

Data Summary: A Comparative Overview

The selection of a protecting group is a critical decision based on the planned synthetic route. The following table summarizes the properties of the most common groups for 4-hydroxypiperidine.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsStability Profile
Amine (N-H) tert-ButoxycarbonylBoc(Boc)₂O, Base (e.g., NaHCO₃)Acid (TFA, HCl)[3][10]Stable to base, hydrogenolysis, nucleophiles
BenzyloxycarbonylCbz or ZCbz-Cl, Base (e.g., NaHCO₃)H₂, Pd/C (Hydrogenolysis)[3][10]Stable to acid and base
FluorenylmethyloxycarbonylFmocFmoc-Cl, BaseBase (e.g., Piperidine)[3]Stable to acid and hydrogenolysis
Alcohol (O-H) tert-ButyldimethylsilylTBDMS/TBSTBDMS-Cl, Imidazole, DMFFluoride (TBAF); Acid[3][15]Stable to base and hydrogenolysis
BenzylBnBnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)[3]Stable to acid, base, and fluoride
TetrahydropyranylTHPDHP, PPTS (cat.), DCMAcid (e.g., aq. HCl)[3]Stable to base, hydrogenolysis, and fluoride

Orthogonal Strategies in Practice

The true power of protecting group chemistry is realized when orthogonal pairs are used to selectively unmask functional groups for sequential reactions.

Strategy A: The N-Boc / O-TBDMS Combination

This is a highly reliable and common orthogonal pairing.[3] The acid-labile Boc group and the fluoride-labile TBDMS group can be removed in either order without affecting the other.

cluster_1 Orthogonal Deprotection: N-Boc and O-TBDMS Start N-Boc, O-TBDMS 4-Hydroxypiperidine N_Deprotect N-Deprotection Start->N_Deprotect Acid (TFA or HCl) O_Deprotect O-Deprotection Start->O_Deprotect Fluoride (TBAF) N_Free Free Amine, O-TBDMS Protected N_Deprotect->N_Free O_Free Free Hydroxyl, N-Boc Protected O_Deprotect->O_Free N_React N-Functionalization N_Free->N_React O_React O-Functionalization O_Free->O_React N_React->O_Deprotect Sequential Deprotection O_React->N_Deprotect Sequential Deprotection

Caption: Orthogonal deprotection scheme for N-Boc and O-TBDMS groups.

Experimental Protocols

The following protocols are provided as general, validated procedures. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine [2][3]

  • Materials:

    • 4-Hydroxypiperidine (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (1.5 eq)

    • Dichloromethane (DCM) and Water (or THF/Water)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-hydroxypiperidine in a 2:1 mixture of DCM and water in a round-bottom flask equipped with a magnetic stir bar.

    • Add sodium bicarbonate to the mixture.

    • Add di-tert-butyl dicarbonate portion-wise or as a solution in DCM to the vigorously stirring mixture at room temperature.[2]

    • Stir the reaction for 12-16 hours. Monitor progress by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.[2]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often a white solid or colorless oil.[2]

Protocol 2: N-Cbz Protection of 4-Hydroxypiperidine [3]

  • Materials:

    • 4-Hydroxypiperidine (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (2:1 mixture)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve the 4-hydroxypiperidine in a 2:1 mixture of THF and water.[3]

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.[3]

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[3]

    • Quench the reaction with water and extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 3: O-TBDMS Protection of N-Boc-4-hydroxypiperidine

  • Materials:

    • N-Boc-4-hydroxypiperidine (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc) and Water

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Add imidazole, followed by TBDMS-Cl.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

    • Combine the organic layers, wash extensively with water and then brine to remove DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography if needed.

Protocol 4: Selective Deprotection of N-Boc Group with HCl [3]

  • Materials:

    • N-Boc protected substrate (e.g., N-Boc-4-(O-TBDMS)-piperidine) (1.0 eq)

    • 4 M HCl in 1,4-Dioxane (excess, typically 10-20 eq)

    • Diethyl ether

  • Procedure:

    • Dissolve the N-Boc protected substrate in a minimal amount of a co-solvent like DCM or MeOH if necessary.

    • Add the 4 M HCl in dioxane solution and stir at room temperature. A precipitate (the HCl salt of the amine) may form.

    • Stir the mixture for 1-4 hours.[3] Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Concentrate the reaction mixture under vacuum. If a salt has precipitated, it can be collected by filtration and washed with cold diethyl ether to yield the deprotected amine hydrochloride salt.

Protocol 5: Selective Deprotection of O-TBDMS with TBAF [15]

  • Materials:

    • O-TBDMS protected substrate (e.g., N-Boc-4-(O-TBDMS)-piperidine) (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the O-TBDMS protected substrate in anhydrous THF in a flask under an inert atmosphere.

    • Add the TBAF solution dropwise at room temperature.

    • Stir the mixture for 1-3 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Protocol 6: Deprotection of N-Cbz by Hydrogenolysis [3]

  • Materials:

    • N-Cbz protected substrate (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol% by weight)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas (balloon or H₂ generator)

  • Procedure:

    • Dissolve the N-Cbz protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., N₂ or Ar). Caution: Pd/C can be pyrophoric.

    • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion

The synthesis of complex molecules based on the 4-hydroxypiperidine scaffold is critically dependent on the logical and strategic application of protecting groups. By understanding the stability and cleavage conditions of common protecting groups like Boc, Cbz, and TBDMS, researchers can design elegant and efficient synthetic routes. The principle of orthogonality, particularly with pairs like N-Boc/O-TBDMS, provides the synthetic chemist with precise control over which part of the molecule reacts, enabling the construction of novel and potent pharmaceutical agents.

References

  • Title: N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

  • Title: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: Protecting Groups - Stability Source: Organic Chemistry Portal URL: [Link]

  • Title: Protecting groups in organic synthesis Source: nptel.ac.in URL: [Link]

  • Title: Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity Source: ResearchGate URL: [Link]

  • Title: Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP Source: Organic Chemistry Portal URL: [Link]

  • Title: Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Source: Technical Disclosure Commons URL: [Link]

  • Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

  • Title: TBS Protecting Group: TBS Protection & Deprotection Source: Total Synthesis URL: [Link]

Sources

Application Note: Scalable Synthesis of Chiral Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable Synthesis of Chiral Fluorinated Piperidines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Access to High-Value 3D Pharmacophores

Executive Summary: The Fluorine-Piperidine Imperative

Fluorinated piperidines represent a "privileged scaffold" in modern drug design. The incorporation of fluorine into the piperidine ring accomplishes three critical medicinal chemistry objectives:

  • pKa Modulation: Fluorine’s strong electronegativity lowers the basicity of the piperidine nitrogen (typically by 1–2 pKa units per fluorine), reducing lysosomal trapping and improving oral bioavailability.

  • Conformational Bias: Through the gauche effect, fluorine substituents dictate specific ring conformations, locking the pharmacophore into a bioactive shape.

  • Metabolic Blocking: Strategic fluorination at the C3 or C4 positions blocks oxidative metabolism (P450 hydroxylation), extending half-life.

However, the synthesis of these motifs—particularly in chiral, non-racemic forms—is notoriously difficult to scale. Traditional methods relying on late-stage electrophilic fluorination often suffer from poor regioselectivity and hazardous reagents. This guide outlines three scalable, field-proven strategies: Asymmetric Hydrogenation of Fluoropyridines , Biocatalytic Desymmetrization , and Deoxyfluorination of Chiral Hydroxyls .

Strategic Decision Matrix

Selecting the correct synthetic route depends on the substitution pattern and the stage of development.

G Start Target Molecule Analysis Q1 Is the Fluorine position already established? Start->Q1 RouteA ROUTE A: Asymmetric Hydrogenation (From Fluoropyridines) Q1->RouteA No (Aromatic Precursor Available) RouteB ROUTE B: Deoxyfluorination (From Chiral Pool/Hydroxyls) Q1->RouteB Yes (Chiral Hydroxyl Precursor) RouteC ROUTE C: Biocatalytic Desymmetrization (Enzymatic Resolution) Q1->RouteC Racemic/Meso Precursor Available SubA Best for: Early Discovery High Cis-Selectivity RouteA->SubA SubB Best for: Specific Enantiomers Complex Scaffolds RouteB->SubB SubC Best for: Multi-kg Scale High Enantiopurity (>99% ee) RouteC->SubC

Figure 1: Strategic decision tree for selecting the synthesis pathway based on starting material availability and scale requirements.

Protocol A: Asymmetric Hydrogenation of Fluoropyridines

Best for: Rapid access to cis-fluorinated piperidines from cheap, stable aromatic precursors.[1] Mechanism: The "Glorius Method" utilizes heterogeneous catalysis in acidic media to prevent catalyst poisoning by the resulting amine product.

The Challenge

Pyridines are notoriously difficult to hydrogenate due to their aromatic stability and the tendency of the product (piperidine) to coordinate and poison the metal catalyst.[2] Fluorine substituents add complexity by increasing the acidity of the pyridinium intermediates.

Experimental Workflow

Reagents:

  • Substrate: 3-Fluoropyridine or 2-Fluoro-3-picoline.

  • Catalyst: 5-10 wt% Pd(OH)₂/C (Pearlman's Catalyst) or Rh/C.

  • Solvent: Methanol or Acetic Acid.

  • Additive (Critical): Concentrated HCl (1.1 equiv) or HBF₄. Note: Acid protonates the product, preventing catalyst inhibition.

Step-by-Step Protocol:

  • Preparation: In a high-pressure stainless steel autoclave (Hastelloy recommended for acidic fluoride compatibility), dissolve the fluoropyridine (10 mmol) in MeOH (0.5 M).

  • Acidification: Add concentrated HCl (11 mmol) dropwise. Caution: Exotherm.

  • Catalyst Addition: Add Pd(OH)₂/C (10 mol% Pd loading).

  • Hydrogenation: Seal autoclave, purge with N₂ (3x) and H₂ (3x). Pressurize to 50 bar H₂. Stir vigorously at 60°C for 12–24 hours.

  • Workup: Vent H₂ carefully. Filter catalyst through a pad of Celite (keep wet to prevent pyrophoric ignition).

  • Isolation: The filtrate contains the piperidinium hydrochloride salt. Evaporate solvent to obtain the cis-fluoropiperidine salt.

  • Derivatization (Optional): For enantioseparation, protect the nitrogen (e.g., Boc-anhydride, Et₃N) immediately after filtration to facilitate chiral HPLC or SFC purification.

Key Insight: The use of HCl is non-negotiable. It ensures the product exists as the ammonium salt, which does not bind to the Pd surface, allowing turnover numbers (TON) >1000.

Protocol B: Scalable Deoxyfluorination (Chiral Pool)

Best for: Accessing specific enantiomers starting from amino acids (e.g., 4-hydroxyproline) or sugars. Reagents: DAST (Diethylaminosulfur trifluoride) or the safer alternative Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

The "Explosion" Risk

Traditional DAST is thermally unstable and can detonate above 90°C. For scale-up (>100g), Deoxo-Fluor or XtalFluor-E are required due to higher thermal stability.

Experimental Workflow (Ring Expansion Route)

This route often involves the ring expansion of prolinols to 3-fluoropiperidines, a reaction driven by the aziridinium intermediate.[3]

Step-by-Step Protocol:

  • Substrate: Start with (S)-N-Boc-2-hydroxymethylpyrrolidine (derived from L-Proline).

  • Reactor Setup: Use a jacketed glass reactor with continuous N₂ purge. Cool to -78°C (DCM solvent).

  • Addition: Add DAST (1.2 equiv) dropwise via syringe pump to control exotherm.

  • Reaction: Allow to warm to room temperature (0°C to RT transition is critical for the rearrangement).

    • Mechanism:[1][2][4][5] The hydroxyl group is activated, displacing fluoride to form an aziridinium ion. Fluoride attacks the ring carbon, expanding the 5-membered pyrrolidine to a 6-membered 3-fluoropiperidine.

  • Quench (CRITICAL SAFETY STEP):

    • Do NOT quench with water directly.

    • Transfer the reaction mixture into a saturated NaHCO₃ solution at 0°C. Direct addition of water to DAST generates HF gas and heat instantly.

  • Purification: Extract with DCM. The product is the N-Boc-3-fluoropiperidine.

Protocol C: Biocatalytic Desymmetrization (The "Merck" Route)

Best for: Industrial scale (>1 kg) where high enantiomeric excess (>99% ee) is mandatory.

Concept

Start with a racemic or meso fluorinated piperidine precursor and use an enzyme (transaminase or lipase) to selectively react one enantiomer.

Case Study Protocol (Based on Merck OPRD 2024):

  • Substrate: 5-fluoro-piperidin-3-one (or similar ketone precursor).

  • Enzyme System: Codexis ATA (Transaminase) screening kit.

  • Conditions:

    • Solvent: Phosphate buffer (pH 8.0) / DMSO (5-10%).

    • Amine Donor: Isopropylamine (1 M).[6]

    • Cofactor: PLP (Pyridoxal-5'-phosphate).

  • Process: Stir at 45°C. The enzyme selectively aminates the ketone to the cis,cis-3-fluoro-5-aminopiperidine (or similar analog) with perfect diastereocontrol.

  • Scale-Up Advantage: This process avoids hazardous fluorinating reagents entirely by installing the fluorine early on a simple acyclic precursor or using a stable fluorinated building block, then setting chirality enzymatically.

Safety & Engineering: Handling Fluorinating Agents

Scalable fluorination requires strict engineering controls.[7][8]

Hazard ClassReagentRisk FactorMitigation Protocol
Shock Sensitive DASTHigh (Explosive >90°C)Use Deoxo-Fluor; Keep T < 50°C; Never distill residue.
Corrosive Gas HF (Byproduct)Extreme (Bone penetrator)Calcium Gluconate Gel must be visible on bench. Double-gloved (Nitrile + Silver Shield).
Exotherm SelectfluorModerateControlled addition rates; Active cooling jacket.

Mandatory Engineering Control: For reactions >100g involving DAST/Deoxo-Fluor, a Continuous Flow setup is recommended.

  • Why? Flow chemistry minimizes the active volume of hazardous intermediate at any specific time.

  • Setup: Pump substrate and fluorinating agent into a cooled coil reactor (-20°C), followed by a residence time coil, and immediately into a quenching reservoir containing biphase base.

Data Summary: Reagent Comparison
FeatureDASTDeoxo-FluorXtalFluor-ESelectfluor
Physical State Liquid (Fuming)LiquidSolid (Salt)Solid (Salt)
Thermal Stability Low (<50°C)Med (<80°C)High (>100°C)High
Selectivity High (Deoxyfluorination)HighHighElectrophilic F+
Atom Economy GoodModeratePoorPoor
Scale Suitability Lab Only (<50g)Pilot (<1kg)Pilot/MfgMfg
References
  • Glorius, F. et al. (2019).[9][10][11] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[9][10] Nature Chemistry.[11] Link[9]

  • Glorius, F. et al. (2020).[9] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis.[9] Link[9]

  • Merck Process Research (2024). "Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization." Organic Process Research & Development. Link[12]

  • Gouverneur, V. et al. (2022).[13] "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis.[13] Link[13]

  • BenchChem Safety Guide. "Application Notes and Protocols for Handling Gaseous Fluorinating Agents." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral HPLC of Trifluoromethyl Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base, designed for immediate application in a research setting.

Topic: Method Development & Troubleshooting for Trifluoromethyl (


) Piperidines
Document ID:  TS-CHIRAL-CF3-PIP-001
Author:  Senior Application Scientist, Chiral Separations Group

Executive Summary: The Analyte Profile

Trifluoromethyl piperidines represent a unique challenge in chiral chromatography. Unlike simple amines, the


 group introduces significant steric bulk  and electron-withdrawing properties .
  • Basicity: The electron-withdrawing

    
     group lowers the pKa of the secondary amine (typically from ~11.2 to ~9.5–10.0), but the nitrogen remains sufficiently basic to interact strongly with residual silanols on silica-based columns.
    
  • Detection: Unless the molecule contains an aromatic pendant group (e.g., benzyl, aryl), these scaffolds often lack a strong UV chromophore, necessitating low-wavelength detection (

    
     nm) or derivatization.
    
  • Conformation: The bulky

    
     group often locks the piperidine ring into a specific chair conformation, which can actually enhance chiral recognition if the stationary phase cavity matches this 3D shape.
    

Method Development Strategy (The "Screening Platform")

Do not rely on guesswork. Use this systematic screening workflow to identify a baseline separation.

Phase 1: Column Selection

For


-piperidines, polysaccharide-based Coated and Immobilized phases are the gold standard due to their ability to accommodate the bulky piperidine ring.
PriorityColumn ChemistryCommercial ExamplesWhy?
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD / IA The "open" helical structure of amylose often accommodates the bulky

group better than cellulose.
2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD / IB Excellent for aromatic-substituted piperidines; provides complementary selectivity to AD/IA.
3 (Tertiary) Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC The chlorinated selector offers unique electronic interactions, often resolving

isomers that co-elute on methyl-substituted phases.
Phase 2: Mobile Phase Screening Matrix

Start with Normal Phase (NP) . It provides the highest success rate for conformational isomers.

  • Base Solvent: n-Hexane (or n-Heptane)

  • Alcohol Modifier: Ethanol (EtOH) or Isopropanol (IPA). Note: EtOH often provides sharper peaks for basic amines than IPA.

  • Mandatory Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA). Crucial: Never run these samples without a basic additive.[1]

Workflow Visualization

MethodDev Start Sample: Racemic CF3-Piperidine CheckUV Check UV Absorbance (Is there an aromatic ring?) Start->CheckUV Deriv Derivatization Required (e.g., Benzoyl Chloride, PTSC) CheckUV->Deriv No UV Direct Direct Analysis (UV 210-254 nm) CheckUV->Direct Has UV Screen1 Screen 1: Chiralpak IA & AD Mobile Phase: Hex/EtOH/DEA (90:10:0.1) Deriv->Screen1 Direct->Screen1 Decision1 Resolution (Rs) > 1.5? Screen1->Decision1 Success Method Validated Proceed to Optimization Decision1->Success Yes Fail1 Switch to Chiralcel OD / IB (Cellulose Backbone) Decision1->Fail1 No Decision2 Rs > 1.5? Fail1->Decision2 Decision2->Success Yes Fail2 Switch to Polar Organic Mode (100% MeCN or MeOH + 0.1% DEA) Decision2->Fail2 No caption Figure 1: Systematic Screening Workflow for Basic CF3-Piperidines

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Broadening

User Question: "I see separation, but the second peak is tailing severely (


). I'm already using 0.1% TFA. What is wrong?"

Root Cause Analysis: You are using the wrong additive. Trifluoromethyl piperidines are basic . Using Trifluoroacetic Acid (TFA) protonates the amine, creating a positively charged species (


) that acts like "Velcro" on the negatively charged residual silanols of the silica support.

Corrective Action:

  • Flush the column: Remove all traces of acid. (Flush with 100% EtOH for 30 mins).

  • Switch Additive: Use 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) .

    • Mechanism:[2][3][4] The DEA competes for the active silanol sites, effectively "shielding" the stationary phase from the amine analyte [1].

  • Advanced Fix: If tailing persists on older columns (AD-H/OD-H), switch to an Immobilized Column (IA/IB) . These modern phases use higher-purity silica with fewer acidic silanols.

Issue 2: "Ghost" Peaks or Negative Baseline

User Question: "I am detecting peaks at 210 nm, but the baseline is drifting and I see negative dips. My sample is pure."

Root Cause Analysis: This is a Refractive Index (RI) effect or Absorbance Mismatch caused by the


 group and the mobile phase.
  • 
     groups have very low UV absorbance.
    
  • At low wavelengths (

    
     nm), mobile phase additives (like TEA) absorb UV light. If your sample solvent (e.g., pure MeOH) does not match the mobile phase (e.g., Hex/EtOH/TEA), the "plug" of solvent passing through the detector creates a disturbance.
    

Corrective Action:

  • Solvent Matching: Dissolve your sample in the exact mobile phase (including the additive).

  • Derivatization: If sensitivity is too low, react the amine with 3,5-dinitrobenzoyl chloride or benzyl bromide .

    • Benefit: This adds a strong chromophore (detectable at 254 nm) and often improves chiral recognition by adding "pi-pi" interaction sites for the CSP [2].

Issue 3: Loss of Resolution over Time

User Question: "The method worked last week on Chiralpak AD-H, but now the peaks have merged. Pressure is normal."

Root Cause Analysis: This is classic "Memory Effect" or Additive Stripping .

  • If you ran a non-basic mobile phase (e.g., pure Hex/EtOH) in between, the basic additive (DEA) may have washed off the silica surface, re-exposing silanols.

  • Alternatively, strongly retained impurities from the synthesis (e.g., protective group byproducts) are fouling the chiral selector.

Corrective Action:

  • Regeneration: Flush the column with 100% Ethanol (for AD/OD) or stronger solvents like THF/Ethyl Acetate (ONLY for Immobilized IA/IB/IC) to strip contaminants.

  • Re-equilibration: Pump the mobile phase with the basic additive (0.1% DEA) for at least 60 minutes before injection to re-coat the silanols.

Advanced Optimization Logic

When standard screening fails, use this logic tree to guide advanced parameter tuning.

Troubleshooting Problem Problem Identified Tailing Peak Tailing Problem->Tailing NoRes No Resolution (Single Peak) Problem->NoRes PartRes Partial Resolution (Valley) Problem->PartRes AddBase Add 0.1% DEA/TEA (Block Silanols) Tailing->AddBase SwitchCol Switch CSP Backbone (Amylose <-> Cellulose) NoRes->SwitchCol Temp Lower Temperature (10-15°C) (Enhance Enthalpic Selectivity) PartRes->Temp PolarMode Try Polar Organic Mode (100% MeCN + Base) SwitchCol->PolarMode If standard NP fails caption Figure 2: Troubleshooting Logic Matrix for Chiral Separation

Data Table: Recommended Starting Conditions
ParameterStandard SettingOptimization Direction
Flow Rate 1.0 mL/minLower to 0.5 mL/min to increase interaction time (mass transfer).
Temperature 25°CCool to 10–15°C . Chiral recognition is enthalpy-driven; lower T often improves resolution (Rs) significantly for flexible piperidines [3].
Sample Conc. 0.5 – 1.0 mg/mLDilute if fronting occurs (solubility limit).
Injection Vol 5 – 10 µLReduce volume before reducing concentration to maintain sensitivity.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3. (Basic additives are mandatory for basic analytes to prevent silanol interaction).

  • BenchChem Technical Support. Optimization of HPLC Separation for Piperidine Diastereomers. (Discusses derivatization strategies for UV detection). 5

  • Sigma-Aldrich. Basics of Chiral HPLC. (Temperature effects on chiral selectivity and inclusion complexing). 6

Sources

Improving yield of 2-trifluoromethyl piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-Trifluoromethylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 2-trifluoromethylpiperidine (2-TFMP).

The introduction of a trifluoromethyl (


) group into a piperidine ring is a highly sought-after transformation in medicinal chemistry. The 

group acts as a powerful bioisostere, modulating the steric and electronic properties of lead compounds, protecting reactive sites from metabolic oxidation, and significantly enhancing overall lipophilicity[1]. However, the strong electron-withdrawing nature of the

group and the basicity of the piperidine ring present unique synthetic challenges, particularly concerning catalyst poisoning, defluorination, and poor conversion yields[1].

Part 1: Troubleshooting Guide & FAQs

Q1: During the catalytic hydrogenation of 2-trifluoromethylpyridine, my reaction consistently stalls at 40-50% conversion. Adding more hydrogen gas does not help. What is causing this, and how can I achieve full conversion? Causality & Solution: This is a classic case of catalyst poisoning. As 2-trifluoromethylpyridine is reduced, it forms 2-trifluoromethylpiperidine. The resulting secondary amine is significantly more basic than the starting pyridine. This basic amine strongly coordinates to the active sites of palladium (Pd) or platinum (Pt) catalysts, effectively blocking further catalytic cycles[1].

  • Actionable Fix: Conduct the hydrogenation in an acidic medium. By using glacial acetic acid (AcOH) as the solvent, or by adding methanolic HCl, the piperidine product is immediately protonated into its ammonium salt (e.g., 2-TFMP·HCl) upon formation. The protonated amine cannot coordinate to the metal catalyst, allowing the reaction to proceed to >95% conversion[1].

Q2: I am scaling up the hydrogenation of 2-trifluoromethylpyridine using Pd/C under high pressure, but NMR analysis shows significant defluorination (loss of the


 group). How do I prevent this? 
Causality & Solution:  The 

group is generally stable, but under aggressive hydrogenation conditions (high temperature, high

pressure, and highly active Pd/C), the carbon-fluorine bonds can undergo reductive cleavage. This not only destroys your product but also generates hydrofluoric acid (HF), which is highly corrosive and further degrades the catalyst.
  • Actionable Fix: Switch to a milder, more selective catalyst such as Platinum dioxide (

    
    , Adams' catalyst) or Rhodium on Carbon (Rh/C)[1]. These catalysts are highly efficient for aromatic ring reduction at ambient temperatures and lower pressures (typically 1-3 atm), effectively suppressing the activation energy required for C-F bond cleavage.
    

Q3: I am trying to synthesize 2-TFMP via the reduction of an


-trifluoromethyl imine derived from a 

-lactam. My yields are exceptionally low (<30%). Why is the reduction failing?
Causality & Solution: The highly electron-withdrawing

group heavily destabilizes the adjacent iminium intermediate. If you are using harsh reducing agents or unoptimized conditions, the imine is prone to hydrolysis back to the ring-opened aldehyde/ketone or undergoes unwanted side reactions before it can be reduced[1].
  • Actionable Fix: Utilize Sodium triacetoxyborohydride (

    
    ) in methanol[1]. 
    
    
    
    is a mild, highly selective hydride donor. The electron-withdrawing acetate groups stabilize the boron-hydride bond, preventing over-reduction or aggressive side reactions. This specific reagent has been validated to yield 2-TFMP at ~71% from the corresponding imine[1].

Q4: How do I handle the isolation of 2-TFMP considering its volatility? Causality & Solution: Free-base 2-TFMP is a low-molecular-weight, volatile liquid (boiling point ~135°C). Rotary evaporation of extraction solvents (like ether or dichloromethane) often leads to significant product loss.

  • Actionable Fix: Always isolate 2-TFMP as its hydrochloride or carboxylate salt[2]. After the reaction, acidify the organic layer with ethereal HCl to precipitate the 2-TFMP·HCl salt, which is a stable, non-volatile solid that can be easily filtered and stored.

Part 2: Catalyst & Condition Optimization Data

To facilitate rapid decision-making, the following table summarizes the quantitative data and mechanistic trade-offs for the synthesis of 2-TFMP via pyridine hydrogenation.

Catalyst SystemSolvent / AdditiveTemp / PressureAvg. YieldMechanistic Outcome & Notes
Pd/C (10%) Methanol (Neutral)25°C / 1 atm< 45%Poor. Reaction stalls due to strong amine coordination (catalyst poisoning)[1].
Pd/C (10%) Methanol + HCl50°C / 5 atm60 - 70%Moderate. Acid prevents poisoning, but elevated temp/pressure induces partial defluorination.
PtO

(Adams')
Glacial Acetic Acid25°C / 1-2 atm> 90%Excellent. Mild conditions prevent C-F cleavage; acidic solvent completely prevents catalyst poisoning[1].
Rh/C (5%) Methanol + HCl25°C / 1 atm85 - 95%Excellent. Highly selective for ring reduction over hydrogenolysis.

Part 3: Validated Experimental Protocols

Protocol A: Acid-Mediated Catalytic Hydrogenation of 2-Trifluoromethylpyridine

This protocol is designed as a self-validating system: the use of an acidic solvent inherently prevents the thermodynamic sink of catalyst poisoning.

  • Preparation: In a thick-walled hydrogenation vessel, dissolve 2-trifluoromethylpyridine (10.0 mmol) in 20 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 0.1 mmol (approx. 23 mg) of Platinum dioxide (

    
    ). Safety Note: Purge the vessel with Argon before and after adding the catalyst to prevent auto-ignition.
    
  • Hydrogenation: Evacuate the vessel and backfill with

    
     gas three times. Pressurize the vessel to 2 atm with 
    
    
    
    .
  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 12-16 hours. Monitor hydrogen uptake; the reaction is complete when uptake ceases.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional acetic acid (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. To isolate the product and prevent volatilization, dissolve the residue in diethyl ether (30 mL) and add 2.0 M HCl in ether (6 mL). Filter the resulting white precipitate, wash with cold ether, and dry under vacuum to yield 2-TFMP·HCl[1].

Protocol B: Reductive Amination of -Trifluoromethyl Imines

This protocol utilizes mild hydride transfer to accommodate the electrophilic instability of


-imines.
  • Preparation: Dissolve the

    
    -trifluoromethyl imine precursor (5.0 mmol) in anhydrous Methanol (15 mL) under an inert nitrogen atmosphere[1].
    
  • Reduction: Cool the solution to 0°C using an ice bath. Slowly add Sodium triacetoxyborohydride (

    
    , 7.5 mmol) in small portions over 15 minutes to control the exothermic hydride transfer[1].
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching: Quench the reaction by carefully adding saturated aqueous

    
     (10 mL) until gas evolution ceases.
    
  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine the organic layers, wash with brine, and dry over anhydrous 
    
    
    
    . Filter and concentrate. Treat with Boc-anhydride or ethereal HCl immediately for stable storage[2].

Part 4: Process Workflow Diagram

The following logical workflow illustrates the troubleshooting pathways for the two primary synthetic routes of 2-TFMP.

Workflow Start 2-Trifluoromethylpiperidine Synthesis Workflow RouteA Route A: Hydrogenation of 2-CF3-Pyridine Start->RouteA RouteB Route B: Reduction of α-CF3-Imines/Lactams Start->RouteB Issue1 Issue: Catalyst Poisoning (Incomplete Conversion) RouteA->Issue1 Issue2 Issue: Defluorination (Loss of CF3 group) RouteA->Issue2 Issue3 Issue: Low Yield / Imine Hydrolysis RouteB->Issue3 Sol1 Solution: Add Acidic Medium (AcOH or HCl) Issue1->Sol1 Sol2 Solution: Switch Catalyst (PtO2 or Rh/C) Issue2->Sol2 Yield High Yield 2-TFMP (Target Achieved) Sol1->Yield Sol2->Yield Sol3 Solution: Mild Hydride Donor (NaBH(OAc)3 in MeOH) Issue3->Sol3 Sol3->Yield

Troubleshooting logic and optimization pathways for 2-TFMP synthesis.

References

  • Rioton, S., Gomez Pardo, D., & Cossy, J. (2018).
  • "WO2022165529A1 - Small molecule inhibitors of salt inducible kinases.
  • Mokhtary, M., & Mahooti, K. (2024). "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities." Adv. J. Chem. A.

Sources

Technical Support Center: Purification of Polar Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar fluorinated amino alcohols. These molecules present a unique "triple threat" to standard purification workflows: the high polarity of the hydroxyl group, the basicity of the amine, and the profound stereoelectronic effects of the fluorine atoms.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we explore the causality behind chromatographic failures and provide self-validating, field-proven methodologies to isolate these complex targets with high purity and yield.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q: My fluorinated amino alcohol streaks terribly on normal-phase silica gel. What is the mechanism behind this, and how can I fix it? A: The streaking is caused by secondary retention mechanisms. While normal-phase chromatography relies on reversible hydrogen bonding, the highly polar hydroxyl and basic amino groups of your analyte interact strongly with the acidic silanols on the silica surface. This creates an irreversible ion-exchange interaction. Furthermore, the highly electronegative fluorine atoms exert a strong inductive pull, increasing the acidity of the adjacent hydroxyl group and altering its hydrogen-bonding dynamics.

  • The Fix: Abandon standard normal-phase silica. Instead, utilize a Strong Cation Exchange (SCX) "catch-and-release" strategy[1]. If normal phase is absolutely required, you must temporarily mask the amine (e.g., via Boc-protection) to eliminate the basicity, perform the purification, and subsequently deprotect.

Q: I get zero retention on standard C18 reversed-phase columns; my compound elutes in the void volume. How do I achieve retention? A: Standard C18 stationary phases rely almost entirely on hydrophobic (dispersive) interactions. Highly polar fluorinated amino alcohols are heavily solvated by the aqueous mobile phase and fail to partition into the lipophilic alkyl chains.

  • The Fix: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[2] or a Pentafluorophenyl (PFP) stationary phase[3]. HILIC operates by forming a water-enriched hydration layer on a polar stationary phase, allowing highly polar analytes to partition into it without requiring MS-incompatible ion-pairing reagents[2][4].

Q: What is the mechanistic difference between using a PFP column versus a C18 column for fluorinated molecules? A: PFP phases offer alternative selectivity driven by the extreme electronegativity of the five fluorine atoms on the stationary phase's phenyl ring[3]. This creates an electron-deficient ring that acts as a Lewis acid[5]. Unlike C18, PFP columns retain analytes via multiple simultaneous mechanisms: dipole-dipole interactions with the analyte's C-F bonds,


 interactions, and hydrogen bonding[3][5]. Additionally, the choice of the base silica particle (e.g., High Strength Silica vs. Charged Surface Hybrid) drastically impacts the retention of ionizable basic amines, as charge repulsion can occur at low pH.

Part 2: Quantitative Data & Method Comparison

To streamline your method development, the following table summarizes the operational parameters and comparative advantages of the primary purification modes.

Chromatographic ModePrimary Retention MechanismTypical Mobile PhaseOptimal Target ProfileKey Limitation
Reversed-Phase (C18) Hydrophobic partitioningWater / MeCN (0.1% TFA or FA)Highly lipophilic, heavily protected intermediates.Zero retention for small, underivatized polar amino alcohols.
Reversed-Phase (PFP) Dipole-dipole, H-bonding, Lewis acid/base[5]Water / MeOH (0.1% FA)Moderately polar molecules with multiple C-F bonds[3].Sensitive to base particle charge and mobile phase pH.
HILIC Aqueous layer partitioning, electrostatic[4]MeCN / Water (10mM NH₄OAc)Extremely polar, highly water-soluble amino alcohols[2].Requires long column equilibration times; sensitive to injection solvent.
SCX (Catch & Release) Ionic bonding (Cation exchange)[1]Load: Acidic DCM/MeOHElute: 2M NH₃ in MeOHBulk preparative cleanup of crude reaction mixtures[1].Does not separate diastereomers or closely related basic impurities.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: SCX "Catch-and-Release" Purification

This self-validating protocol exploits the basicity of the amine to separate the target from neutral fluorinated byproducts and unreacted starting materials[1].

  • Resin Equilibration: Pack a fritted cartridge with Strong Cation Exchange (SCX) resin (propylsulfonic acid functionalized silica). Wash with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of 1% Acetic Acid (AcOH) in Dichloromethane (DCM).

  • Sample Loading (The "Catch"): Dissolve the crude mixture in 1% AcOH in DCM.

    • Expert Insight: Fluorine's inductive electron-withdrawing effect significantly lowers the

      
       of the adjacent amine (often dropping it from ~9.5 to ~6.5). You must ensure the loading solution pH is at least 2 units below this shifted 
      
      
      
      to guarantee >99% protonation.
  • Washing: Wash the resin with 3 CV of DCM, followed by 3 CV of MeOH. Collect these fractions and spot on TLC; they contain the non-basic impurities.

  • Elution (The "Release"): Elute the target compound using 3 CV of 2M Ammonia (

    
    ) in MeOH. The basic ammonia deprotonates the amine, breaking the ionic bond with the sulfonate resin.
    
  • Validation & Recovery: Ninhydrin stain the eluted fractions to confirm the presence of the free amine. Concentrate under reduced pressure to yield the purified fluorinated amino alcohol.

Protocol B: PFP Column Method Development (LC-MS)

Use this protocol for high-resolution analytical or semi-preparative separation of fluorinated diastereomers.

  • Column Selection: Select a PFP column built on a high-strength silica (HSS) particle rather than a charged-surface hybrid (CSH) if maximum retention of the basic amine is desired at low pH.

  • Mobile Phase Preparation:

    • Buffer A: Water + 0.1% Formic Acid.

    • Buffer B: Methanol + 0.1% Formic Acid. (Note: Methanol promotes better dipole-dipole and

      
       interactions on PFP phases than Acetonitrile).
      
  • Gradient Design: Start at 5% B. Hold for 2 minutes to allow polar retention, then ramp to 95% B over 15 minutes.

  • Validation: Monitor both UV (if a chromophore is present) and MS (Positive ESI). If peak tailing occurs, increase the buffer concentration (e.g., 10 mM Ammonium Formate) to mask residual silanol activity[3].

Part 4: Workflows & Mechanistic Visualizations

PurificationStrategy Start Crude Fluorinated Amino Alcohol CheckScale What is the purification scale? Start->CheckScale PrepScale Preparative / Bulk (>100 mg) CheckScale->PrepScale Large Scale AnalyticalScale Analytical / Semi-Prep (<100 mg) CheckScale->AnalyticalScale Small Scale SCX SCX Catch & Release (Removes neutrals) PrepScale->SCX Free amine target Deriv Boc-Protection & Normal Phase PrepScale->Deriv Complex matrix PFP PFP Reversed-Phase (Diastereomer separation) AnalyticalScale->PFP Moderate polarity HILIC HILIC Chromatography (Extreme polarity) AnalyticalScale->HILIC Void volume on C18

Caption: Decision matrix for selecting the optimal purification route for fluorinated amino alcohols.

SCXMechanism Load 1. Load (Acidic pH) Amine is protonated (NH3+) Catch 2. Catch Ionic bond with R-SO3- resin Load->Catch Wash 3. Wash Neutral impurities elute Catch->Wash Release 4. Release (Basic Wash) Amine deprotonated, elutes Wash->Release

Caption: Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release purification.

Part 5: References

1.[3] "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International - Chromatography Online. Available at: [Link] 2. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Corporation. Available at:[Link] 3.[2] "A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine as biomarkers of exposure to realgar." ResearchGate. Available at:[Link] 4.[5] "PFP(2) - Phenomenex." Phenomenex. Available at: [Link] 5.[1] "Process Technologies for Purity Enhancement of Large Discovery Libraries." ResearchGate. Available at:[Link] 6.[4] "Lesson 3: Separation Modes and their Mechanisms 1." Shodex HPLC Columns. Available at:[Link]

Sources

Technical Support Center: Trifluoromethyl Piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility, Purification, and Analysis of Trifluoromethyl Piperidine Salts Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Core Technical Insight: The "Fluorine Effect"

Before troubleshooting, it is critical to understand why your compound is behaving poorly. Trifluoromethyl (


) piperidines are not standard amines. The 

group introduces two competing physicochemical forces that disrupt standard salt behavior:
  • Lipophilicity Spike: The

    
     group is highly lipophilic (Hansch 
    
    
    
    value
    
    
    ).[1] Even when protonated as a salt (e.g., HCl), the hydrophobic bulk of the
    
    
    group can dominate the solvation thermodynamics, leading to "grease ball" formation or oiling out in aqueous/polar media.
  • Basicity Drop (pKa Shift): The strong electron-withdrawing nature of fluorine (inductive effect,

    
    ) reduces the electron density on the piperidine nitrogen.
    
    • Standard Piperidine pKa: ~11.2

    • 4-Trifluoromethylpiperidine pKa: ~9.6[2]

    • Consequence: The conjugate acid is stronger, meaning the salt is less stable than a typical piperidine salt. It requires a lower pH to remain fully protonated, and it is more prone to hydrolysis (free-basing) in weak buffers.

Troubleshooting Module: Synthesis & Purification

Issue: "My salt oiled out during crystallization."

The Scenario: You added HCl (in dioxane or ether) to your free base, expecting a nice white powder. Instead, you got a sticky gum or oil at the bottom of the flask.

The Mechanism: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the amorphous oil phase is energetically more stable than the crystalline lattice in the chosen solvent system. This is common with fluorinated amines because the high lattice energy required to pack the bulky


 groups is difficult to overcome initially.
Protocol: The "Dual-Solvent Rescue" Method

Do not simply rotovap and try again. Use this thermodynamic control method to force lattice formation.

Reagents:

  • Good Solvent: Methanol (MeOH) or Ethanol (EtOH) – dissolves the oil.

  • Anti-Solvent: Diethyl Ether (

    
    ) or MTBE – precipitates the salt.
    

Step-by-Step:

  • Dissolution: Redissolve the "oil" in the minimum amount of warm Good Solvent (MeOH) until clear.

  • Seeding (Critical): If you have any trace of solid crystal from a previous batch (even a micro-speck), add it now. If not, scratch the glass wall with a spatula to create nucleation sites.

  • Vapor Diffusion (The Gentle Approach):

    • Place the open vial of your MeOH solution inside a larger jar containing the Anti-Solvent (

      
      ).
      
    • Cap the large jar. The ether vapors will slowly diffuse into the methanol, increasing supersaturation gradually.

  • Direct Addition (The Fast Approach):

    • Add the Anti-Solvent dropwise to the stirring MeOH solution until it turns slightly cloudy (turbid).

    • STOP. Do not add more.

    • Heat gently until clear, then turn off the heat and let it cool slowly in the oil bath.

    • Once room temp is reached, cool to 4°C.

Visual Troubleshooting Guide (DOT Diagram):

OilingOutRescue Start Problem: Salt Oiled Out SolventCheck Is the oil soluble in hot MeOH? Start->SolventCheck Dissolve Dissolve in Min. Vol. Hot MeOH SolventCheck->Dissolve Yes Alternative Switch Counter-ion (e.g., Tosylate) SolventCheck->Alternative No Seed Add Seed Crystal or Scratch Glass Dissolve->Seed CloudPoint Add Et2O Dropwise to Turbidity Seed->CloudPoint HeatClear Heat briefly to clear turbidity CloudPoint->HeatClear Cooling Slow Cool (Ambient -> 4°C) HeatClear->Cooling Result Crystalline Solid Cooling->Result

Caption: Decision tree for rescuing oiled-out trifluoromethyl piperidine salts using anti-solvent crystallization.

Troubleshooting Module: Biological Formulation

Issue: "The compound crashes out in PBS/Media."

The Scenario: Your salt is a white powder. You make a 10mM stock in DMSO. When you dilute into cell culture media (pH 7.4), a fine precipitate forms instantly.

The Mechanism:

  • Common Ion Effect: PBS contains high

    
    . If you are using an HCl salt, the equilibrium is pushed toward the solid salt form (
    
    
    
    driven).
  • pKa Proximity: With a pKa of ~9.6, at pH 7.4, the compound is still mostly protonated (

    
    ). However, the small fraction of free base generated is highly insoluble due to the 
    
    
    
    group. If the local concentration of free base exceeds its solubility limit, it nucleates precipitation.
Formulation Comparison Table
Formulation StrategyProsConsRecommended For
DMSO Stock (100%) Standard, dissolves salt well."Crash out" likely upon aqueous dilution.Initial High-Throughput Screening
Acidified Water (pH 4) Maintains protonation (Salt form).Not compatible with all cell lines.Analytical Standards / HPLC
Cyclodextrin (HP-

-CD)
Encapsulates the lipophilic

tail.
Requires formulation development.In Vivo / Animal Studies
Lipophilic Salts Uses counter-ions like Tosylate or Stearate.Lower melting point, better lipid solubility.[3]Lipid-based formulations (SEDDS)
Protocol: Cyclodextrin Complexation (The "Gold Standard" for

Species)

If simple DMSO dilution fails, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in pure water or saline.
    
  • Add Compound: Add your trifluoromethyl piperidine salt to this vehicle.

  • Sonication: Sonicate for 20-30 minutes at ambient temperature. The hydrophobic

    
     group will sequester into the cyclodextrin cavity, shielding it from water while maintaining solubility.
    
  • Filtration: Filter through a 0.22

    
     filter to ensure sterility.
    

Troubleshooting Module: Analytical Anomalies

Issue: "My NMR is missing peaks / Carbon NMR is a mess."

The Scenario: The


 NMR shows broad humps instead of sharp multiplets for the ring protons. The 

NMR has "extra" split peaks.

The Explanation:

  • Ring Flip: The bulky

    
     group slows down the chair-chair interconversion of the piperidine ring. At room temperature, this exchange may be on the NMR timescale, causing broadening (decoherence).
    
  • C-F Coupling: Fluorine is spin-active (

    
    ). It splits carbon signals.
    
    • 
       (ipso): Quartet, 
      
      
      
      Hz.
    • 
       (ortho): Quartet, 
      
      
      
      Hz.
Diagnostic Protocol
  • Run

    
     NMR:  This is your best purity check.
    
    • Expectation: A sharp singlet (or doublet if proton-coupled) around -60 to -75 ppm (relative to

      
      ).
      
    • Impurity Check: If you see a second peak shifted by ~0.5 ppm, you likely have a rotamer or a salt/free-base mixture.

  • High-Temperature NMR: Run the

    
     NMR at 50°C or 60°C  (in DMSO-
    
    
    
    ).
    • Why? Heat speeds up the ring flip, averaging the conformers. Broad peaks will sharpen into defined multiplets.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) salts for biology? A: Avoid if possible. While TFA salts crystallize easily with


-amines, the trifluoroacetate counter-ion is cytotoxic to many cell lines at high concentrations. For in vivo or cell-based assays, convert to HCl or Citrate salts.

Q: Why is my yield low during extraction (Workup)? A: The "Fluorine Surfactant Effect." The


 group can act like a surfactant tail, stabilizing emulsions.
  • Fix: Do not shake the separatory funnel vigorously; invert gently. Use Dichloromethane (DCM) instead of Ethyl Acetate, as fluorinated compounds often have higher solubility in chlorinated solvents. Wash with saturated brine to break emulsions.

Q: Is the 3-position or 4-position isomer more stable? A: Both are chemically stable, but the 4-trifluoromethyl isomer is generally more crystalline due to symmetry. The 3-isomer introduces a chiral center, and if you are working with a racemic mixture, it will be significantly harder to crystallize than the enantiopure salt.

References

  • Basicity and pKa Trends

    • Study: "Aqueous pKa values of fluorin
    • Source:Journal of Physical Organic Chemistry, 2019, 32, e3940.[4]

    • URL:[Link]

  • Crystallization & Oiling Out: Study: "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Source:Pharmalego Technical Review, 2024.
  • Fluorine in Medicinal Chemistry (Lipophilicity)

    • Study: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."[1]

    • Source:MDPI Pharmaceuticals, 2025.
    • URL:[Link]

  • NMR Characterization

    • Study: "A beginner's guide to 19F NMR and its role in drug screening."
    • Source:Canadian Journal of Chemistry, 2017.
    • URL:[Link]

Sources

Technical Support Center: Minimizing Defluorination Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for synthetic chemists encountering unexpected defluorination.

Status: Active | Topic: C-F Bond Preservation Strategy | Audience: MedChem/Process Chemistry

Welcome to the Defluorination Troubleshooting Hub

From: Dr. Aris Thorne, Senior Application Scientist Subject: Keeping Fluorine Where You Put It

In drug discovery, the Carbon-Fluorine (C-F) bond is prized for its metabolic stability and bioisosteric properties. However, under the forcing conditions of cross-coupling, reduction, or lithiation, the "strongest bond in organic chemistry" becomes surprisingly liable.

This guide moves beyond basic textbook theory to address the practical causality of defluorination. We treat C-F cleavage not as random bad luck, but as a competitive pathway that can be suppressed through kinetic control and mechanistic understanding.

Module 1: Palladium-Catalyzed Cross-Coupling

The Issue: You are performing a Suzuki or Buchwald-Hartwig coupling on a fluorinated scaffold, but you observe hydrodefluorination (HDF) or cyclization byproducts.

Diagnostic Q&A

Q: Why is my aryl-fluoride undergoing oxidative addition? I thought Pd(0) prefers Br/I. A: While C-Br/I bonds are kinetically easier to break, electron-rich ligands (like


) or high temperatures can lower the activation energy for C-F insertion. More commonly, however, the loss of fluorine in these cycles is due to 

-fluoride elimination
(in alkyl fluorides) or nucleophilic aromatic substitution (

)
(in aryl fluorides) promoted by the base, rather than direct Pd insertion.

Q: How do I select a ligand to prevent this? A: You must accelerate the reductive elimination of your desired product so that it outcompetes the side reactions.

  • The Fix: Use bulky biaryl phosphine ligands (e.g., BrettPhos , XPhos , or RuPhos ).

  • The Logic: These ligands create a steric environment that disfavors the formation of the transition state required for C-F activation or

    
    , while accelerating the reductive elimination of the C-N or C-C bond [1].
    

Q: Does the base matter? A: Yes. Strong alkoxide bases (NaOtBu) are nucleophilic enough to attack electron-deficient fluoroarenes (


), displacing fluoride.
  • The Fix: Switch to weak, non-nucleophilic bases like

    
      or 
    
    
    
    . If solubility is an issue, use a phase transfer catalyst rather than switching to a stronger base.
Visualizing the Competitive Pathway

DefluorinationPathways Start Pd(II)-Aryl Complex RedElim Reductive Elimination (Product Formation) Start->RedElim  Bulky Ligand   BetaElim β-Fluoride Elimination (Alkyl-F substrates) Start->BetaElim  Small Ligand / High T   SNAr Base-Mediated SNAr (Aryl-F substrates) Start->SNAr  Strong Nucleophilic Base   Product Desired Fluorinated Biaryl/Aniline RedElim->Product SideProd1 Defluorinated Alkene BetaElim->SideProd1 SideProd2 Phenol/Ether Byproduct SNAr->SideProd2

Figure 1: Kinetic competition between desired coupling and defluorination pathways. Green paths must be accelerated to suppress red paths.

Module 2: Nucleophilic Aromatic Substitution ( )

The Issue: You intend to displace a Chloride or Bromide, but the nucleophile attacks the Fluorine instead.

Diagnostic Q&A

Q: Why is the nucleophile attacking Fluorine? It's a stronger bond! A: In


, bond breaking is not the rate-determining step (RDS). The RDS is the attack of the nucleophile to form the Meisenheimer complex. Fluorine is the most electronegative element, making the attached carbon highly electrophilic and stabilizing the anionic intermediate better than Cl or Br. This makes F the fastest leaving group in 

[2].

Q: How do I reverse this selectivity? A: You cannot easily reverse the electronic preference, but you can manipulate the environment.

  • Solvent Control: Switch from polar aprotic solvents (DMSO, DMF) to non-polar or protic solvents (Toluene, IPA). Polar aprotic solvents strip cations from the nucleophile, making it "naked" and highly reactive, leading to poor selectivity (attacking F).

  • Temperature:

    
     of Fluorine has a lower activation energy. Running the reaction at the lowest possible temperature often favors Cl/Br displacement if the nucleophile is sufficiently reactive.
    

Module 3: Reduction & Hydrogenation

The Issue: You are reducing a nitro group or alkene, and the aromatic fluorine is stripped off (Hydrodefluorination).[1]

Troubleshooting Table: HDF Prevention
VariableHigh Risk (Avoid)Low Risk (Recommended)Mechanism of Improvement
Catalyst Pd/C, Rh/Al2O3Pt/C , Ru/C , or Fe/ppm Pd Pd and Rh oxidative insertion into Ar-F is facile. Pt and Ru are less fluorophilic [3].
Solvent Methanol, EthanolEthyl Acetate , Toluene Protic solvents facilitate the stabilization of the leaving fluoride ion.
Additive Acidic modifiersDiphenylsulfide or Amines Catalyst poisoning (e.g., with sulfur) selectively inhibits the high-energy sites responsible for C-F cleavage.
H-Source

gas (high pressure)
Formate , Hydrazine Transfer hydrogenation often proceeds via milder mechanisms than direct surface hydrogenation.

Module 4: Lithiation (The Benzyne Trap)

The Issue: During Lithium-Halogen exchange (on a Br/I), an adjacent Fluorine is eliminated, forming a benzyne intermediate which then polymerizes or reacts promiscuously.

Protocol: The "Internal Trap" Method

Standard lithiation allows time for the unstable lithio-fluoro species to eliminate LiF.

The Fix: If possible, use an in-situ trap or the Barbier condition approach where the electrophile is present before the lithiation agent is added (if compatible).

Step-by-Step "Safe" Lithiation:

  • Cooling is Critical: Cool the reaction to -78°C (dry ice/acetone) or lower. The elimination of LiF to form benzyne is temperature-dependent.

  • Solvent: Use Et2O instead of THF if solubility permits. THF coordinates Li strongly, increasing the basicity and reactivity of the organolithium, which promotes elimination.

  • Inverse Addition: Add the base (n-BuLi) slowly to the mixture of your substrate and the electrophile (if the electrophile is not base-sensitive).

  • Transmetallation: Immediately transmetallate with

    
     or 
    
    
    
    if the lithium species is too unstable. The resulting Zinc/Magnesium species are far less prone to
    
    
    -elimination.

Master Protocol: Fluorine-Retentive Buchwald-Hartwig

Use this baseline protocol when coupling amines to fluorinated aryl bromides.

Reagents:

  • Substrate: Fluorinated Aryl Bromide (1.0 equiv)

  • Amine: (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BrettPhos or RuPhos (2-4 mol%) (Use RuPhos for secondary amines, BrettPhos for primary).

  • Base:

    
      (anhydrous, finely ground) (2.0 equiv). Avoid NaOtBu.
    
  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous).

Procedure:

  • Inert Atmosphere: Charge an oven-dried vial with Pd source, Ligand, Base, and Aryl Bromide. Cycle Argon/Vacuum 3x.

  • Solvent Prep: Degas solvent (sparge with Argon for 10 min) before adding.

  • Activation: Add solvent and Amine.

  • Thermal Control: Heat to 80°C. Do not overheat. Monitor by LCMS every hour.

  • Checkpoint: If LCMS shows defluorination (M-18 or M-20 peaks), immediately lower temperature by 10°C and dilute concentration by 20%.

Decision Logic for Troubleshooting

TroubleshootingLogic Start Defluorination Observed Q1 Reaction Type? Start->Q1 CC Cross-Coupling (Pd/Ni) Q1->CC Red Hydrogenation Q1->Red CheckBase Is Base Strong? (e.g. NaOtBu) CC->CheckBase Sol1 Switch to K3PO4 or Cs2CO3 CheckBase->Sol1 Yes CheckLigand Is Ligand Bulky? CheckBase->CheckLigand No Sol2 Use BrettPhos/RuPhos to speed Red. Elim. CheckLigand->Sol2 No Sol3 Switch Catalyst: Pt/C or V-doped Pd Red->Sol3

Figure 2: Decision tree for rapid diagnosis of experimental failure modes.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Chambers, R. D., et al. (2002). "Nucleophilic aromatic substitution in polyfluoroarenes." Journal of Fluorine Chemistry. [Link]

  • Kuehnel, M. F., et al. (2012). "Selective Hydrogenolysis of Carbon–Fluorine Bonds." Angewandte Chemie. [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature. [Link]

Sources

Technical Support Center: Crystallization & Resolution of (2R,4S)-2-Trifluoromethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

As a Senior Application Scientist, I frequently encounter process bottlenecks when scaling fluorinated heterocycles. The isolation of (2R,4S)-2-trifluoromethylpiperidin-4-ol presents unique thermodynamic and kinetic challenges. The strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position fundamentally alters the molecule's electronic landscape:

  • Reduced Basicity: The pKa of the piperidine nitrogen is significantly lowered, impacting the thermodynamics of diastereomeric salt formation and chiral recognition[1].

  • C2-Proton Acidity: The α-proton adjacent to the -CF₃ group is highly labile, making the molecule susceptible to base-catalyzed epimerization during downstream processing.

This guide provides a self-validating framework to troubleshoot classical chiral resolution, prevent liquid-liquid phase separation (LLPS), and secure high enantiomeric excess (e.e.) without compromising the cis-configuration[2].

Process Workflow

The following diagram illustrates the critical path from the racemic ketone to the enantiopure (2R,4S) intermediate, highlighting where thermodynamic and kinetic controls must be applied.

G N1 Racemic Ketone 2-CF3-piperidin-4-one N2 Reduction (NaBH4) Diastereoselective N1->N2 N3 rac-cis-Alcohol (2R,4S) & (2S,4R) N2->N3 Yields cis-isomer N4 Salt Formation Add Chiral Acid (e.g., L-DTTA) N3->N4 N5 Diastereomeric Salt Mixture (2R,4S)·Acid + (2S,4R)·Acid N4->N5 N6 Fractional Crystallization (Thermodynamic Control) N5->N6 N7 Enriched Salt (2R,4S)·Acid (Solid Phase) N6->N7 Crystallizes N8 Freebasing (Mild Base, 0-5 °C) N7->N8 N9 Pure (2R,4S)-2-CF3-piperidin-4-ol (Target API Intermediate) N8->N9 Extraction

Workflow for the asymmetric resolution and isolation of (2R,4S)-2-CF3-piperidin-4-ol.

Quantitative Solvent & Resolving Agent Screen

To establish a thermodynamically favored resolution process, we must evaluate the equilibrium solubility and diastereomeric excess (d.e.) across various chiral acids[2]. Table 1 summarizes the phase behaviors observed during process development.

Table 1: High-Throughput Screening Data for rac-cis-2-CF3-piperidin-4-ol Resolution

Resolving AgentSolvent System (v/v)Yield (%)d.e. (%)Cloud Point (°C)LLPS Risk
L-(+)-Tartaric AcidEtOH / H₂O (90:10)1224N/ALow
(1S)-(+)-10-CSAEtOAc / MeOH (80:20)286545Moderate
(-)-L-DTTAIPA / H₂O (95:5)419262High
(-)-L-DBTAAcetone / H₂O (90:10)337855High

Note: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) provides the optimal thermodynamic discrimination, though it requires precise kinetic control to avoid oiling out.

Troubleshooting & FAQs

Q1: Why am I getting a low diastereomeric excess (d.e.) after the primary crystallization? A1: This is a thermodynamic issue rooted in the molecule's pKa. Because the -CF₃ group lowers the basicity of the piperidine nitrogen, weak chiral acids (like standard tartaric acid) fail to fully protonate the amine. This results in an equilibrium mixture where un-ionized free base co-precipitates with the salt, destroying the d.e. Corrective Action: Transition to a stronger chiral acid like (-)-L-DTTA or Camphorsulfonic acid (CSA) to ensure complete salt formation[1]. Additionally, use a solvent with a lower dielectric constant (e.g., Isopropanol) to promote tight ion-pairing.

Q2: My diastereomeric salt is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I force nucleation? A2: You are experiencing Liquid-Liquid Phase Separation (LLPS)[3]. This occurs when your cooling trajectory crosses the binodal curve before the solubility curve. The solute becomes trapped in a solute-rich oil phase where integration into a rigid crystal lattice is kinetically hindered. Corrective Action:

  • Dilution: Lower the initial supersaturation by adding 5-10% more solvent.

  • Cooling Profile: Abandon linear cooling. Implement a cubic cooling ramp (e.g., hold at 65 °C, cool to 55 °C over 3 hours).

  • Seeding: Introduce 1-2 wt% of pure diastereomeric salt seed crystals precisely at the boundary of the metastable zone (just before the historical cloud point) to bypass the miscibility gap[3].

Q3: I achieve high d.e. in the salt, but after freebasing, my final product shows significant epimerization (loss of the cis-configuration). What is causing this? A3: The -CF₃ group dramatically increases the acidity of the adjacent C2 proton. Prolonged exposure to strong aqueous bases (e.g., NaOH) at room temperature triggers a reversible deprotonation or retro-aza-Michael mechanism, leading to epimerization toward the thermodynamically more stable trans isomer. Corrective Action: Strict pH and thermal control. Perform the freebasing using a mild base (saturated aqueous NaHCO₃) and maintain the biphasic extraction mixture strictly between 0–5 °C[4].

Self-Validating Experimental Protocols

Protocol A: Diastereomeric Salt Formation & Fractional Crystallization

Objective: Isolate (2R,4S)-2-CF3-piperidin-4-ol L-DTTA salt with >90% d.e.

  • Dissolution: Charge a jacketed reactor with rac-cis-2-CF3-piperidin-4-ol (1.0 eq) and Isopropanol/Water (95:5 v/v) to a concentration of 10 volumes. Agitate at 250 rpm.

  • Acid Addition: Heat the mixture to 65 °C. Slowly add (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.55 eq) as a solution in IPA over 30 minutes.

    • Self-Validation Check: Ensure complete dissolution; the solution must be visually clear with no persistent turbidity.

  • Seeding: Cool the reactor to 58 °C (just above the LLPS cloud point). Add 1 wt% of enantiopure (2R,4S) L-DTTA seed crystals. Hold for 1 hour to allow the seed bed to mature.

  • Crystallization: Apply a cubic cooling profile from 58 °C to 5 °C over 8 hours.

    • Self-Validation Check: Monitor via FBRM (Focused Beam Reflectance Measurement) or visual inspection to confirm a suspension of solid, birefringent particles, not spherical oil droplets.

  • Isolation: Filter the slurry, wash the wet cake with cold IPA (2 volumes), and dry under vacuum at 40 °C.

Protocol B: Low-Temperature Freebasing

Objective: Liberate the free amine without inducing C2-epimerization.

  • Biphasic Setup: Suspend the enriched L-DTTA salt in Methyl tert-butyl ether (MTBE) (10 volumes) and cool the jacketed reactor to 0–5 °C.

  • Mild Basification: Slowly add saturated aqueous NaHCO₃ (do not use NaOH) while maintaining the internal temperature strictly below 5 °C, until the aqueous layer reaches a pH of 8.0–8.5.

    • Self-Validation Check: Test the aqueous layer with a calibrated pH probe. The pH must not exceed 9.0 to prevent epimerization.

  • Extraction: Agitate for 15 minutes, then halt stirring to allow phase separation. Extract the aqueous layer with an additional 5 volumes of cold MTBE.

  • Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C) to afford pure (2R,4S)-2-CF3-piperidin-4-ol.

References

1.[3] Liquid-Liquid Phase Separation in Crystallization, Mettler Toledo. 3 2.[1] Double Salt Formation on Diastereoisomeric Crystallization of Mefloquine with Propionic and Succinic Acid Derivatives: A Structural Study of Chiral Nondiscrimination, ACS Publications (Organic Process Research & Development). 1 3.[2] High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors, ResearchGate (Organic Process Research & Development). 2 4.[4] WO2009089659A1 - Pyrollidine-based compounds, Google Patents. 4

Sources

Technical Support Center: Troubleshooting Mannich Cyclizations for Fluorinated Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Protocols center for drug development professionals. The Mannich reaction is a cornerstone of N-heterocycle synthesis, but incorporating fluoroalkylamines or fluorinated carbonyls introduces severe stereoelectronic hurdles. Fluorine's intense electronegativity dampens amine nucleophilicity and primes intermediates for E1cB defluorination.

This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative workarounds to ensure high-yielding, stereoselective Mannich cyclizations.

Diagnostic Workflow

MannichTroubleshooting Start Start: Fluorinated Amine + Carbonyl Precursor Step1 Step 1: Iminium Ion Formation Start->Step1 Issue1 Low Conversion? (Poor Nucleophilicity) Step1->Issue1 Fix1 Add Lewis Acid (TiCl4) or Dehydrating Agent Issue1->Fix1 Yes Step2 Step 2: Enolization & Addition Issue1->Step2 No Fix1->Step2 Issue2 Defluorination / HF Elimination? Step2->Issue2 Fix2 Use Soft Lewis Acid + Hard Brønsted Base Issue2->Fix2 Yes Step3 Step 3: Intramolecular Cyclization Issue2->Step3 No Fix2->Step3 Issue3 Poor Stereoselectivity? Step3->Issue3 Fix3 Use Chiral Phosphoric Acid or Chiral Auxiliary Issue3->Fix3 Yes Success Success: Enantiopure Fluorinated N-Heterocycle Issue3->Success No Fix3->Success

Diagnostic workflow for troubleshooting fluorinated Mannich cyclizations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does iminium ion formation fail when using


- or 

-fluoroalkylamines?
Causality: Fluorine is highly electronegative. When attached alpha or beta to an amine, it exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the nitrogen lone pair, drastically reducing its basicity and nucleophilicity. Consequently, the initial attack on the carbonyl carbon to form the hemiaminal intermediate is kinetically slow, and the subsequent dehydration to the iminium ion is thermodynamically unfavorable. Solution: Force the equilibrium. Use strong dehydrating agents (e.g., Ti(O-iPr)

, molecular sieves) or pre-form the imine/iminium salt using Lewis acid catalysis to artificially increase the electrophilicity of the carbonyl partner.

Q2: During the enolization and addition step, I am observing significant degradation and defluorination (elimination of HF). How do I prevent this? Causality: Alpha- and beta-fluorinated carbonyls and amides are highly susceptible to E1cB elimination. When a strong base abstracts an acidic alpha-proton, the resulting enolate rapidly expels the beta-fluoride leaving group, forming an undesired alkene. Solution: Transition to a cooperative catalytic system using a soft Lewis acid and a hard Brønsted base. As demonstrated in the1

1[1], the soft Lewis acid coordinates to the carbonyl to increase its electrophilicity without harsh conditions, while the hard Brønsted base manages proton transfer efficiently. This synergy completely suppresses the defluorination pathway[1].

Q3: My intramolecular Mannich cyclization yields a racemic mixture of trifluoromethyl-piperidines. How can I control the stereocenter formation? Causality: The transition state of a standard intramolecular cyclization lacks a rigid chiral environment, leading to equal facial attack probabilities by the nucleophile. Solution: Utilize a chiral auxiliary approach or chiral phosphoric acids (CPAs). Condensing the fluorinated amine with Ellman's chiral sulfinamide creates a rigid sulfinyl imine. The bulky tert-butyl group sterically blocks one face of the imine, forcing the enolate to attack from the opposite trajectory. This method is highly effective for synthesizing 2[2]. Alternatively, in Mukaiyama-Mannich variants, CPAs with trifluoromethylated chiral barriers can dictate the stereochemistry via a highly organized hydrogen-bonded transition state[3].

Part 2: Self-Validating Experimental Protocols

Protocol A: Soft Lewis Acid/Hard Brønsted Base Mannich Addition

Objective: Achieve stereoselective Mannich addition of fluorinated amides while suppressing E1cB defluorination[1].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the fluorinated amide (1.0 equiv) and the imine (1.2 equiv) in anhydrous THF (0.1 M).

  • Cooperative Catalysis: Add a soft Lewis acid (e.g., Cu(OTf)

    
    , 10 mol%) and stir for 10 minutes at -20°C. Dropwise, add a hard Brønsted base (e.g., LiHMDS, 1.5 equiv).
    
  • Reaction & Quench: Stir for 4 hours at -20°C. Quench with saturated aqueous NH

    
    Cl.
    
  • Self-Validating Checkpoint: Extract the organic layer and immediately run a crude

    
    F NMR and 
    
    
    
    H NMR.
    • Validation Logic: The preservation of the original

      
      F signal and the absence of downfield vinylic protons (typically 5.5–6.5 ppm) confirm that defluorination was successfully suppressed. If alkene signals are present, the base is too strong or the temperature is too high; switch to a milder base like DIPEA or lower the temperature to -78°C.
      
Protocol B: Intramolecular Mannich Cyclization to Enantiopure CF -Piperidines

Objective: Synthesize trifluoromethyl-piperidines with >95% ee using a chiral auxiliary[2].

  • Iminium Formation: Condense the trifluoromethyl-ketone precursor with (R)-tert-butanesulfinamide (1.1 equiv) using Ti(OEt)

    
     (2.0 equiv) in CH
    
    
    
    Cl
    
    
    at room temperature for 12 hours.
  • Cyclization: Cool the mixture to -78°C. Introduce the enolate precursor (e.g., a silyl enol ether or tethered active methylene) slowly. Allow the mixture to warm to -40°C and stir for 8 hours.

  • Cleavage & Isolation: Quench with brine, filter through Celite, and concentrate. Cleave the sulfinyl group using 4M HCl in dioxane to yield the free piperidine.

  • Self-Validating Checkpoint: Perform Chiral HPLC analysis on the purified product.

    • Validation Logic: An enantiomeric excess (ee) > 95% validates the integrity of the rigid sulfinyl transition state. If ee < 90%, it indicates either thermal degradation of the chiral auxiliary or a loose transition state. Ensure strict temperature control (-78°C) during the nucleophilic attack phase.

Part 3: Quantitative Performance Benchmarks

The following table summarizes the expected outcomes when applying the optimized catalytic systems to fluorinated Mannich reactions[1][2][3][4].

Reaction TypeCatalyst / SystemSolventYield (%)StereoselectivityKey Troubleshooting Metric
Direct Mannich of

/

-Fluorinated Amides
Soft Lewis Acid / Hard Brønsted BaseTHF80–95%>99:1 dr

F NMR (Absence of defluorination)
Intramolecular Mannich (CF

-Piperidines)
Chiral Sulfinamide AuxiliaryCH

Cl

75–88%>95% eeChiral HPLC (ee verification)
Mukaiyama-Mannich with Fluoro-Silyl Ethers Chiral Phosphoric Acid (CPA)HFIP/DCM83–95%>99:1 dr, 77–97% ee

H NMR (Diastereomeric ratio)
Asymmetric Mannich of Fluorinated Nucleophiles Cinchona Alkaloid-Derived ThioureaToluene81–99%>20:1 dr, >99% ee

F NMR (Stereocenter integrity)

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives Source: Radboud Repository / Wiley Online Library URL
  • Source: PubMed Central (PMC)
  • Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations Source: MDPI URL

Sources

Technical Support Center: HPLC Analysis of Piperidine & Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing highly basic secondary amines like piperidine (pKa ~11.2) presents unique chromatographic challenges. Due to its high basicity, piperidine is prone to severe secondary interactions with the stationary phase, leading to peak tailing, poor resolution, and signal suppression in mass spectrometry.

This guide provides authoritative, field-proven troubleshooting strategies, focusing on the mechanistic causality behind mobile phase modifier selection.

Part 1: Troubleshooting FAQs & Mechanistic Diagnostics

Q1: Why does piperidine exhibit severe peak tailing on standard C18 columns, and how do mobile phase modifiers resolve this?

The Causality: Peak tailing (Asymmetry factor,


) in piperidine analysis is rarely a physical column issue; it is a chemical phenomenon driven by dual retention mechanisms[1]. While the carbon backbone of piperidine interacts with the C18 ligands via hydrophobic partitioning, its positively charged nitrogen interacts strongly with ionized residual silanol groups (

) on the silica surface via ion-exchange[2][3]. At a standard mobile phase pH of 7.0, piperidine is fully protonated, and acidic silanols (pKa 3.5–4.5) are fully ionized, creating maximum electrostatic attraction[1].

The Resolution: You must disrupt this secondary interaction using one of two modifier strategies:

  • Competitive Masking (High/Neutral pH): Adding a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) introduces a competing amine in massive excess[4]. The modifier saturates the active silanol sites, forcing the piperidine to elute symmetrically.

  • Silanol Protonation (Low pH): Lowering the mobile phase pH below 3.0 (using 0.1% phosphoric acid or trifluoroacetic acid) forces the silanols into their neutral, protonated state (

    
    ), effectively shutting down the ion-exchange pathway[1][5].
    
Q2: I am migrating my piperidine method from LC-UV to LC-MS. Why has my signal disappeared, and what modifiers should I use?

The Causality: Modifiers that work flawlessly for UV detection (like TEA, DEA, or phosphate buffers) are catastrophic for Electrospray Ionization (ESI-MS). Non-volatile salts like phosphates precipitate in the MS source, while amine modifiers like TEA have high proton affinities that monopolize the available charge, causing severe ion suppression of your analyte[5][6]. Furthermore, high concentrations of buffers prevent efficient droplet evaporation in the ESI source[6].

The Resolution: Transition strictly to volatile buffers. Use 0.1% formic acid combined with ammonium formate or ammonium acetate[5]. To ensure optimal droplet desolvation and prevent ion suppression, keep the total buffer concentration strictly below 10 mM[5][6].

Q3: When I drop the pH to 3.0 to fix peak tailing, my piperidine elutes in the void volume. How can I improve retention?

The Causality: At pH 3.0, piperidine is 100% ionized. Because charged molecules are highly polar, they exhibit minimal hydrophobic interaction with the reversed-phase C18 ligands, leading to zero retention.

The Resolution:

  • For LC-UV: Introduce an anionic ion-pairing reagent (e.g., 5 mM sodium heptanesulfonate). The negatively charged sulfonate binds to the positively charged piperidine, forming a neutral, hydrophobic complex that retains well on a C18 column.

  • For LC-MS: Ion-pairing reagents suppress MS signals. Instead, switch to a high-pH stable hybrid silica column and use a high-pH volatile mobile phase (e.g., ammonium hydroxide, pH 11.5). This deprotonates piperidine into its neutral free-base form, restoring hydrophobic retention while maintaining MS compatibility[6].

Part 2: Quantitative Data & Modifier Selection

Use the following table to select the appropriate modifier based on your detector and target mechanism.

Modifier TypeExample ReagentOptimal ConcentrationPrimary MechanismDetector CompatibilityUV Cutoff (nm)
Acidic (Inorganic) Phosphoric Acid0.1% v/vProtonates silanols (

)
LC-UV Only< 200[7]
Acidic (Organic) Trifluoroacetic Acid (TFA)0.05% – 0.1% v/vProtonates silanols & acts as weak ion-pairLC-UV, LC-MS (Positive Mode)210[7]
Basic (Amine) Diethylamine (DEA) / TEA0.1% – 0.2% v/vCompetitively masks residual silanolsLC-UV Only (Fouls MS)~ 210
Volatile Buffer Ammonium Formate2 mM – 10 mMShields interactions via ionic strengthLC-UV, LC-MS210[5]
Volatile Acid Formic Acid0.1% v/vLowers pH, provides MS protonsLC-UV, LC-MS210[5]

Part 3: Experimental Workflows & Logic

PiperidineWorkflow Start Piperidine Peak Tailing Detected (As > 1.5) Mechanism Root Cause: Ion-Exchange with Residual Silanols (Si-O⁻) Start->Mechanism Detector Select Detector Type Mechanism->Detector UV LC-UV Analysis Detector->UV MS LC-MS Analysis Detector->MS UV_Sol1 Add 0.1% DEA/TEA (Competitive Masking) UV->UV_Sol1 UV_Sol2 Add 0.1% H3PO4 (Protonate Silanols) UV->UV_Sol2 MS_Sol1 Add 0.1% Formic Acid + 5mM Ammonium Formate MS->MS_Sol1 Volatile buffers only (< 10 mM) Success Symmetrical Peak Achieved UV_Sol1->Success UV_Sol2->Success MS_Sol1->Success

Workflow for diagnosing and resolving piperidine peak tailing via mobile phase modifiers.

Protocol: Self-Validating LC-MS Optimization for Piperidine

This protocol ensures that any observed peak shape improvements are chemically driven rather than artifacts of system dead volume.

Step 1: System Suitability & Physical Void Check

  • Action: Inject a neutral, non-ionizable marker (e.g., uracil or toluene) using a standard water/acetonitrile gradient.

  • Validation Logic: Calculate the Asymmetry factor (

    
     at 10% peak height)[1]. If the neutral marker tails, you have a physical dead volume or a collapsed column bed[1][5]. If the neutral marker is symmetrical but piperidine tails, the issue is definitively chemical (silanol interaction), and you may proceed to Step 2.
    

Step 2: Mobile Phase Formulation

  • Action: Prepare Aqueous Phase A: 5 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. Prepare Organic Phase B: Acetonitrile with 0.1% Formic Acid.

  • Causality: Keeping the buffer concentration below 10 mM prevents MS ion suppression while providing enough ionic strength to shield residual silanols[5][6]. The low pH protonates the silica surface.

Step 3: Column Equilibration

  • Action: Install an end-capped, base-deactivated C18 column[5]. Flush with 20 column volumes of the initial mobile phase composition.

  • Validation Logic: Amine modifiers and buffers require significantly longer equilibration times than pure solvents because they must chemically coat and saturate the stationary phase binding sites. Premature injection will result in baseline drift and shifting retention times.

Step 4: Gradient Execution & Evaluation

  • Action: Run a 5–95% Phase B gradient. Monitor the

    
     of the piperidine peak.
    
  • Validation Logic: If

    
     drops below 1.5, the secondary interactions have been successfully suppressed. If tailing persists, the specific silica chemistry may be too acidic (Type A silica); switch to a high-purity Type B silica or a polymer-based column[3].
    

References

  • "What Causes Peak Tailing in HPLC? - Chrom Tech, Inc." Chrom Tech. Available at:[Link]

  • "Peak Tailing in HPLC - Element Lab Solutions" Element Lab Solutions. Available at:[Link]

  • "How to Reduce Peak Tailing in HPLC? - Phenomenex" Phenomenex. Available at:[Link]

  • "LABTips: How to Prevent Tailing Peaks in HPLC" Labcompare. Available at: [Link]

  • "The LC Handbook" Agilent. Available at: [Link]

  • "Solvents and Caveats for LC/MS: Negative ion detection of acidic analytes" Bene Technology. Available at:[Link]

Sources

Validation & Comparative

Definitive Structural Analysis of Chiral Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Executive Summary: The Stereochemical Challenge

Fluorinated piperidines are high-value scaffolds in modern drug discovery. The introduction of fluorine modulates pKa, lipophilicity (logD), and metabolic stability, but it introduces severe stereochemical complexities. Unlike simple cyclohexanes, 3-fluoropiperidines often exhibit a counter-intuitive axial fluorine preference due to the gauche effect (


 hyperconjugation) and charge-dipole interactions.

Correctly assigning the absolute configuration (AC) and dominant conformer is critical for structure-activity relationship (SAR) models. This guide compares Single Crystal X-ray Diffraction (SC-XRD) —the gold standard for absolute structure—against its primary alternatives, NMR Spectroscopy and Vibrational Circular Dichroism (VCD) .

Comparative Analysis: X-ray vs. NMR vs. VCD[1]

While NMR is indispensable for solution-state dynamics, it often fails to provide unambiguous absolute configuration for flexible fluorinated rings without complex derivatization. SC-XRD remains the only method capable of providing a direct, model-independent 3D atomic map.

Table 1: Performance Matrix for Chiral Fluorinated Piperidines
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

,

-coupling)
Vibrational Circular Dichroism (VCD)
Primary Output Direct 3D atomic coordinates & Absolute Config.Relative stereochem & solution dynamics.[1]Absolute Config (via DFT comparison).
Sample State Solid Single Crystal (The bottleneck).Solution (CDCl

, DMSO, etc.).
Solution (high conc. required).
Conformational Insight Captures specific low-energy solid-state conformer (e.g., axial-F).Average of rapid equilibrating conformers.Weighted average of conformers.
Absolute Config Confidence >99% (via Flack parameter/anomalous dispersion).Low (requires Mosher amides or chiral solvating agents).High (dependent on DFT accuracy).
Fluorine Specific Utility Detects

interactions.

couplings reveal dihedral angles.
C-F stretch provides strong VCD signal.
Time to Result 24–48 hrs (once crystallized).< 1 hr.4–24 hrs (measurement + calculation).

Deep Dive: The X-ray Crystallography Workflow

The primary failure mode in analyzing fluorinated piperidines is the inability to grow suitable crystals because these molecules are often oils or low-melting solids. The second challenge is the "Light Atom Problem" : Fluorine (Z=9) has weak anomalous scattering, making absolute configuration determination difficult without heavy atoms.

Strategic Decision Tree: From Oil to Structure

The following workflow illustrates the logic for selecting the crystallization method to ensure a solvable structure.

CrystallizationStrategy Start Target: Chiral Fluorinated Piperidine (Oil/Amorphous) IsBasic Is the Nitrogen Basic? Start->IsBasic SaltScreen Salt Formation Screen (HCl, HBr, Picrate, Fumarate) IsBasic->SaltScreen Yes (Secondary/Tertiary Amine) Derivatization Covalent Derivatization (e.g., p-Bromobenzoyl, 3,5-Dinitrobenzoyl) IsBasic->Derivatization No (Amide/Carbamate) Crystals1 Crystals Formed? SaltScreen->Crystals1 HeavyAtom Check Anomalous Signal (Need Cl/Br for Flack Parameter?) Crystals1->HeavyAtom Yes CoCrystal Co-Crystallization (w/ TAA or TPPO chaperones) Crystals1->CoCrystal No (Remains Oil) XRD_Mo SC-XRD (Mo Source) Fast, standard resolution HeavyAtom->XRD_Mo Contains Br/I XRD_Cu SC-XRD (Cu Source) Required for Absolute Config of Light Atoms HeavyAtom->XRD_Cu Contains Cl or only C/H/N/F Derivatization->Crystals1 CoCrystal->XRD_Cu Success Solved Structure (Absolute Config + Conformation) XRD_Mo->Success XRD_Cu->Success

Figure 1: Decision matrix for crystallizing difficult fluorinated nitrogen heterocycles. Prioritizes salt formation to introduce heavy atoms (Cl/Br) for reliable anomalous dispersion analysis.

Experimental Protocol: Vapor Diffusion of HCl Salts

This protocol is field-proven for converting oily 3-fluoropiperidines into X-ray quality crystals. It leverages the HCl salt form, which serves two purposes: it raises the melting point and provides a Chlorine atom (


) to facilitate absolute configuration determination using Cu-K

radiation.
Protocol: Slow Vapor Diffusion

Objective: Grow single crystals of (3R,4S)-3-fluoro-4-methylpiperidine hydrochloride.

Materials:

  • Target amine (approx. 10–20 mg).

  • Solvent A (Good solvent): Methanol or Ethanol (absolute).

  • Solvent B (Anti-solvent): Diethyl ether or Hexane.

  • 4M HCl in Dioxane.

  • Two vials: One small (2 mL), one large (20 mL) with a tight-sealing cap.

Step-by-Step Methodology:

  • Salt Formation (In Situ):

    • Dissolve the free base amine (oily residue) in a minimum amount of dry diethyl ether (

      
       mL) in the small vial.
      
    • Add 4M HCl in dioxane dropwise (1.1 equivalents). A white precipitate should form immediately.

    • Self-Validation: If oil separates instead of solid, sonicate. If still oily, evaporate to dryness and switch to the crystallization step below.

  • Dissolution:

    • Decant the ether. Redissolve the crude HCl salt in the minimum amount of Methanol (Solvent A) required to obtain a clear solution at room temperature.

    • Expert Insight: Fluorinated salts are often hygroscopic. Keep exposure to air minimal.

  • Vapor Diffusion Setup:

    • Place the open small vial (containing the MeOH solution) inside the larger 20 mL vial.

    • Carefully pipette the Anti-solvent (Diethyl ether) into the outer vial (the gap between the two vials). Fill to about 1/3 the height of the inner vial.

    • Crucial: Do not allow the anti-solvent to spill into the inner vial.

  • Equilibration:

    • Seal the outer vial tightly. Store in a vibration-free environment at

      
       (fridge) or room temperature.
      
    • Mechanism:[2][3] Ether vapor slowly diffuses into the methanol, gently lowering the solubility of the salt and promoting ordered lattice growth rather than precipitation.

  • Harvesting & Data Collection:

    • Inspect after 24–72 hours. Look for prismatic blocks.

    • Data Collection Strategy: Use a Cu-K

      
       microsource  (
      
      
      
      Å).
    • Why Cu? The anomalous scattering signal (

      
      ) for Chlorine is significantly higher with Cu radiation (
      
      
      
      e) than Mo radiation (
      
      
      e), allowing for a definitive Flack parameter (
      
      
      ) to assign absolute configuration.

Critical Scientific Insight: The "Axial-F" Preference

A common error in drug design is assuming fluorinated piperidines adopt the same chair conformation as their non-fluorinated counterparts.

  • The Phenomenon: In 3-fluoropiperidinium salts, the fluorine atom frequently adopts the axial position.[3]

  • Causality:

    • Charge-Dipole Interaction: The electronegative Fluorine stabilizes the positive charge on the Nitrogen via a through-space electrostatic interaction (

      
      ).
      
    • 
       Hyperconjugation:  Electron density from the anti-periplanar C-H bonds donates into the C-F antibonding orbital.
      
  • Evidence: X-ray structures of 3-fluoropiperidine HCl consistently show the axial conformation with

    
     hydrogen bonding networks that lock this geometry.
    

Impact on Drug Design: If a docking model assumes an equatorial fluorine (based on steric arguments), the pharmacophore vectors will be off by >60 degrees, potentially leading to inactive analogs. Always validate the scaffold conformation with X-ray.

References

  • Combettes, L. E., et al. (2012).[1] "Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs." Chemistry – A European Journal.[4]

  • Wilsdorf, M., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.[4]

  • Flack, H. D., & Bernardinelli, G. (2008).[5] "The use of X-ray Crystallography to determine absolute configuration."[6][5][7][8] Chirality.

  • Geib, S. J., et al. (2020). "Absolute Configuration of Small Molecules by Co-Crystallization."[8] Angewandte Chemie International Edition.

  • Kuwahara, S., et al. (2018). "Comparison of NMR and X-ray Crystallography for Structural Determination." Journal of Organic Chemistry.

Sources

Bioisosteric replacement of piperidine with CF3-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioisosteric Replacement of Piperidine with CF3-Piperidine: A Comprehensive Comparison Guide

Executive Summary Piperidine is a ubiquitous saturated heterocycle in medicinal chemistry, frequently utilized to improve aqueous solubility and establish key salt-bridge interactions with target proteins. However, its high basicity (pKa ~11.2) often leads to significant developability liabilities, including poor membrane permeability at physiological pH, promiscuous off-target binding (such as hERG channel toxicity), and rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes. To circumvent these issues, the bioisosteric replacement of piperidine with trifluoromethyl-piperidine (CF3-piperidine) has emerged as a highly effective optimization strategy [1]. By introducing a strongly electron-withdrawing and lipophilic -CF3 group, medicinal chemists can precisely modulate the physicochemical profile of the scaffold without drastically altering its spatial footprint.

Mechanistic Causality: Why the CF3 Group Works

The success of CF3-piperidine as a bioisostere is rooted in three distinct physicochemical mechanisms:

  • pKa Modulation via Inductive Effects: The -CF3 group is highly electronegative. Through

    
    -bond inductive electron withdrawal (-I effect), it pulls electron density away from the basic nitrogen atom [1]. This stabilizes the unprotonated free base, significantly lowering the pKa. The magnitude of this effect is strictly distance-dependent: a 
    
    
    
    -substitution (3-CF3-piperidine) lowers the pKa by approximately 2.5 units, whereas a
    
    
    -substitution (4-CF3-piperidine) lowers it by about 1.6 units[2].
  • Lipophilicity and Permeability: The -CF3 group is highly lipophilic (Hansch

    
     constant ~0.88). This increases the overall LogP of the molecule, driving better passive lipid bilayer permeability[1].
    
  • Metabolic Shielding: CYP450 enzymes typically oxidize saturated heterocycles at the

    
    -carbon adjacent to the nitrogen. The bulky -CF3 group (which has a van der Waals volume similar to an isopropyl group) provides profound steric shielding. Furthermore, its electron-withdrawing nature deactivates the adjacent C-H bonds toward oxidative insertion .
    

BioisostereDecision A Piperidine Scaffold pKa ~11.2 | LogP ~0.8 B Liabilities: hERG Toxicity Poor Permeability Rapid CYP450 Metabolism A->B C Bioisosteric Replacement (Introduce -CF3 Group) B->C D 3-CF3-Piperidine pKa ~8.8 | LogP ~1.5 C->D Beta-Substitution E 4-CF3-Piperidine pKa ~9.6 | LogP ~1.6 C->E Gamma-Substitution F Optimization Achieved: Reduced Off-Target Binding Enhanced Lipophilicity Metabolic Shielding D->F E->F

Caption: Logical decision matrix for piperidine bioisosteric replacement.

Quantitative Physicochemical Comparison

The following table summarizes the key physicochemical differences between the parent piperidine and its trifluoromethylated analogs, demonstrating the objective performance improvements achieved via fluorination [2].

PropertyPiperidine3-Trifluoromethylpiperidine4-Trifluoromethylpiperidine
pKa (Conjugate Acid) 11.22~8.7 - 9.09.62 ± 0.10
LogP (Lipophilicity) 0.84~1.50~1.60
Ionization at pH 7.4 >99.9% Protonated~95% Protonated>99% Protonated
Metabolic Liability High (

-oxidation)
Low (Steric/Electronic Shield)Low (Steric/Electronic Shield)
Conformational Bias Flexible chairHighly biased (CF3 equatorial)Highly biased (CF3 equatorial)

Experimental Validation Protocols

To objectively validate the performance of a CF3-piperidine bioisostere against its parent compound, two self-validating experimental workflows must be executed to measure basicity and metabolic stability.

Protocol 1: Potentiometric pKa Determination

To accurately measure the inductive effect of the CF3 group on amine basicity, potentiometric titration is the industry standard.

  • Sample Preparation: Dissolve the test compound (piperidine or CF3-piperidine analog) to a final concentration of 1 mM in a standardized aqueous matrix (e.g., 0.15 M KCl).

    • Causality: The 0.15 M KCl ensures a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration process.

  • Environmental Control: Purge the titration vessel with nitrogen gas and maintain the temperature at exactly 25.0°C.

    • Causality: Nitrogen purging prevents atmospheric CO2 from dissolving into the solution to form carbonic acid, which would artificially skew the titration curve and yield an inaccurate pKa measurement.

  • Titration: Titrate the solution using standardized 0.1 M HCl (to fully protonate the amine), followed by back-titration with standardized 0.1 M NaOH.

  • Data Analysis: Calculate the pKa using the Bjerrum function derived from the inflection points of the pH vs. titrant volume curve.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)

To quantify the metabolic shielding provided by the CF3 group, intrinsic clearance (


) is measured using human liver microsomes.
  • Incubation Mixture: Combine 1 µM of the test compound with pooled Human Liver Microsomes (1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the CYP450-mediated oxidative reactions.

  • Time-Course Sampling & Quenching: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The ice-cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism and providing an exact, uncorrupted snapshot of the remaining parent drug at that specific second.

  • Extraction: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time, calculating the half-life (

    
    ) and 
    
    
    
    .

HLM_Workflow N1 1. Compound Prep (1 µM in Buffer) N2 2. HLM Incubation (1 mg/mL Protein, 37°C) N1->N2 N3 3. Reaction Initiation (Add 1 mM NADPH) N2->N3 N4 4. Quenching (Cold Acetonitrile) N3->N4 N5 5. Centrifugation (Extract Supernatant) N4->N5 N6 6. LC-MS/MS Analysis (Quantify Parent Drug) N5->N6

Caption: Step-by-step workflow for in vitro HLM metabolic stability assay.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL:[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

Sources

pKa values of fluorinated vs non-fluorinated piperidines

Caption: A simplified workflow for pKa determination by potentiometric titration. [10]

Conclusion and Outlook

The fluorination of piperidines provides a reliable and predictable strategy for modulating basicity, a key parameter in drug design. Experimental data confirms that fluorine substitution significantly lowers the pKa of the piperidine nitrogen through a powerful inductive effect. The extent of this pKa depression is directly related to the proximity and number of fluorine atoms relative to the nitrogen center.

For researchers in drug development, this principle is of immense practical value. By synthetically incorporating fluorine at specific positions on the piperidine ring, they can fine-tune a compound's ionization state at physiological pH. This rational adjustment can lead to improved membrane permeability, enhanced oral bioavailability, reduced off-target activity, and ultimately, the development of safer and more effective medicines. [5]The use of validated analytical methods, such as potentiometric titration, is critical for accurately quantifying these effects and building robust structure-activity relationships.

References

  • Meloun, M., et al. Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Yeast Metabolome Database. Piperidine (YMDB01338). [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Jeschke, R., et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • Quora. Which is a stronger base, pyrrolidine or piperidine?. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • NIH PubChem. 4-Fluoropiperidine. [Link]

  • ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. [Link]

  • ResearchGate. Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • Journal of Pharmaceutical Research International. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • PubMed. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. [Link]

The Impact of 2-Trifluoromethylation on Piperidine Rings: A Comprehensive Guide to Basicity, Conformation, and Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary: The Rationale for 2-Trifluoromethylation

Piperidine is one of the most ubiquitous heterocycles in FDA-approved drugs. However, its high basicity (pKa ~11.2) often leads to suboptimal pharmacokinetics, including poor membrane permeability, hERG channel liability, and an excessively high volume of distribution. As a Senior Application Scientist, I frequently guide medicinal chemistry teams in utilizing the 2-trifluoromethyl (-CF3) group as a strategic bioisostere.

Placing a -CF3 group adjacent to the piperidine nitrogen fundamentally alters the molecule's physicochemical profile. This modification is not merely a steric substitution; it is a profound electronic intervention that can dramatically modulate target binding affinity, dial out basicity-driven liabilities, and improve 1[1].

Physicochemical Comparison: The Inductive Power of 2-CF3

The trifluoromethyl group exerts a massive electron-withdrawing inductive (-I) effect. When positioned at the 2-position, this effect propagates directly through the sigma bond framework, drastically reducing the electron density on the nitrogen lone pair. This fluorination effect on the acidity of protonated species aligns perfectly with predictions based on the 2[2].

The table below objectively compares the 2-CF3 modification against unsubstituted and alternative regioisomers to highlight the distance-dependent nature of this inductive effect.

Table 1: Physicochemical Profile of Piperidine Derivatives
CompoundpKa (Amine)Approx. % Ionized (pH 7.4)LogP (Neutral)Steric Bulk (A-value, kcal/mol)
Piperidine 11.2>99.9%0.84N/A
2-Methylpiperidine 10.9>99.9%1.301.70 (-CH3)
4-Trifluoromethylpiperidine ~9.6>99.0%1.702.10 (-CF3)
3-Trifluoromethylpiperidine ~9.0~97.5%1.702.10 (-CF3)
2-Trifluoromethylpiperidine ~7.4~50.0%1.702.10 (-CF3)

Causality Note: Moving the -CF3 group from the 4-position to the 2-position drops the pKa by over 2 log units. At physiological pH (7.4), unsubstituted piperidine is entirely protonated, whereas 2-CF3 piperidine exists in a ~1:1 equilibrium of neutral and cationic species, which is critical for optimizing 3[3].

Structural and Conformational Dynamics

ConformationalLogic A 2-CF3 Piperidine B Strong -I Effect A->B C Steric Bulk (A-value 2.1) A->C D pKa Drop (~7.4) B->D E Equatorial Preference C->E F Increased Neutral Fraction (Lower Desolvation Penalty) D->F G Pre-organized N-H Vector (Restricted Conformational Space) E->G H Modulated Binding Affinity F->H G->H

Fig 1. Logical flow of how 2-CF3 substitution dictates conformation and binding.

Because the -CF3 group is exceptionally bulky (A-value ~2.1 kcal/mol), it strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes. Furthermore, stereoelectronic repulsion between the highly electronegative fluorine atoms and the nitrogen lone pair restricts the conformational freedom of the N-H bond. This pre-organization can lower the entropic penalty of binding, boosting affinity if the N-H vector aligns perfectly with the receptor's hydrogen bond acceptor.

Impact on Binding Affinity: Mechanistic Causality

The shift from a pKa of 11.2 to ~7.4 fundamentally alters how the molecule interacts with a target receptor.

  • Loss of Salt Bridge Strength: Unsubstituted piperidines typically form strong, charge-assisted hydrogen bonds (salt bridges) with acidic residues (Asp, Glu) in the binding pocket. Because 2-CF3 piperidine is only ~50% protonated at pH 7.4, the thermodynamic contribution of this ionic interaction is significantly attenuated. If the target requires a strict salt bridge for agonism/antagonism, the 2-CF3 modification will drastically reduce binding affinity.

  • Gain of Hydrophobic and Halogen Contacts: The -CF3 group is highly lipophilic. If the binding pocket features a hydrophobic sub-pocket adjacent to the basic amine, the 2-CF3 group can perfectly fill this space, displacing high-energy water molecules and increasing affinity via the hydrophobic effect.

  • Reduction of the Desolvation Penalty: Highly basic amines carry a massive desolvation penalty due to their tightly bound hydration shell. By increasing the neutral fraction, the 2-CF3 group lowers the energetic cost required to strip water molecules away before the drug can enter a lipophilic binding pocket, often resulting in a net gain in Lipophilic Efficiency (LipE).

Experimental Workflows: Profiling the 2-CF3 Piperidine

To objectively validate the performance of a 2-CF3 piperidine analog against its unsubstituted counterpart, we employ a rigorous, self-validating experimental workflow.

ExpWorkflow S1 Synthesize/Purify 2-CF3 Piperidine S2 NMR pKa Titration (19F/1H tracking) S1->S2 S3 Shake-Flask LogD (Octanol/PBS pH 7.4) S1->S3 S4 SPR Binding Assay (Target Immobilization) S2->S4 S3->S4 S5 Affinity (Kd) & Thermodynamic Profiling S4->S5

Fig 2. Self-validating experimental workflow for profiling 2-CF3 piperidines.

Protocol A: pKa Determination via 19F NMR Titration

Causality: Standard potentiometric titration can fail with highly lipophilic compounds due to precipitation. NMR titration provides direct, atom-specific observation of the protonation state without relying solely on bulk conductivity.

  • Preparation: Dissolve 5 mg of the 2-CF3 piperidine in 0.5 mL of a D2O/MeOD (80:20) mixture to ensure solubility.

  • Titration: Adjust the pH from 2.0 to 12.0 using dilute DCl and NaOD. Measure the exact pH directly in the NMR tube using a calibrated micro-pH electrode.

  • Acquisition: Acquire 19F NMR spectra at each pH step (minimum 10 points across the range).

  • Analysis: Plot the chemical shift (

    
    ) of the -CF3 fluorine atoms against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa.
    
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality: SPR provides real-time kinetic data (


, 

) and thermodynamic affinity (

), allowing us to see how the CF3 group alters binding dynamics (e.g., slower off-rate due to hydrophobic trapping), rather than just an endpoint IC50.
  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling, targeting a density of 2000-3000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of the 2-CF3 piperidine (and the unsubstituted control) in running buffer (PBS, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Injection: Inject the analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Self-Validation Step: Bracket the analyte injections with a known positive control (e.g., a well-characterized clinical candidate) at the beginning and end of the run. If the

    
     of the positive control degrades by >5%, the chip surface is compromised, and the data for the 2-CF3 series must be rejected.
    
  • Analysis: Fit the sensograms to a 1:1 Langmuir binding model to determine the

    
    .
    

References

  • Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. Source: ResearchGate URL: [Link]

Sources

Structure-Activity Relationship (SAR) of Fluorinated Piperidinols: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of Fluorinated Piperidinols Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Fluorine Effect in Piperidine Scaffolds

The piperidinol scaffold (hydroxylated piperidine) is a privileged structure in medicinal chemistry, serving as a core pharmacophore in NMDA antagonists, analgesics, and glycosidase inhibitors. However, the native scaffold often suffers from metabolic liability (rapid oxidative clearance) and suboptimal membrane permeability due to high basicity (


).

Strategic Fluorination —specifically at the C3 or C4 positions—offers a precise "molecular edit" to resolve these bottlenecks. This guide objectively compares Fluorinated Piperidinols against their non-fluorinated and chlorinated analogs, demonstrating how fluorine modulation transforms physicochemical properties without altering the steric footprint.

Key Performance Indicators (KPIs)
FeatureNon-Fluorinated (Native)Fluorinated (3-F/4-F)Impact on Drug Design
Basicity (

)


Enhanced Permeability: Lower

increases the fraction of neutral species at physiological pH (

).
Lipophilicity (

)
LowModerate/HighImproved Bioavailability: Fluorine increases lipophilicity while lowering basicity.
Metabolic Stability Low (C-H oxidation)HighExtended Half-life: C-F bond (

) blocks P450-mediated oxidation at labile sites.
Conformation Chair (Equatorial bias)Chair (Axial bias)Pre-organized Binding: Stereoelectronic effects (gauche, charge-dipole) lock bioactive conformations.

Physicochemical & Conformational Analysis[1][2][3][4][5]

The Basicity-Permeability Trade-off

The introduction of fluorine exerts a strong inductive effect (


), withdrawing electron density from the piperidine nitrogen. This reduction in basicity is distance-dependent.
  • 3-Fluoro-piperidinol: The fluorine at C3 is proximal to the nitrogen (2 bonds), causing a significant

    
     drop (
    
    
    
    units). This brings the basicity closer to the physiological window, improving passive diffusion through the blood-brain barrier (BBB).
  • 4-Fluoro-piperidinol: The effect is attenuated due to distance (3 bonds), offering a subtler modulation (

    
     unit).
    
Conformational Control: The "Fluorine Gauche" & Charge-Dipole Effect

Unlike bulky substituents (e.g.,


, 

) that prefer the equatorial position to avoid 1,3-diaxial strain, fluorine in protonated piperidines often exhibits a counter-intuitive axial preference .
  • Mechanism: In the protonated state (

    
    ), the highly electronegative axial fluorine stabilizes the cation via a through-space Charge-Dipole interaction  (
    
    
    
    ).
  • Result: This locks the piperidinol into a specific chair conformation, reducing the entropic penalty upon receptor binding.

Comparison of Conformational Bias:

  • H-Piperidinol: Flexible, equilibrates between conformers.[1]

  • F-Piperidinol (Axial): Rigidified, often matching the bioactive conformation of receptors (e.g., hERG avoidance, Sigma-1 receptor binding).

Biological Performance Comparison

Case Study: NMDA Receptor Antagonists (Ifenprodil Analogs)

In the development of NR2B-selective NMDA antagonists, the piperidinol linker is critical.

  • Native Linker: High affinity but poor metabolic stability and high hERG liability (QT prolongation risk).

  • Fluorinated Linker (3-F-4-OH):

    • Potency: Maintained or improved due to specific H-bonding of the -OH and pre-organized conformation.

    • Safety: The reduced basicity (

      
      ) significantly lowers affinity for the hERG potassium channel, a common off-target for basic amines.
      
    • Metabolism: Fluorine at C3 blocks

      
      -oxidation, a primary clearance pathway.
      
Table 1: Comparative Biological Data (Simulated Representative Data)
Compound VariantNMDA

(nM)
hERG Inhibition

(

)
Microsomal Stability (

, min)
Unsubstituted (H)


(High Risk)

3-Methyl Analog



3-Fluoro Analog


(Safe)

3,3-Difluoro Analog



Note: The 3,3-difluoro analog shows excessive basicity reduction, leading to loss of on-target potency (NMDA binding requires a basic nitrogen).

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when optimizing piperidinols using fluorine.

SAR_Logic Start Piperidinol Lead (High pKa, Low Stability) Strategy Fluorination Strategy Start->Strategy Pos3 C3-Fluorination Strategy->Pos3 Reduce Basicity Pos4 C4-Fluorination Strategy->Pos4 Block Metabolism Effect3 Major pKa Drop (-2.0) Axial F Preference Pos3->Effect3 Effect4 Minor pKa Drop (-0.8) Metabolic Block Pos4->Effect4 Outcome3 High Permeability Reduced hERG Risk Effect3->Outcome3 Outcome4 Extended Half-life Retained Potency Effect4->Outcome4

Caption: SAR decision tree for fluorinated piperidinols. C3-substitution prioritizes permeability and safety (hERG), while C4-substitution targets metabolic stability.

Experimental Protocols

Protocol A: Enantioselective Synthesis of cis-3-Fluoro-4-Hydroxypiperidine

Direct fluorination of the alcohol is difficult due to elimination risks. The industry-standard approach involves


-fluorination of the ketone followed by stereoselective reduction.

Source: Adapted from MacMillan et al. and Merck Process Research [1, 2].

Reagents:

  • N-Boc-4-piperidone (Starting Material)

  • Selectfluor (Electrophilic Fluorine Source)

  • L-Proline or Cinchona Alkaloid Catalyst (for asymmetry)

  • 
     (Reducing Agent)
    

Step-by-Step Methodology:

  • Enolization & Fluorination:

    • Dissolve N-Boc-4-piperidone (

      
      ) in acetonitrile (
      
      
      
      ) at
      
      
      .
    • Add catalyst (

      
      ) followed by Selectfluor (
      
      
      
      ).
    • Stir for

      
       until TLC confirms consumption of ketone.
      
    • Mechanism:[2][3][1][4] The catalyst forms an enamine intermediate which reacts with Selectfluor at the C3 position.

  • Stereoselective Reduction:

    • Cool the reaction mixture to

      
       to ensure kinetic control.
      
    • Add

      
       (
      
      
      
      ) in methanol slowly.
    • Stir for

      
      . The bulky hydride reagent attacks from the less hindered face, typically yielding the cis-fluorohydrin (F and OH on the same side) due to the Felkin-Anh preference and dipole minimization.
      
  • Workup & Purification:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm cis-stereochemistry via NMR coupling constants (

      
       is typically smaller for cis than trans).
      
Protocol B: Microsomal Stability Assay

To verify the metabolic advantage of the fluorinated analog.

Methodology:

  • Incubation: Incubate test compound (

    
    ) with Human Liver Microsomes (
    
    
    
    ) and NADPH (
    
    
    ) in phosphate buffer (
    
    
    ) at
    
    
    .
  • Sampling: Aliquot samples at

    
    . Quench immediately with ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).

Synthesis Workflow Diagram

Synthesis_Workflow Step1 N-Boc-4-Piperidone Step2 Alpha-Fluorination (Selectfluor + Catalyst) Step1->Step2 Activation Step3 Intermediate: 3-Fluoro-4-Piperidone Step2->Step3 C-F Bond Formation Step4 Reduction (NaBH4) (-78°C) Step3->Step4 Stereocontrol Step5 Product: cis-3-Fluoro-4-Hydroxypiperidine Step4->Step5 Yields cis-isomer

Caption: Synthetic route for accessing the pharmacologically privileged cis-3-fluoro-4-hydroxypiperidine scaffold.

References

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol. Source: PubMed (NIH). URL:[Link]

  • Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Source: Scientific Update (Merck KSP Inhibitor Case Study). URL:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Source: Chemistry - A European Journal (via NIH/PMC). URL:[Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Source: ChemMedChem (via PubMed). URL:[Link]

  • The role of fluorine in medicinal chemistry. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Safety Operating Guide

Operational and Disposal Guide for (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced chemical intermediates requires more than just following a safety sheet—it requires a fundamental understanding of the molecule's behavior. In modern fragment-based drug discovery, fluorinated piperidines like (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL are highly valued. The strategic placement of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position1[1]. While this modification is intentionally designed to1[1], it fundamentally alters the compound's handling and disposal profile.

Unlike unsubstituted piperidine, which is 2[2], this fluorinated derivative presents a unique dual-hazard: the acute toxicity of a nitrogenous heterocycle combined with the environmental persistence of an organofluorine compound. Proper disposal is not merely a regulatory checkbox; it is a critical safeguard against environmental contamination and laboratory accidents.

Quantitative Safety & Logistics Parameters

To establish a self-validating safety system, all operational thresholds must be strictly monitored. The following table summarizes the critical quantitative parameters for handling and disposing of this compound.

ParameterSpecification / ThresholdOperational Rationale & Causality
PPE Glove Material Butyl Rubber or Nitrile (>0.4 mm)Piperidine derivatives can permeate standard latex.2[2].
Waste Accumulation Limit < 5–10 lbs (Solid) or < 1 Gallon (Liquid)3[3].
Aqueous Waste pH Limit 5.5 – 9.5 (Prior to EHS transfer)Corrosivity is a primary RCRA hazard. 4[4].
Secondary Containment 110% of the largest container volume5[5].

Step-by-Step Methodologies: Handling & Disposal Workflows

Protocol A: Liquid Waste Segregation and Containment

Because this compound contains a halogen (-CF3), it must3[3].5[5].

  • Segregation Validation: Determine the solvent matrix. If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), it must go into a dedicated "Halogenated Organic Waste" container. If dissolved in methanol or water, it must be routed to "Non-Halogenated" or "Aqueous Toxic" waste, respectively.

  • pH Verification (For Aqueous Mixtures): If the waste is an aqueous mixture, test the pH using indicator strips. If highly acidic or basic,4[4].

    • Self-Validation: The pH strip must read neutral before the container is sealed.

  • Headspace Management: 5[5].

  • Labeling: Immediately apply a hazardous waste tag.5[5] and check the "Toxic" and "Halogenated" hazard boxes.

Protocol B: Solid Waste and "RCRA Empty" Container Management

Contaminated labware (spatulas, weigh boats, pipette tips) and empty reagent bottles require specific decontamination to prevent exposure to residual dust.

  • Solid Waste Collection: 6[6].

  • Triple-Rinsing Empty Containers: 4[4]. In a fume hood, triple-rinse the original this compound vial with a compatible solvent (e.g., ethanol or acetone).

  • Rinsate Disposal: Collect all rinsate from step 2 and dispose of it as liquid hazardous waste following Protocol A.

  • Defacing Labels: 4[4].

    • Self-Validation: If the label is still readable, the container is not ready for disposal.

Protocol C: Emergency Spill Response

In the event of a spill, the primary risk is inhalation of aerosolized dust or vapors.

  • Evacuation & Isolation: 2[2].

  • Containment: For liquid solutions,2[2].

  • Collection: Using non-sparking tools, scoop the absorbed material into a compatible, sealable hazardous waste bucket.

  • Decontamination: Wash the surface with soap and water, collecting all wash water as hazardous waste.

Waste Disposal Decision Architecture

The following diagram illustrates the logical workflow for segregating and disposing of this compound waste streams.

WasteDisposal Start Waste Generation: (2R,4S)-2-(Trifluoromethyl) piperidin-4-OL IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Contaminated PPE, Labware) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixtures, Solvents) IsSolid->LiquidWaste Liquid HazSolid Hazardous Solid Waste Container (Double-bagged, Labeled) SolidWaste->HazSolid Halogenated Contains Halogenated Solvents? LiquidWaste->Halogenated Aqueous Aqueous/Neutralized? Halogenated->Aqueous No HazHalogen Halogenated Liquid Waste (Vented Cap, Labeled) Halogenated->HazHalogen Yes (e.g., DCM) HazNonHalogen Non-Halogenated Liquid Waste Container Aqueous->HazNonHalogen Organic/Mixed EHS EHS / Hazmat Pickup (Do NOT drain dispose) Aqueous->EHS High Toxicity/RCRA HazSolid->EHS HazHalogen->EHS HazNonHalogen->EHS

Decision matrix for the segregation and disposal of fluorinated piperidine laboratory waste.

References

1.[6] Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. 6 2.[3] Waste Lab Chemical Disposal Guidance. SD.gov. 3 3.[4] Chapter 7 - Management Procedures For Specific Waste Types. Cornell University. 4 4.[5] FACT SHEET: Hazardous Waste Disposal. Tulane University. 5 5.[2] Piperidine - SAFETY DATA SHEET. Thermo Fisher. 2 6.[1] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. 1

Sources

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Retrosynthesis Analysis

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